3-Hydroxyoxetane-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxyoxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)4(7)1-8-2-4/h7H,1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWRLDNYLIJABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450997-88-2 | |
| Record name | 3-hydroxyoxetane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Hydroxyoxetane-3-carboxylic Acid: A Novel Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Oxetanes in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties is paramount. Among the more recent entrants into the medicinal chemist's toolkit, the oxetane ring has emerged as a uniquely valuable motif.[1] This strained four-membered cyclic ether, once considered a synthetic curiosity, is now recognized for its ability to impart significant improvements in aqueous solubility, metabolic stability, and lipophilicity when incorporated into drug candidates.[2] The oxetane moiety can act as a bioisosteric replacement for commonly employed functional groups such as gem-dimethyl or carbonyl groups, offering a distinct conformational rigidity and a strong hydrogen bond accepting character.[1]
This guide focuses on a particularly promising, yet underexplored, bifunctional building block: 3-hydroxyoxetane-3-carboxylic acid . Possessing both a hydroxyl and a carboxylic acid group on the same quaternary center, this molecule offers a unique scaffold for the introduction of diverse chemical functionality. Its inherent chirality at the C3 position, when derivatized, provides opportunities for stereocontrolled synthesis, a critical aspect of modern drug design. This document serves as a comprehensive technical resource, detailing the synthesis, properties, and reactivity of this compound, and showcasing its potential as a transformative building block in the development of next-generation therapeutics.
Synthesis of this compound: A Plausible and Practical Approach
While this compound is commercially available from several suppliers, understanding its synthesis is crucial for cost-effective scale-up and for the preparation of novel analogs.[3][4] A robust and logical synthetic route commences from the readily accessible precursor, oxetan-3-one. The proposed synthesis involves a two-step sequence: a nucleophilic addition of cyanide to form an oxetane cyanohydrin, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound from oxetan-3-one.
Step 1: Synthesis of 3-Cyano-3-hydroxyoxetane (Oxetane Cyanohydrin)
The first step is a nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of oxetan-3-one.[5][6][7] This reaction is typically carried out using an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in an aqueous or mixed aqueous-organic solvent system. The reaction is generally reversible, but for aliphatic ketones like oxetan-3-one, the equilibrium favors the formation of the cyanohydrin product.[1]
Detailed Experimental Protocol (Analogous Procedure):
-
Reaction Setup: To a stirred solution of oxetan-3-one (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., THF or acetonitrile) at 0 °C, add a solution of sodium cyanide (1.1 eq) in water dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6. This step should be performed in a well-ventilated fume hood due to the potential for hydrogen cyanide gas evolution.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude cyanohydrin can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Low Temperature (0 °C): The cyanohydrin formation is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.
-
Aqueous System: The use of water as a solvent facilitates the dissolution of the cyanide salt and promotes the nucleophilic attack.
-
Acidic Workup: Careful acidification is necessary to neutralize any excess cyanide and to protonate the intermediate alkoxide to form the final hydroxyl group of the cyanohydrin.
Step 2: Hydrolysis of 3-Cyano-3-hydroxyoxetane to this compound
The second step involves the hydrolysis of the nitrile functional group of the cyanohydrin to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[8] Given the potential for the strained oxetane ring to undergo acid-catalyzed ring-opening, basic hydrolysis is often the preferred method for substrates containing this moiety.[9]
Detailed Experimental Protocol (Analogous Procedure):
-
Reaction Setup: Dissolve the crude or purified 3-cyano-3-hydroxyoxetane (1.0 eq) in a suitable solvent such as ethanol or methanol. Add an aqueous solution of a strong base (e.g., 6 M NaOH) (excess, e.g., 5-10 eq).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed. The hydrolysis of nitriles often requires elevated temperatures and prolonged reaction times.
-
Workup: After cooling to room temperature, carefully acidify the reaction mixture with a concentrated acid (e.g., concentrated HCl) to a pH of ~2-3 in an ice bath. This will protonate the carboxylate to form the free carboxylic acid.
-
Isolation: The product may precipitate upon acidification and can be collected by filtration. Alternatively, the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Purification: The final product can be purified by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
Basic Hydrolysis: The use of a strong base minimizes the risk of acid-catalyzed ring-opening of the oxetane, a known instability of this ring system under strongly acidic conditions.[9]
-
Excess Base: A stoichiometric excess of base is required to drive the hydrolysis to completion.
-
Acidification for Isolation: The final product is a carboxylic acid, which is soluble in its carboxylate form in a basic aqueous solution. Acidification is necessary to protonate the carboxylate, making the product less water-soluble and allowing for its extraction into an organic solvent or isolation by filtration.
Physicochemical Properties
| Property | Estimated Value/Characteristic | Rationale and References |
| Molecular Formula | C₄H₆O₄ | Calculated from the structure.[4] |
| Molecular Weight | 118.09 g/mol | Calculated from the molecular formula.[4] |
| Appearance | White to off-white solid | Typical for small, polar organic molecules. |
| pKa | 3.5 - 4.5 | The electron-withdrawing nature of the oxetane ring and the adjacent hydroxyl group is expected to increase the acidity of the carboxylic acid compared to a simple aliphatic carboxylic acid. |
| logP | < 0 | The presence of two hydroxyl groups and a carboxylic acid makes the molecule highly polar and hydrophilic, predicting a negative logarithm of the octanol-water partition coefficient. |
| Water Solubility | High | The polarity and hydrogen bonding capacity of the hydroxyl and carboxylic acid groups suggest high solubility in water and other polar protic solvents. Oxetanes, in general, are known to enhance aqueous solubility.[2] |
| Hydrogen Bond Donors | 2 (from -OH and -COOH) | |
| Hydrogen Bond Acceptors | 4 (from the ether oxygen, the hydroxyl oxygen, and the two oxygens of the carboxylic acid) |
Spectroscopic Data (Predicted):
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals for the diastereotopic methylene protons of the oxetane ring, likely as doublets or multiplets in the range of 4.0-5.0 ppm. The hydroxyl and carboxylic acid protons will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum should display a signal for the quaternary carbon C3 in the range of 70-80 ppm, signals for the oxetane methylene carbons (C2 and C4) around 75-85 ppm, and a characteristic signal for the carboxylic acid carbonyl carbon in the region of 170-180 ppm.[10][11]
Reactivity and Synthetic Applications
The bifunctional nature of this compound provides a versatile platform for a wide range of chemical transformations, allowing for its elaboration into more complex molecular scaffolds.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, such as:
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or with alkyl halides in the presence of a base.
-
Amide Bond Formation: Coupling with amines using standard coupling reagents (e.g., HATU, HOBt, EDC) to form amides. This is a cornerstone reaction in medicinal chemistry for building peptide-like structures or for introducing diverse side chains.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as these conditions can sometimes lead to the opening of the strained oxetane ring.
Reactions of the Hydroxyl Group
The tertiary hydroxyl group can be derivatized in several ways:
-
Etherification: Alkylation with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
-
Esterification: Acylation with acyl chlorides or anhydrides in the presence of a base to form esters.
-
Displacement: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles in an Sₙ2 reaction.
Application in the Synthesis of Bioactive Molecules
The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents. Its ability to serve as a constrained and polar scaffold is particularly valuable. For instance, it can be used to synthesize spirocyclic compounds or as a central core to which different pharmacophoric groups can be attached.
Illustrative Synthetic Scheme:
Caption: General synthetic utility of this compound.
Conclusion
This compound stands as a novel and highly promising building block for medicinal chemistry and drug discovery. Its unique combination of a strained, polar oxetane ring with two orthogonal functional groups provides a powerful tool for the synthesis of complex and diverse molecular architectures. The synthetic accessibility of this compound from oxetan-3-one, coupled with its versatile reactivity, opens up new avenues for the exploration of chemical space. As the demand for drug candidates with improved physicochemical properties continues to grow, the strategic incorporation of this compound and its derivatives is poised to make a significant impact on the development of future therapeutics. This guide provides a foundational understanding for researchers to harness the full potential of this exciting and enabling building block.
References
- The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one. ResearchGate.
- 1H and 13C-NMR Spectroscopic Data of Compounds 1-3. ResearchGate.
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. ScienceDirect.
- 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ScienceDirect.
- US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents.
- Cyanohydrins - Chemistry LibreTexts.
- Cyanohydrin reaction - Wikipedia.
- EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents.
- Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC. NIH National Library of Medicine.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. University of Wisconsin-Madison.
- Synthesis of oxetan-3-ones - Organic Chemistry Portal.
- This compound, min 97%, 1 gram. Aladdin Scientific.
- Cyanohydrin Formation and Reactions - YouTube.
- Cyanohydrin Formation Reaction Mechanism - YouTube.
- Cyanohydrin reaction - L.S.College, Muzaffarpur.
- US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents.
- (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen - ResearchGate.
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - NIH.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv.
Sources
- 1. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. myneni.princeton.edu [myneni.princeton.edu]
Foreword: The Rise of Strained Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Chemistry of 3-Hydroxyoxetane-3-carboxylic Acid
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to sp³-rich, three-dimensional scaffolds to unlock new chemical space and address challenging biological targets. Among these, the oxetane ring, a four-membered cyclic ether, has emerged from a niche curiosity to a cornerstone of modern drug design.[1][2] Its unique stereoelectronic properties—high polarity, a compact and rigid structure, and the ability to act as a potent hydrogen bond acceptor—allow it to serve as a versatile bioisostere for common functional groups like gem-dimethyl and carbonyls.[1][3][4] This strategic replacement can profoundly enhance critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while favorably modulating the basicity of nearby amines.[1][3]
This guide focuses on a particularly valuable, bifunctional building block: This compound . Possessing a strained oxetane core, a tertiary alcohol, and a carboxylic acid, this molecule offers a unique confluence of properties and synthetic handles. It serves not only as a rigid scaffold for building molecular complexity but also as a tool for fine-tuning pharmacokinetics and pharmacodynamics. Herein, we provide a comprehensive exploration of its synthesis, core reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to leveraging its potential.
Core Physicochemical and Structural Characteristics
The utility of this compound is rooted in its distinct structural features. The four-membered ring possesses significant strain energy (approx. 25.5 kcal/mol), which influences its reactivity and makes the ether oxygen an exceptionally strong hydrogen-bond acceptor.[4] The presence of both a hydrogen bond donor (hydroxyl) and a versatile acidic handle (carboxylic acid) on the same quaternary center creates a dense, functionalized, and stereochemically defined point for molecular elaboration.
A summary of its key properties is presented below:
| Property | Value / Description | Source |
| Molecular Formula | C₄H₆O₄ | [5] |
| Molecular Weight | 118.088 g/mol | [5] |
| CAS Number | 1450997-88-2 | [5][6] |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Slightly soluble in water; soluble in polar organic solvents | [7] |
| Functionality | Tertiary alcohol, Carboxylic acid, Strained ether | N/A |
The incorporation of the oxetane motif is a well-established strategy for improving a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Key benefits include:
-
Enhanced Aqueous Solubility : Replacing a lipophilic group like a gem-dimethyl with an oxetane can increase aqueous solubility by orders of magnitude, a critical factor for oral bioavailability.[1]
-
Reduced Lipophilicity (LogD) : Oxetane-containing compounds are generally less lipophilic than their carbocyclic counterparts, which can help reduce off-target toxicity.[1]
-
Metabolic Stability : The oxetane ring can block metabolically vulnerable positions, enhancing the half-life of a drug candidate.[3]
A critical consideration, however, is the inherent instability of some oxetane-carboxylic acids. Under conditions of heating or even prolonged storage at room temperature, these molecules can undergo an intramolecular, strain-releasing isomerization to form γ-butyrolactone derivatives.[8] This potential liability must be carefully managed during synthesis, purification, and storage to ensure product integrity.
Synthesis of the Core Scaffold
The synthesis of this compound is not trivial due to the strained ring system's sensitivity, particularly to strong acids. While multiple routes are conceivable, a common and effective strategy proceeds from the commercially available precursor, oxetan-3-one. This approach involves the formation of a cyanohydrin intermediate, followed by hydrolysis to the desired carboxylic acid.
Caption: A common synthetic route to this compound.
Protocol 1: Synthesis of this compound
Objective: To prepare the title compound from oxetan-3-one via a two-step cyanohydrin formation and hydrolysis sequence.
Causality Statement: This protocol utilizes trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (ZnI₂) for a mild and efficient formation of the silyl-protected cyanohydrin. This avoids the use of highly toxic gaseous HCN. Subsequent hydrolysis under acidic conditions converts the nitrile to the carboxylic acid. While the oxetane ring is acid-sensitive, the hydrolysis of the nitrile is typically faster than ring-opening, but conditions must be carefully controlled.
Materials and Reagents:
-
Oxetan-3-one
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Step-by-Step Methodology:
-
Cyanohydrin Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add oxetan-3-one (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of zinc iodide (0.05 eq).
-
Slowly add trimethylsilyl cyanide (1.1 eq) dropwise via syringe, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl-protected cyanohydrin, which is often used directly in the next step.
-
-
Nitrile Hydrolysis:
-
To the crude cyanohydrin from the previous step, add a mixture of concentrated HCl and water (e.g., 6N HCl).
-
Heat the mixture to reflux (typically 80-100°C) and stir vigorously for 12-24 hours. Monitor the reaction for the disappearance of the intermediate and formation of the product.
-
Critical Insight: Prolonged heating or excessively strong acid can lead to ring-opening byproducts.[8][9] Careful monitoring is essential.
-
Cool the reaction mixture to room temperature. Extract the product into a suitable organic solvent like ethyl acetate (5x). The product may have significant water solubility, requiring multiple extractions.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification is typically achieved by recrystallization or flash column chromatography on silica gel to afford pure this compound.
-
Core Reactivity and Derivatization Strategies
The synthetic value of this compound lies in its ability to undergo selective transformations at its two distinct functional groups. This allows for its use as a versatile scaffold for building diverse molecular architectures.
Caption: Key derivatization pathways from the core scaffold.
A. Reactions at the Carboxylic Acid Moiety
The carboxylic acid is a versatile handle for coupling reactions, primarily forming esters and amides.
Esterification: Due to the acid-lability of the oxetane ring, classical Fischer esterification (refluxing alcohol with a strong acid catalyst) is generally avoided. Milder, more reliable methods are required.
-
Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), provide excellent yields at room temperature without compromising the oxetane core.[10]
-
Alkyl Halide Esterification: The carboxylate salt, formed by deprotonation with a mild base (e.g., Cs₂CO₃ or DBU), can be alkylated with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF.[9]
Amidation: The formation of the amide bond is arguably the most critical reaction in medicinal chemistry.
-
Peptide Coupling Protocols: Standard reagents such as EDC, HOBt (hydroxybenzotriazole), or HATU are highly effective for coupling the carboxylic acid with primary and secondary amines. These reactions are typically run in solvents like DCM or DMF, often with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[11]
-
Silicon-Based Reagents: Reagents like methyltrimethoxysilane (MTM) offer a practical alternative for direct amidation, proceeding under mild conditions and often simplifying purification.[12]
Protocol 2: Synthesis of N-Benzyl-3-hydroxyoxetane-3-carboxamide
Objective: To demonstrate a standard peptide coupling protocol for the synthesis of an amide derivative.
Causality Statement: This protocol uses EDC as a water-soluble carbodiimide to activate the carboxylic acid. HOBt is included as an additive to suppress racemization (not applicable here, but good practice) and prevent the formation of an unreactive N-acylurea byproduct, thereby improving reaction efficiency and yield. DIPEA is a hindered, non-nucleophilic base used to neutralize hydrochloride salts and facilitate the coupling.
Materials and Reagents:
-
This compound
-
Benzylamine
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1N HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.
-
Stir the solution until all solids dissolve, then add benzylamine (1.1 eq) followed by DIPEA (2.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10°C.
-
Remove the ice bath and stir the reaction at room temperature for 12-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.
B. Reactions at the Tertiary Alcohol
The tertiary hydroxyl group offers another site for modification, though it is sterically hindered.
-
Ether Formation: Alkylation via a Williamson ether synthesis can be achieved by first deprotonating the alcohol with a strong base like sodium hydride (NaH) in THF, followed by the addition of an electrophile (e.g., methyl iodide, benzyl bromide).[9]
-
Deoxyfluorination: A strategically important transformation in medicinal chemistry is the replacement of a hydroxyl group with fluorine. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can effect this transformation, although the reaction may require elevated temperatures due to the hindered nature of the tertiary alcohol.[9]
Strategic Applications in Drug Design
The true power of this compound is realized when its unique properties are applied to solve complex challenges in drug discovery.
-
As a Polar, Rigid Linker: The scaffold can be used to connect two different pharmacophores with a well-defined spatial orientation. The oxetane core prevents the free rotation associated with aliphatic linkers, which can be crucial for optimizing binding affinity.
-
As a Carboxylic Acid Bioisostere: In many contexts, a carboxylic acid is essential for target binding but imparts poor pharmacokinetic properties (e.g., low cell permeability, rapid clearance). The 3-hydroxyoxetane moiety itself (derived from the title compound via decarboxylation or other synthetic routes) can serve as a non-acidic mimic, retaining the key hydrogen-bonding interactions of the acid while being neutral.[13]
-
Exploration of sp³-Rich Chemical Space: The pharmaceutical industry has recognized a trend where drugs with higher sp³ character (a higher fraction of saturated carbons) often have higher clinical success rates. This building block is an excellent tool for increasing the three-dimensionality and sp³-richness of lead compounds, moving away from flat, aromatic structures.[3]
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an ideal starting point in FBDD campaigns. Hits identified from fragment screens can be elaborated from the hydroxyl and carboxyl positions to rapidly build potency and selectivity.
References
- Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(26), 4516-4529.
- Burkhard, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
- ACS Publications (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- ChemRxiv (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- PubChem (2021). 3-(2-Hydroxypropyl)oxetane-3-carboxylic acid.
- ResearchGate (2010). The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one.
- ACS Publications (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Google Patents (1983). US4395561A - Synthesis of 3-hydroxyoxetane.
- Google Patents (1989). US4824975A - Process for the preparation of oxetane-3-carboxylic acids.
- CP Lab Chemicals (n.d.). This compound, min 97%, 1 gram.
- Stepan, A. F. et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1185-1190.
- Organic Syntheses (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate.
- Beilstein Journals (2024). Oxetanes: formation, reactivity and total syntheses of natural products.
- MDPI (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Movassaghi, M. & Schmidt, M. A. (2012). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters, 14(17), 4588-4591.
- Google Patents (2014). CN103554064A - Preparation method of 3-hydroxy oxetane compound.
- University of Calgary (n.d.). Ch19: RCO2H to RCO2R'.
- Ratto, A. & Honek, J. (2021). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Topics in Medicinal Chemistry, 21(25), 2244-2256.
- ResearchGate (2015). What are the best reaction conditions for an amidation reaction using EDC?.
- MDPI (2020). Biological Activity and Applications of Natural Compounds.
- Patani, G. A. & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Google Patents (1991). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.
- Mykhailiuk, P. K. (2019). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 84(14), 9316-9322.
- PubChem (n.d.). 3-Hydroxyadamantane-1-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Oxetane-3-carboxylic acid, 95% | Fisher Scientific [fishersci.ca]
- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-hydroxyoxetane-3-carboxylic acid: A Key Building Block in Modern Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-hydroxyoxetane-3-carboxylic acid, a versatile building block increasingly utilized in medicinal chemistry. We will delve into its unique structural features, chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
This compound (CAS Number: 1450997-88-2) is a small, saturated heterocyclic compound featuring a four-membered oxetane ring substituted at the 3-position with both a hydroxyl and a carboxylic acid group.[1][2] This unique arrangement of functional groups on a strained ring system imparts a distinct set of properties that are highly attractive for drug design.
The molecular formula of the compound is C₄H₆O₄, and it has a molecular weight of 118.088 g/mol .[1] The 3,3-disubstituted pattern contributes to the overall stability of the oxetane ring, which is a critical consideration for its incorporation into drug candidates.[3]
Below is a 2D representation of the molecular structure:
Caption: 2D structure of this compound.
Physicochemical Data Summary
| Property | Predicted Value | Source/Method |
| pKa | ~3.5 - 4.5 | Based on typical carboxylic acid pKa values and the influence of the electron-withdrawing oxetane ring.[4][5] |
| LogP | -0.7 | XLogP3 3.0[6] |
| Aqueous Solubility | High | Predicted based on the presence of polar functional groups and low molecular weight.[7][8][9] |
Spectroscopic Profile (Predicted)
Detailed experimental spectra for this compound are not widely published. However, based on the functional groups present, a predicted spectroscopic profile can be outlined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methylene protons of the oxetane ring would likely appear as two distinct multiplets in the range of 4.0-5.0 ppm due to the influence of the ring oxygen and the deshielding effect of the adjacent quaternary carbon. The hydroxyl and carboxylic acid protons would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR would show four distinct signals. The quaternary carbon at the 3-position would be significantly deshielded due to the attached oxygen and carbonyl group, likely appearing in the 70-90 ppm range. The two methylene carbons of the oxetane ring would resonate in the 60-80 ppm region. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing in the 170-180 ppm range.[10][11]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:[12][13][14][15][16]
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[12][13][15]
-
O-H Stretch (Alcohol): A broad band around 3200-3500 cm⁻¹, which may be obscured by the carboxylic acid O-H stretch.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700-1725 cm⁻¹.[14]
-
C-O Stretch (Oxetane and Carboxylic Acid): Multiple bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O stretching vibrations of the oxetane ring and the carboxylic acid.
Mass Spectrometry
The mass spectrum would likely show a molecular ion peak (M+) at m/z 118. Fragmentation would be expected to involve the loss of water (M-18), formic acid (M-46), and other characteristic cleavages of the oxetane ring.
Synthesis and Reactivity
The synthesis of this compound is not widely detailed in the literature with a specific, step-by-step protocol. However, its synthesis can be envisioned through the oxidation of a suitable precursor, such as a 3-hydroxymethyl-3-hydroxyoxetane derivative, or through the functionalization of oxetan-3-one.
A plausible synthetic approach is outlined below:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: A Generalized Approach
-
Step 1: Cyanohydrin Formation from Oxetan-3-one. To a solution of oxetan-3-one in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., zinc iodide). Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) dropwise. Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS. Work-up typically involves quenching with an aqueous solution and extraction with an organic solvent.
-
Step 2: Hydrolysis of the Cyanohydrin. The resulting 3-hydroxy-3-cyanooxetane intermediate can be hydrolyzed under either acidic or basic conditions. Acidic hydrolysis (e.g., with aqueous HCl) or basic hydrolysis (e.g., with aqueous NaOH followed by acidification) will convert the nitrile group to a carboxylic acid. Purification by chromatography or recrystallization would then yield the final product, this compound.
Causality Behind Experimental Choices: The use of TMSCN with a Lewis acid catalyst is a standard and effective method for the formation of cyanohydrins from ketones. The choice of acidic or basic hydrolysis in the second step will depend on the stability of the oxetane ring to the specific conditions, with basic hydrolysis often being milder for strained rings.[3]
Chemical Reactivity
The reactivity of this compound is dominated by its two functional groups and the strained oxetane ring.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction. These reactions provide a handle for incorporating this building block into larger molecules.
-
Hydroxyl Group: The tertiary alcohol can be a site for etherification or other derivatization, although steric hindrance may influence reactivity.
-
Oxetane Ring: While the 3,3-disubstitution enhances its stability, the oxetane ring can undergo ring-opening reactions under strongly acidic or nucleophilic conditions.[3][17] This potential instability should be considered during synthetic planning.
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound lies in its role as a versatile building block in drug discovery. Its rigid, three-dimensional structure and the presence of key functional groups make it an attractive scaffold for introducing desirable physicochemical properties into drug candidates.
Bioisosteric Replacement
The oxetane moiety is increasingly used as a bioisostere for more common functional groups, such as gem-dimethyl and carbonyl groups.[18][19] Replacing these groups with an oxetane can lead to improved metabolic stability, increased aqueous solubility, and reduced lipophilicity, all of which are critical parameters in drug development.[20]
Role in Proteolysis Targeting Chimeras (PROTACs)
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The carboxylic acid functionality of this compound serves as a key attachment point for linkers that connect the target protein ligand to the E3 ligase ligand. The oxetane ring itself can impart favorable conformational constraints and physicochemical properties to the resulting PROTAC molecule.
Caption: Conceptual diagram of a PROTAC molecule utilizing this compound in the linker.
Conclusion
This compound is a valuable and increasingly important building block for medicinal chemists. Its unique structural and chemical properties, particularly the stable 3,3-disubstituted oxetane ring combined with versatile hydroxyl and carboxylic acid functionalities, make it an attractive component for the design of novel therapeutics. Its demonstrated utility in the rapidly evolving field of targeted protein degradation with PROTACs highlights its potential to contribute to the development of next-generation medicines. Further exploration of its synthesis and reactivity will undoubtedly expand its applications in drug discovery.
References
- The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one.
- 3-(2-Hydroxypropyl)oxetane-3-carboxylic acid. PubChem. [Link]
- Preparation method of 3-hydroxy oxetane compound.
- Process for the preparation of oxetane-3-carboxylic acids.
- Synthesis of 3-hydroxyoxetane.
- Biorelevant pKa (37°C)
- 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0210557). NP-MRD. [Link]
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Oxetanes: formation, reactivity and total syntheses of natural products.
- Process for the preparation of oxetan-3-carboxylic acids.
- Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and d
- Will we ever be able to accurately predict solubility?.
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed. [Link]
- Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. The Royal Society of Chemistry. [Link]
- Running Rowan's pKa Prediction Workflow. YouTube. [Link]
- 13C-NMR spectral data of compounds 3, 6, 8, 9 and 12..
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Experimental and theoretical NMR study of selected oxocarboxylic acid oximes. PubMed. [Link]
- Unexpected Isomerization of Oxetane-Carboxylic Acids.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- (PDF) A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]
- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Science. [Link]
- pKa – LogP plot for methoxy‐substituted carboxylic acids and their....
- 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- The C=O bond, part III: Carboxylic acids.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 6. 3-(2-Hydroxypropyl)oxetane-3-carboxylic acid | C7H12O4 | CID 115012542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Experimental and theoretical NMR study of selected oxocarboxylic acid oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 14. echemi.com [echemi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Chemical Space: A Technical Guide to the Potential of 3-Hydroxyoxetane-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. This technical guide delves into the synthesis, derivatization, and potential applications of a particularly promising scaffold: 3-hydroxyoxetane-3-carboxylic acid and its derivatives. As a trifunctional building block, it offers a unique three-dimensional exit vector for molecular elaboration, providing a powerful tool for navigating and optimizing chemical space. This whitepaper will serve as an in-depth resource for researchers seeking to leverage the unique structural and functional characteristics of these compounds in drug discovery and development programs. We will explore synthetic strategies, key derivatization reactions, and the impact of this moiety on critical drug-like properties, supported by detailed experimental protocols and mechanistic insights.
The Strategic Advantage of the this compound Core
The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for improving metabolic stability, aqueous solubility, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2] The oxetane ring, a four-membered cyclic ether, has garnered significant attention for its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure.[3]
The this compound scaffold offers a trifecta of functionality—a tertiary alcohol, a carboxylic acid, and the oxetane ring itself—presenting medicinal chemists with a versatile platform for generating diverse molecular architectures with precise control over vectoral orientation. This trifunctionality allows for the exploration of novel chemical space and the fine-tuning of structure-activity relationships (SAR).
Navigating the Synthetic Landscape: Preparation of the Core and its Derivatives
A robust and scalable synthetic route to the core scaffold and its subsequent derivatives is paramount for its successful application in drug discovery programs.
Synthesis of the this compound Core
The synthesis of this compound can be approached through several strategic pathways, primarily starting from the commercially available oxetan-3-one or related precursors.
One efficient method involves the oxidation of a 3-hydroxymethyl-oxetane precursor. This transformation can be achieved using a palladium or platinum catalyst in an aqueous alkaline medium with oxygen.[3][4] This method provides a direct route to the desired carboxylic acid.
An alternative and highly valuable approach for generating derivatives commences with the synthesis of 3-hydroxyoxetane-3-carboxamides directly from oxetan-3-one. This reaction can be effectively carried out using carbamoylsilanes, offering a streamlined route to amide derivatives.[5]
A potential synthetic pathway to the core acid involves the formation and subsequent hydrolysis of 3-(hydroxymethyl)oxetane-3-carbonitrile.[6][7][8][9] This route provides a versatile intermediate for accessing the carboxylic acid.
Experimental Protocol: Synthesis of 3-Alkyl-oxetane-3-carboxylic Acid via Oxidation
This protocol is adapted from a general procedure for the oxidation of 3-hydroxymethyl-oxetanes.[4]
Materials:
-
3-Ethyl-3-hydroxymethyl oxetane[10]
-
Palladium on carbon (5%)
-
Sodium hydroxide (2.2 M aqueous solution)
-
Oxygen gas
-
Methylene chloride
-
Sulfuric acid (50%)
Procedure:
-
To a stirred solution of 3-ethyl-3-hydroxymethyl oxetane (0.1 mol) in 150 ml of 2.2 M aqueous sodium hydroxide, add 5% palladium on carbon catalyst.
-
Heat the reaction mixture to 80°C.
-
Bubble oxygen gas through the reaction mixture.
-
Monitor the reaction progress by measuring oxygen uptake.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Extract the aqueous solution with methylene chloride to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1 with 50% sulfuric acid.
-
Extract the product into methylene chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethyl-oxetane-3-carboxylic acid.
Derivatization of the Carboxylic Acid: Amide and Ester Formation
The carboxylic acid functionality serves as a key handle for diversification through amide and ester bond formation, allowing for the introduction of a wide array of substituents to probe SAR.
Amide Coupling: Standard amide coupling reagents can be effectively employed to couple this compound with a variety of amines. Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) and a base like DIPEA (N,N-diisopropylethylamine) provide a reliable method for amide bond formation.[11][12]
Experimental Protocol: General Amide Coupling [11]
Materials:
-
This compound
-
Amine (e.g., substituted aniline)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-dimethylaminopyridine)
-
HOBt (hydroxybenzotriazole)
-
DIPEA (N,N-diisopropylethylamine)
-
Acetonitrile
Procedure:
-
To a solution of this compound (1.0 equiv) in acetonitrile, add the amine (1.1 equiv), EDC (1.0 equiv), DMAP (1.0 equiv), a catalytic amount of HOBt, and DIPEA (2.0 equiv).
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 3-hydroxyoxetane-3-carboxamide.
Esterification: Fischer esterification, using an alcohol in the presence of an acid catalyst, can be employed for the synthesis of simple alkyl esters.[13] For more complex or acid-sensitive alcohols, including phenols, coupling reagents such as DCC (dicyclohexylcarbodiimide) with a catalytic amount of DMAP are effective.[2][14][15]
Derivatization of the Tertiary Hydroxyl Group
The tertiary hydroxyl group offers another point for diversification, such as through O-alkylation to form ethers.[16] This can be achieved under basic conditions using an appropriate alkyl halide. Careful selection of reaction conditions is necessary to avoid potential side reactions.
Physicochemical Properties and Their Modulation
The incorporation of the this compound moiety can significantly impact a molecule's physicochemical profile.
| Property | Expected Impact of Incorporation | Rationale |
| Solubility | Increase | The polar oxetane ring and the hydroxyl and carboxylic acid groups contribute to increased hydrophilicity.[2] |
| Lipophilicity (logP/logD) | Decrease | The polar nature of the scaffold generally leads to a reduction in lipophilicity compared to more greasy carbocyclic analogues.[17] |
| pKa | Modulation | The electron-withdrawing nature of the oxetane oxygen can influence the acidity of the carboxylic acid.[18] |
| Metabolic Stability | Increase | The oxetane ring can block sites of metabolism and its inherent stability can lead to improved metabolic profiles.[19] |
This table provides a generalized summary. The actual impact on physicochemical properties is highly dependent on the specific molecular context.
Applications in Drug Discovery: Case Studies and Future Perspectives
While specific examples of biologically active derivatives of this compound are emerging, the broader class of oxetane-containing molecules has demonstrated significant potential across various therapeutic areas. The introduction of an oxetane moiety has been shown to enhance the potency and improve the pharmacokinetic properties of kinase inhibitors, antivirals, and other targeted therapies.[1][3]
For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the incorporation of an oxetane ring led to compounds with improved pharmacokinetic profiles.[1] Similarly, oxetane-containing compounds have been identified as potent inhibitors of aldehyde dehydrogenase 1A (ALDH1A) with enhanced metabolic stability.[1]
The this compound scaffold, with its trifunctional nature, is well-positioned to build upon these successes. The ability to independently modify the three functional groups allows for a systematic exploration of SAR and the optimization of ADME properties.
Conclusion
This compound and its derivatives represent a highly valuable and underexplored class of building blocks for medicinal chemistry. The synthetic accessibility of the core scaffold, coupled with the versatility of its three functional groups, provides a powerful platform for the design and synthesis of novel drug candidates. The inherent physicochemical advantages conferred by the oxetane motif, such as improved solubility and metabolic stability, further enhance the attractiveness of this scaffold. This technical guide provides a foundational understanding and practical protocols to encourage the broader adoption and exploration of this compound derivatives in the pursuit of innovative therapeutics.
Diagrams
Synthetic Pathways to this compound Derivatives
Caption: Key synthetic transformations for accessing this compound and its primary derivatives.
Workflow for a Typical Drug Discovery Cascade
Caption: A generalized workflow illustrating the integration of novel building blocks into a drug discovery pipeline.
References
- The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one. (2025).
- Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PubMed Central.
- Evaluation of Oxetan-3-ol, Thietan-3-ol and Derivatives Thereof as Bio-isosteres of the Carboxylic Acid Functional Group. (2018).
- Process for the preparation of oxetan-3-carboxylic acids. (1987).
- Synthesis of 3-hydroxyoxetane. (1983).
- Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. (2010). PubMed Central.
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2019). The Royal Society of Chemistry.
- Synthesis of oxetan-3-ones. (n.d.). Organic Chemistry Portal.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024). ChemRxiv.
- Preparation method of 3-hydroxy oxetane compound. (2014).
- Oxetane-3-carbonitrile. (n.d.). BLD Pharm.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (2017). PubMed Central.
- Esterification of phenols. (1998).
- Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010).
- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
- Oxetanes in drug discovery: structural and synthetic insights. (2010). PubMed.
- Process for the preparation of oxetane-3-carboxylic acids. (1989).
- Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2023).
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed Central.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- 3-(Hydroxymethyl)oxetane-3-carbonitrile. (n.d.). Sigma-Aldrich.
- A Modified Synthesis of Oxetan-3-ol. (2013).
- Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. (2000). Semantic Scholar.
- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
- Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate c
- Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Deriv
- (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... (2023).
- Unexpected Isomerization of Oxetane-Carboxylic Acids. (2020). PubMed Central.
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022).
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PubMed Central.
- Physicochemical Properties in Drug Profiling. (2012).
- 3-Ethyl-3-hydroxymethyl oxetane. (n.d.). NIST WebBook.
- 3-(hydroxymethyl)oxetane-3-carbonitrile. (n.d.). Sunway Pharm Ltd.
- Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. (2016).
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 4. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 1420800-16-3|Oxetane-3-carbonitrile|BLD Pharm [bldpharm.com]
- 8. 3-(Hydroxymethyl)oxetane-3-carbonitrile | 1374657-44-9 [sigmaaldrich.com]
- 9. 3-(hydroxymethyl)oxetane-3-carbonitrile - CAS:1374657-44-9 - Sunway Pharm Ltd [3wpharm.com]
- 10. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1420800-16-3 | Oxetane-3-carbonitrile | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 14. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
The Strategic Integration of 3-Hydroxyoxetane-3-Carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel chemical matter with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Within this landscape, the strategic deployment of bioisosteric replacements for common functional groups has emerged as a powerful tactic to overcome liabilities associated with lead compounds. This guide provides a comprehensive technical overview of 3-hydroxyoxetane-3-carboxylic acid and its derivatives, with a particular focus on their role as carboxylic acid bioisosteres. We will delve into the synthetic strategies for accessing this unique scaffold, its impact on critical physicochemical properties, and its successful application in drug discovery campaigns, thereby offering a roadmap for its effective utilization in the design of next-generation therapeutics.
The Carboxylic Acid Conundrum in Drug Design
The carboxylic acid moiety is a ubiquitous functional group in a multitude of clinically successful drugs. Its ability to engage in strong hydrogen bonding and ionic interactions often makes it a critical component of a molecule's pharmacophore, anchoring it to the target protein. However, the inherent properties of the carboxylic acid group can also present significant challenges in drug development:
-
Poor Membrane Permeability: Under physiological pH, carboxylic acids are typically ionized, which can limit their passive diffusion across biological membranes, including the blood-brain barrier.[1][2]
-
Metabolic Liabilities: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and reduced oral bioavailability.[3][4]
-
Toxicity Concerns: In some instances, the acidic nature of this functional group can contribute to off-target effects and toxicity.[4]
To mitigate these drawbacks while preserving the desired biological activity, medicinal chemists often turn to the strategy of bioisosteric replacement.[3][5]
This compound: A Superior Bioisostere
The 3-hydroxyoxetane scaffold has garnered significant attention as a promising non-classical bioisostere for the carboxylic acid functional group.[6][7] This is attributed to its unique combination of electronic and steric properties that allow it to mimic the hydrogen bonding capabilities of a carboxylic acid while offering a more favorable physicochemical profile.
Physicochemical Properties and Advantages
The substitution of a carboxylic acid with a 3-hydroxyoxetane moiety can profoundly and beneficially impact a molecule's drug-like properties.[8]
| Property | Carboxylic Acid | 3-Hydroxyoxetane | Advantage in Drug Discovery |
| Acidity (pKa) | ~4–5 | Less acidic | Reduced ionization at physiological pH, potentially improving membrane permeability.[3][7] |
| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity can enhance cell permeability and oral bioavailability.[7] |
| Hydrogen Bonding | Strong H-bond donor and acceptor | Can act as both H-bond donor (hydroxyl) and acceptor (ether oxygen) | Mimics the key interactions of a carboxylic acid with biological targets.[7] |
| Metabolic Stability | Prone to glucuronidation | Generally more resistant to Phase II metabolism | Can lead to improved pharmacokinetic profiles.[8] |
| Solubility | Generally good | Can improve aqueous solubility compared to non-polar isosteres | The polar nature of the oxetane ring can enhance solubility.[8] |
Structural and Conformational Considerations
The four-membered oxetane ring is a compact and relatively planar structure.[8] This conformational rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target. The sp³-rich character of the oxetane also contributes to improved compound developability.
Synthetic Strategies for Accessing this compound and Derivatives
The successful integration of this scaffold into drug discovery programs is contingent on the availability of robust and scalable synthetic routes. Several methods have been developed for the synthesis of 3-hydroxyoxetanes and their carboxylic acid derivatives.
Multi-step Synthesis from Epichlorohydrin
A common route to 3-hydroxyoxetane involves a multi-step sequence starting from epichlorohydrin.[9]
Figure 2: Oxidation of 3-hydroxymethyl-oxetane to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of Oxetane-3-carboxylic Acid
-
Reaction Setup: A 3-hydroxymethyl-oxetane is dissolved in an aqueous alkaline medium (e.g., sodium hydroxide solution).
-
Catalyst Addition: A palladium and/or platinum catalyst is added to the reaction mixture.
-
Oxidation: Oxygen is bubbled through the reaction mixture at a controlled temperature (typically between 40°C and 100°C). [10]4. Workup: After the reaction is complete, the catalyst is filtered off. The aqueous solution is then acidified to precipitate the oxetane-3-carboxylic acid, which can be extracted with an organic solvent. [10]
Modern Synthetic Approaches: Photoredox Catalysis
Recent advancements have led to more direct methods for accessing 3-hydroxyoxetane derivatives. One notable example is the use of photoredox catalysis to convert amino acids directly to their corresponding 3-oxetanol bioisosteres. [7]This approach avoids the need for multi-step de novo synthesis and provides a powerful tool for late-stage functionalization. [7]
Case Studies in Drug Discovery
The theoretical advantages of the 3-hydroxyoxetane scaffold have been borne out in several drug discovery campaigns.
Ibuprofen Analogue with a 3-Oxetanol Bioisostere
To validate the concept of 3-oxetanols as carboxylic acid surrogates, a derivative of the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen was synthesized where the carboxylic acid was replaced with a 3-oxetanol group. [6][7]This analogue demonstrated inhibitory activity against the cyclooxygenase (COX) pathway in a cell-based assay, providing crucial proof-of-concept for the utility of this bioisosteric replacement. [7]
Application in Kinase Inhibitor Programs
The oxetane motif has been successfully incorporated into kinase inhibitors to improve their physicochemical properties. For instance, in the development of AXL kinase inhibitors, the introduction of an oxetane-containing fragment led to a significant increase in potency and improved pharmacokinetic properties in mice. [8]
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable and increasingly accessible tool in the medicinal chemist's arsenal. Their ability to serve as effective bioisosteres for carboxylic acids allows for the systematic modulation of key drug-like properties, leading to compounds with improved permeability, metabolic stability, and overall developability. As synthetic methodologies continue to evolve, particularly with the advent of direct conversion techniques like photoredox catalysis, the strategic incorporation of this unique scaffold is poised to play an ever-more-important role in the discovery of innovative therapeutics across a wide range of disease areas. The continued exploration of 3,3-disubstituted oxetanes will further expand the chemical space available for the design of next-generation drugs. [11]
References
- Burli, R. W., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(11), 1184–1189. [Link]
- Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
- Ballatore, C. (2019). Design and evaluation of surrogate structures of the carboxylic acid and other acidic functional groups as possible candidates for isosteric replacements. Morressier. [Link]
- Morita, Y. (2012). Application of Bioisosteres in Drug Design.
- Daniels, D. S., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science, 14(38), 10474-10480. [Link]
- Baum, K., & Horn, M. K. (1983). Synthesis of 3-hydroxyoxetane. U.S.
- Kuhner, R., & Jager, G. (1989). Process for the preparation of oxetane-3-carboxylic acids. U.S.
- Al-Maksoud, A. A., et al. (2010). The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one. Tetrahedron Letters, 51(40), 5296-5298. [Link]
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12190-12234. [Link]
- Grygorenko, O. O., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
- Wuitschik, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1839-1863. [Link]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Semantic Scholar. [Link]
- Bredael, K., et al. (2022). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Journal of Chemistry, 2022, 1-20. [Link]
- National Center for Biotechnology Information. (n.d.). Oxetan-3-ol.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and evaluation of surrogate structures of the carboxylic acid and other acidic functional groups as possible candidates for isosteric replacements [morressier.com]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]
- 10. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 11. chemrxiv.org [chemrxiv.org]
The Dual-Faceted Reactivity of the Oxetane Ring in 3-Hydroxyoxetane-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The oxetane motif has emerged as a valuable scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2] However, the inherent ring strain of this four-membered heterocycle also imparts a unique and often complex reactivity profile. This technical guide provides an in-depth exploration of the fundamental reactivity of the oxetane ring within the specific context of 3-hydroxyoxetane-3-carboxylic acid. This molecule, possessing both a hydroxyl and a carboxylic acid functionality at the C3 position, presents a fascinating case study in intramolecular interactions and their influence on reaction pathways. We will dissect the electronic and steric factors governing its stability and delve into the mechanisms of its key transformations, offering field-proven insights for its strategic application in drug discovery and organic synthesis.
Introduction: The Oxetane Ring as a Modern Design Element
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in contemporary drug design for its distinctive combination of properties. Its small size, polarity, and three-dimensional structure make it an attractive bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[3][4] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent functional groups.[2] Despite these advantages, the strained nature of the oxetane ring renders it susceptible to ring-opening reactions, a characteristic that can be either a synthetic advantage or a metabolic liability depending on the molecular context.[5][6]
The subject of this guide, this compound, is a particularly intriguing derivative. The presence of two functional groups on the same carbon atom of the oxetane ring introduces a unique set of reactivity considerations. The hydroxyl group can act as an internal nucleophile, while the carboxylic acid can serve as an intramolecular acid catalyst, creating a finely balanced system where subtle changes in reaction conditions can lead to divergent outcomes.
Fundamental Principles of Oxetane Ring Reactivity
The reactivity of the oxetane ring is primarily dictated by its ring strain, which is approximately 25.5 kcal/mol, a value intermediate between that of the highly reactive oxiranes and the more stable tetrahydrofurans.[2] This strain facilitates ring-opening reactions that are not readily observed in larger cyclic ethers. The primary modes of reactivity involve cleavage of the C-O bonds and can be broadly categorized as electrophilic and nucleophilic ring-opening reactions.
Electrophilic Ring Opening
Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This activation renders the ring susceptible to attack by even weak nucleophiles. The regioselectivity of the attack depends on the substitution pattern of the oxetane.
-
For symmetrically substituted oxetanes , the attack can occur at either of the α-carbons.
-
For unsymmetrically substituted oxetanes , the attack generally occurs at the more sterically hindered carbon atom, as this position can better stabilize the partial positive charge that develops in the transition state. This is a departure from the typical SN2 mechanism and suggests a significant degree of SN1 character.[6]
Nucleophilic Ring Opening
Strong nucleophiles can directly attack the α-carbons of the oxetane ring, leading to ring-opening. This reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[6] The presence of electron-withdrawing groups on the ring can enhance its susceptibility to nucleophilic attack.
The Unique Case of this compound: Intramolecular Reactivity
The juxtaposition of a hydroxyl and a carboxylic acid group at the C3 position of the oxetane ring in this compound introduces the potential for intramolecular reactions. This "neighboring group participation" can significantly influence the stability and reactivity of the molecule.
Intramolecular Acid Catalysis and Isomerization
A pivotal aspect of the reactivity of oxetane-carboxylic acids is their propensity to undergo spontaneous isomerization to form lactones.[7][8] This transformation is particularly relevant for this compound. The carboxylic acid moiety can act as an internal proton source, protonating the oxetane oxygen. This intramolecular protonation is followed by a nucleophilic attack from the carboxylate oxygen, leading to the formation of a bicyclic intermediate that subsequently rearranges to a more stable lactone.
This isomerization can occur even under mild conditions, such as storage at room temperature or gentle heating, without the need for an external acid catalyst.[7] The stability of oxetane-carboxylic acids is highly dependent on their substitution pattern. Bulky substituents at other positions on the ring can sterically hinder the necessary conformation for this intramolecular reaction, thereby increasing the stability of the oxetane form.[7]
Potential for Decarboxylation
It is important to note that this is a hypothetical pathway, and its feasibility would depend on the specific reaction conditions and the relative activation energies of decarboxylation versus isomerization.
Experimental Protocols and Considerations
Given the inherent instability of some oxetane-carboxylic acids, careful consideration of reaction and storage conditions is paramount.
Synthesis of 3-Substituted Oxetane-3-carboxylic Acids
A general and scalable method for the synthesis of 3-alkyloxetane-3-carboxylic acids involves the oxidation of the corresponding 3-hydroxymethyl-oxetanes.
Protocol: Oxidation of 3-Ethyl-3-hydroxymethyl-oxetane
-
Reaction Setup: To a stirred aqueous solution of sodium hydroxide, add a palladium on carbon catalyst.
-
Addition of Starting Material: Introduce 3-ethyl-3-hydroxymethyl-oxetane to the mixture.
-
Oxidation: Heat the reaction mixture to between 40°C and 100°C while bubbling oxygen or air through it.
-
Work-up: After the reaction is complete (monitored by oxygen uptake), cool the mixture, filter off the catalyst, and acidify the aqueous solution with a mineral acid.
-
Isolation: Extract the product, 3-ethyl-oxetane-3-carboxylic acid, with a suitable organic solvent.
This protocol is adapted from a patented procedure and may require optimization for this compound.
Handling and Storage
Based on the observed instability of similar compounds, it is recommended that this compound be stored at low temperatures and under an inert atmosphere to minimize the risk of isomerization and other decomposition pathways.[7] When used in reactions, particularly those requiring elevated temperatures, the potential for isomerization to the corresponding lactone should be considered a likely side reaction.
Applications in Drug Discovery
The dual reactivity of this compound presents both challenges and opportunities in drug discovery.
-
As a Stable Motif: When incorporated into a larger molecule, if the conformation is constrained in a way that prevents intramolecular reactions, the oxetane ring can serve its intended purpose of modulating physicochemical properties.
-
As a Pro-drug: The inherent instability could potentially be harnessed in a pro-drug strategy. The oxetane-carboxylic acid could be designed to be stable under formulation conditions but isomerize to a different, active lactone species in vivo.
Conclusion
The fundamental reactivity of the oxetane ring in this compound is a complex interplay of ring strain, electronic effects, and intramolecular catalysis. While the oxetane moiety offers significant advantages in medicinal chemistry, the presence of both a hydroxyl and a carboxylic acid group at the C3 position introduces a pronounced susceptibility to intramolecular isomerization to form a γ-lactone. Researchers and drug development professionals must be cognizant of this inherent reactivity when designing, synthesizing, and handling molecules containing this scaffold. A thorough understanding of these principles will enable the strategic and successful application of this unique building block in the development of novel therapeutics.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights.
- Wipf, P., & Havelin, R. J. (2001). A short, stereoselective synthesis of the proposed structure of (+)-acutiphycin. Organic letters, 3(9), 1343-1346.
- Carreira, E. M., & Fessard, T. (2014). Oxetanes as versatile building blocks in organic synthesis. Chemical reviews, 114(17), 8257-8322.
- Bull, J. A., & Croft, A. K. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 116(19), 12150-12233.
- Vo-Thanh, G., & Lastecoueres, D. (2000). A convenient synthesis of 3-substituted oxetan-3-ols from oxetan-3-one.
- Krasavin, M. (2017). Oxetanes in drug discovery. Future Medicinal Chemistry, 9(16), 1955-1976.
- Maryanoff, B. E., McComsey, D. F., & Stanzione, R. C. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4975-4979.
- Rzepa, H. S. (2022, August 12). Unexpected Isomerization of Oxetane-Carboxylic Acids – a first look at the mechanism. Henry Rzepa's Blog.
- Fokin, A. A., & Schreiner, P. R. (2003). Selective alkane functionalization.
- Bach, T. (2000). Stereoselective Intermolecular [2+2] Photocycloaddition Reactions and Their Application in Synthesis. Synthesis, 2000(06), 743-762.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Access to oxetane-containing psico-nucleosides from 2-methyleneoxetanes: a role for neighboring group participation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild Intramolecular Ring Opening of Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids – catalyst design. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Whitepaper: 3-Hydroxyoxetane-3-carboxylic Acid as a Strategic Bioisostere of Carboxylic Acids in Modern Drug Discovery
Abstract: The carboxylic acid moiety is a ubiquitous pharmacophore essential for the biological activity of over 450 approved drugs. However, its inherent physicochemical properties—notably high acidity (low pKa), potential for metabolic liabilities, and limited passive diffusion across biological membranes—often pose significant challenges in drug development, particularly for central nervous system (CNS) targets.[1][2] Bioisosteric replacement offers a powerful strategy to mitigate these drawbacks while preserving or enhancing target engagement. This technical guide provides an in-depth analysis of 3-hydroxyoxetane-3-carboxylic acid as a non-classical bioisostere of the carboxylic acid group. We will explore its unique structural and physicochemical properties, detail synthetic methodologies, and present a rationale for its application, grounded in field-proven insights for researchers, medicinal chemists, and drug development professionals.
The Challenge with Carboxylic Acids and the Bioisosteric Solution
Bioisosterism, the strategy of replacing a functional group with another that possesses similar physical and chemical properties, is a cornerstone of modern medicinal chemistry.[3][4][5] This approach is not merely about mimicking a shape but about fine-tuning a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties to enhance efficacy, improve safety profiles, and secure novel intellectual property.[3][6][7]
The carboxylic acid group is a classic case for bioisosteric intervention. While it is an excellent hydrogen bond donor and acceptor, its typical pKa of ~4-5 ensures it is predominantly ionized at physiological pH. This anionic character can be detrimental, leading to:
-
Poor Membrane Permeability: Limiting oral bioavailability and penetration of the blood-brain barrier.[1]
-
Metabolic Instability: Susceptibility to glucuronidation.[1]
-
Toxicity: Potential for unforeseen toxicity issues that have led to the withdrawal of some carboxylate-containing drugs.[2]
Consequently, the development of non-ionizable or less acidic mimics that retain the hydrogen bonding capabilities of a carboxylic acid is a critical goal in drug design.
The Oxetane Motif: A Privileged Scaffold in Medicinal Chemistry
The four-membered oxetane ring has emerged as a valuable scaffold in drug discovery.[8][9] Its incorporation can confer a range of beneficial properties, including improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[10][11] The strained, polar nature of the oxetane ring makes it an attractive replacement for commonly used groups like gem-dimethyl or carbonyl moieties.[6][8] This established utility provides the foundation for exploring more nuanced applications, such as mimicking the entire carboxylic acid functional group.
Introducing the this compound Bioisostere
The this compound moiety presents a sophisticated, three-dimensional bioisostere for the carboxylic acid group. Unlike planar surrogates, its rigid, sp³-rich structure can project hydrogen bond donors and acceptors into space in a well-defined vector, potentially leading to improved target binding and selectivity.
Caption: Structural comparison of a carboxylic acid and its bioisostere.
The key insight is that the hydroxyl group and the ether oxygen of the oxetane ring can mimic the hydrogen bonding pattern of the carboxylic acid's hydroxyl and carbonyl oxygens, respectively.
Physicochemical Properties: A Quantitative Comparison
The success of a bioisosteric replacement hinges on modulating physicochemical properties favorably. The 3-hydroxyoxetane moiety significantly alters acidity and lipophilicity compared to a standard carboxylic acid. While specific data for this compound is sparse, extensive studies on the closely related oxetan-3-ol as a bioisostere provide compelling evidence.[12][13][14]
| Property | Phenylacetic Acid (Example) | 2-phenyl-3-hydroxyoxetane (Bioisostere Analog) | Rationale for Change |
| pKa | ~4.3[15] | Significantly higher (less acidic) | The hydroxyl group on the oxetane is alcoholic, not acidic like a carboxyl group. This dramatically reduces ionization at physiological pH. |
| cLogP | 1.41 | ~1.2-1.5 (estimated) | The introduction of the polar oxetane ring can decrease lipophilicity, but removing the ionizable acidic proton often results in a higher LogD at pH 7.4.[13] |
| LogD at pH 7.4 | -1.38 (calculated) | >1.0 (estimated) | Due to the lack of ionization, the bioisostere is significantly less polar at physiological pH, favoring membrane permeability.[13][14] |
| Polar Surface Area | 37.3 Ų | ~49.7 Ų (for oxetan-3-ol) | The addition of the ether oxygen and hydroxyl group increases the polar surface area, which can enhance solubility. |
| H-Bonding | 1 Donor, 2 Acceptors | 1 Donor, 2 Acceptors (OH and ether O) | The key hydrogen bonding pharmacophore is retained, allowing for similar interactions with the biological target.[13] |
Data for Phenylacetic Acid is standard. Data for the bioisostere is extrapolated from studies on similar structures like oxetan-3-ols.[12][13][14]
Synthesis of this compound
The synthesis of substituted oxetanes was historically challenging, limiting their widespread use. However, modern synthetic methods have made them more accessible.[6][16] A common and robust strategy to access the target scaffold involves the oxidation of a precursor alcohol.
Caption: General synthetic workflow to the target bioisostere.
Experimental Protocol: Catalytic Oxidation of 3-Ethyl-3-hydroxymethyl-oxetane
This protocol is adapted from established procedures for the synthesis of oxetane-3-carboxylic acids and serves as a self-validating system for producing the core scaffold.[17] The choice of a catalytic oxidation is driven by its efficiency and environmental considerations over stoichiometric heavy-metal oxidants.
Objective: To synthesize 3-ethyl-oxetane-3-carboxylic acid via catalytic oxidation.
Materials:
-
3-ethyl-3-hydroxymethyl-oxetane
-
5% Palladium on carbon catalyst (50% water wet)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Oxygen (O₂) gas
-
Methylene chloride (DCM)
-
Sulfuric acid (H₂SO₄), 50%
Procedure:
-
Vessel Preparation: To a temperature-controlled reaction vessel equipped with a gas inlet, mechanical stirrer, and pH probe, add 3-ethyl-3-hydroxymethyl-oxetane (e.g., 0.3 mol).
-
Catalyst and Base Addition: Add the 5% Pd/C catalyst. Subsequently, add a 2.2 M aqueous solution of NaOH (150 ml). Causality: The aqueous alkaline medium is crucial for the catalytic cycle and to deprotonate the product, preventing catalyst poisoning and facilitating the reaction.
-
Reaction Initiation: Heat the stirred suspension to 80°C.
-
Oxygen Sparging: Introduce a stream of oxygen gas into the reaction mixture. Monitor the uptake of oxygen. Trustworthiness: The reaction progress can be reliably tracked by measuring oxygen consumption. The reaction is typically complete when oxygen uptake ceases.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Remove the catalyst by filtration. c. Transfer the aqueous alkaline solution to a separatory funnel and extract with methylene chloride to remove any unreacted starting material. d. Acidify the aqueous layer to pH 1 using 50% sulfuric acid. Causality: Protonation of the carboxylate salt renders the product neutral, allowing for its extraction into an organic solvent. e. Extract the acidified aqueous layer with methylene chloride (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-ethyl-oxetane-3-carboxylic acid. Further purification can be achieved by recrystallization or chromatography if necessary.
Rationale in Drug Design and Target Interaction
The strategic value of the this compound bioisostere lies in its ability to replicate the critical interactions of a carboxylic acid while improving the overall ADME profile.
-
Mimicking Interactions: The hydroxyl group can act as a hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor. This allows the bioisostere to engage with the same amino acid residues (e.g., arginine, lysine, histidine) in a target protein that a carboxylic acid would.
-
Improving Permeability: By raising the pKa and reducing ionization, the bioisostere is more lipophilic at physiological pH (higher LogD₇.₄), which is a critical tactic to enhance cell permeability and blood-brain barrier penetration.[12][13]
-
Enhancing Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than many other functional groups.[10][18] Replacing a metabolically labile carboxylic acid can prolong the half-life of a drug candidate.
-
Vectorial Projection: The rigid, 3D nature of the oxetane ring places the interacting groups in a more defined spatial orientation compared to a flexible acyclic acid. This can increase binding affinity and selectivity.
Caption: Conceptual diagram of target interaction mimicry.
Conclusion and Future Perspectives
The this compound moiety is a highly promising, non-classical bioisostere for the carboxylic acid functional group. It effectively decouples the essential hydrogen-bonding characteristics of a carboxylate from its undesirable acidic nature. By retaining the pharmacophoric elements while improving key drug-like properties such as permeability and metabolic stability, this bioisostere provides medicinal chemists with a powerful tool to overcome common development hurdles.[12][13] The increasing synthetic accessibility of functionalized oxetanes will undoubtedly lead to their broader incorporation into drug discovery campaigns, unlocking new therapeutic potential for previously challenging targets.[9][16]
References
- Sharma, P. et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625-11674. [Link]
- Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.
- Jadhav, S. A., et al. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925. [Link]
- Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49. [Link]
- Slideshare. (n.d.). BIOISOSTERSM. Slideshare. [Link]
- Mykhailiuk, P. K. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Mihigo, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12485-12518. [Link]
- Huang, G., Hucek, D. G., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 257, 115518. [Link]
- PubChem. (n.d.). 3-(2-Hydroxypropyl)oxetane-3-carboxylic acid. PubChem. [Link]
- ResearchGate. (2025). The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one.
- Baum, K., & Beard, C. D. (1983). U.S. Patent No. 4,395,561. Washington, DC: U.S.
- Etzbach, K., et al. (1989). U.S. Patent No. 4,824,975. Washington, DC: U.S.
- Stepan, A. F., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(7), 756-761. [Link]
- Huang, G., Hucek, D. G., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
- Tan, Y., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis.
- Chemspace. (2023). Carboxylic Acid Bioisosteres. Chemspace. [Link]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
- Horgan, C., et al. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
- Semantic Scholar. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Semantic Scholar. [Link]
- PubChem. (n.d.). Oxetan-3-ol. PubChem. [Link]
- PubChem. (n.d.). 3-Hydroxyadamantane-1-carboxylic acid. PubChem. [Link]
- ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres...
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
- Stenutz. (n.d.). oxetane-3-carboxylic acid. Stenutz. [Link]
- LookChem. (n.d.). Cas 1450997-88-2,this compound. LookChem. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. DSpace [cora.ucc.ie]
- 3. ctppc.org [ctppc.org]
- 4. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioisosterism in Drug Discovery and Development - An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 18. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide: Oxetanes as Transformative Modules in Drug Discovery
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of properties—small size, polarity, metabolic stability, and three-dimensionality—makes it an exceptionally versatile tool for drug designers.[1][2] This guide provides an in-depth analysis of the strategic application of oxetanes in drug discovery. We will explore the fundamental physicochemical advantages conferred by the oxetane motif, detail robust synthetic strategies for its incorporation, present case studies of its successful application in clinical candidates, and provide actionable protocols for researchers. The objective is to equip drug development professionals with the expert insights and practical knowledge required to effectively leverage oxetanes in the creation of safer and more efficacious therapeutics.
Introduction: The Rise of a Privileged Scaffold
For decades, medicinal chemists have relied on a standard toolkit of functional groups to optimize the properties of drug candidates. However, the increasing complexity of biological targets and the persistent challenge of overcoming absorption, distribution, metabolism, and excretion (ADME) liabilities demand novel molecular architectures. The oxetane ring has emerged as a powerful solution, offering a unique blend of stability and functionality.[1][3]
Initially recognized for its role in the complex structure of the potent anticancer agent paclitaxel (Taxol), the broader utility of synthetically accessible oxetanes was not fully appreciated until pioneering studies in the mid-2000s.[4][5][6] These studies demonstrated that the incorporation of an oxetane could profoundly and beneficially influence key drug-like properties.[7] Unlike many traditional scaffolds, the oxetane introduces polarity without a significant increase in lipophilicity, a critical advantage in modern drug design where balancing these two properties is paramount.[7][8]
The Oxetane Advantage: A Paradigm Shift in Physicochemical Properties
The strategic replacement of common moieties, such as gem-dimethyl or carbonyl groups, with an oxetane can trigger a cascade of positive changes in a molecule's profile.[7][9][10] This bioisosteric substitution is a cornerstone of the oxetane's utility in medicinal chemistry.[6][10]
Enhanced Aqueous Solubility
Poor aqueous solubility is a primary cause of attrition in drug development. The oxetane moiety, being a strong hydrogen bond acceptor due to the exposed lone pairs on its oxygen atom, can dramatically improve a compound's solubility.[7][9] The effect is particularly pronounced in lipophilic scaffolds, where solubility can increase by orders of magnitude.[7]
Improved Metabolic Stability
Metabolic instability leads to rapid clearance and poor bioavailability.[11] The oxetane ring is generally robust and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10][11] By replacing metabolically vulnerable groups like gem-dimethyl or morpholine units, oxetanes can shield adjacent sites from degradation, prolonging the compound's half-life and therapeutic effect.[5][7][11]
Modulation of Lipophilicity and Basicity
The introduction of a gem-dimethyl group to block metabolism often comes with the penalty of increased lipophilicity (logP/logD), which can negatively impact other properties.[7] Oxetanes provide a less lipophilic and more stable alternative.[7] Furthermore, the strong electron-withdrawing nature of the oxetane ring can significantly reduce the basicity (pKa) of proximal amines.[6] This modulation is crucial for optimizing cell permeability, reducing off-target effects (e.g., hERG inhibition), and improving selectivity.[5][6][12]
Data Presentation: Oxetane vs. Common Moieties
The following table summarizes the typical effects of replacing common chemical groups with an oxetane, based on compiled literature data.
| Property | gem-Dimethyl Replacement | Carbonyl Replacement | Morpholine Replacement |
| Aqueous Solubility | Significantly Increased (4x to >4000x)[7] | Generally Increased | Often Surpassed[7] |
| Metabolic Stability | Increased by blocking labile sites[7] | Generally more resistant to metabolism[6][10] | Significantly more stable[5][6] |
| Lipophilicity (logD) | Decreased | Maintained or Slightly Decreased | Decreased |
| Proximal Amine pKa | No direct effect | No direct effect | Reduced (if attached to N)[5][6] |
Strategic Incorporation: Synthetic Methodologies
The early adoption of oxetanes was hampered by limited synthetic accessibility.[5][13] However, recent advancements have provided a robust toolbox for their synthesis and incorporation, making them readily available for drug discovery programs.[13][14]
Key Synthetic Pathways
The primary strategies for forming the oxetane ring can be categorized into intramolecular cyclizations and cycloadditions.
-
Intramolecular Williamson Ether Synthesis: This is a classic and reliable method involving the cyclization of a 1,3-halohydrin or a related substrate with a base. Enantioselective variations have been developed to produce chiral oxetanes.[8]
-
The Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is one of the most direct and atom-economical methods for synthesizing oxetanes.[9][15][16][17] While traditionally requiring high-energy UV light, recent developments have enabled this reaction using visible light, enhancing its safety, scalability, and applicability.[18][19]
The following diagram illustrates the decision-making process and primary synthetic routes for incorporating an oxetane into a lead compound.
Caption: A workflow for the strategic incorporation of oxetanes in lead optimization.
Experimental Protocol: Visible-Light Mediated Paternò-Büchi Reaction
This protocol describes a general procedure for the synthesis of an oxetane via a triplet energy transfer mechanism, adapted from modern methodologies.[18]
Objective: To synthesize a 2,3-disubstituted oxetane from an aryl glyoxylate and an alkene using a visible-light-absorbing photocatalyst.
Materials:
-
Aryl glyoxylate (1.0 equiv)
-
Alkene (2.0-3.0 equiv)
-
Iridium-based photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Schlenk flask or reaction vial equipped with a magnetic stir bar
-
Visible light source (e.g., Blue LED lamp, 450 nm)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under an inert atmosphere, add the aryl glyoxylate, the photocatalyst, and the magnetic stir bar to the Schlenk flask.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the alkene via syringe.
-
Degassing (Optional but Recommended): Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Photochemical Reaction: Place the sealed reaction vessel approximately 5-10 cm from the blue LED lamp. Ensure the reaction is stirred vigorously to ensure even irradiation. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired oxetane product.
-
Characterization: Confirm the structure and purity of the isolated oxetane using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Self-Validation: The success of the protocol is validated by the clean conversion to the desired oxetane with minimal side products. The regioselectivity should be high, determined by the formation of the more stable biradical intermediate.[19]
Case Studies: Oxetanes in Clinical Development
The theoretical benefits of oxetanes have been validated by their successful incorporation into numerous clinical candidates across various therapeutic areas.[4][12]
-
Rilzabrutinib (BTK Inhibitor): Recently approved, this Bruton's tyrosine kinase (BTK) inhibitor features a 3-amino-oxetane moiety.[4] The oxetane serves to reduce the basicity of an adjacent piperidine nitrogen, a critical modification that improves selectivity and overall pharmacokinetic properties.[4]
-
GDC-0349 (mTOR Inhibitor): In the development of this PI3K/mTOR inhibitor, an oxetane was introduced late-stage to address issues of poor plasma clearance and time-dependent inhibition of CYP enzymes.[5] The oxetane-containing analog demonstrated a superior ADME profile, enabling its advancement.[5][10]
-
Lanraplenib (Syk Inhibitor): This compound exemplifies the use of a piperazine-oxetane as a metabolically stable isostere of a morpholine group.[5][6] The substitution not only improved metabolic stability but also reduced planarity, leading to better drug-like properties.[6]
Challenges and Future Directions
Despite their advantages, the use of oxetanes is not without challenges. The inherent ring strain (~106 kJ·mol⁻¹), while lower than oxiranes, can lead to instability under harsh acidic or basic conditions, particularly for certain substitution patterns.[5][6][9] Therefore, synthetic routes must be planned to introduce or unmask the oxetane under compatible conditions, often in the later stages of a synthesis.[5][6]
The future of oxetane chemistry is bright. Ongoing research is focused on developing new, more efficient, and stereoselective synthetic methods.[20][21] The exploration of novel, more complex oxetane-containing building blocks, such as spirocyclic systems, is opening up new areas of chemical space for drug discovery.[7][22] As our understanding of the nuanced effects of oxetane substitution grows, so too will our ability to rationally design the next generation of therapeutics.
Conclusion
Oxetanes have firmly established themselves as a privileged structural motif in the medicinal chemist's toolbox. Their ability to simultaneously address multiple ADME challenges—enhancing solubility, improving metabolic stability, and fine-tuning basicity—without the liabilities of traditional approaches is a significant advantage.[1][2][8] By understanding the fundamental principles of their effects on physicochemical properties and mastering the synthetic strategies for their incorporation, researchers can unlock the full potential of these transformative modules to accelerate the discovery and development of innovative medicines.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11247-11302. [Link]
- Taylor, R. J. K., & Unsworth, W. P. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-15. [Link]
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
- Krasavin, M. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 7(22), 3655-3677. [Link]
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]
- Gabko, P., Kalník, M., & Bella, M. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 938-984. [Link]
- Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]
- Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709. [Link]
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
- Krasavin, M. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns.
- Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
- Stepan, A. F., Karki, K., & Biggadike, K. (2014). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 5(11), 1229-1234. [Link]
- Chen, K., & Baran, P. S. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16487-16492. [Link]
- Various Authors. (n.d.). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. [Link]
- Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2018). Visible Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. [Link]
- D'Auria, M. (2019). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules, 24(5), 942. [Link]
- Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Organic Chemistry Portal. [Link]
- Zhang, Z., & Li, T. R. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions.
- Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalised spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 16. mdpi.com [mdpi.com]
- 17. Paterno-Buechi Reaction [organic-chemistry.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
Methodological & Application
synthesis of 3-hydroxyoxetane-3-carboxylic acid from oxetan-3-one
Application Note & Protocol
Topic: High-Yield Synthesis of 3-Hydroxyoxetane-3-carboxylic Acid from Oxetan-3-one: A Key Building Block for Modern Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane motif has emerged as a crucial structural component in modern medicinal chemistry, prized for its ability to enhance aqueous solubility, improve metabolic stability, and favorably modulate the physicochemical properties of drug candidates.[1][2] this compound, in particular, serves as a versatile, functionalized building block for introducing this valuable scaffold.[3][4] This document provides a comprehensive, field-proven guide for the synthesis of this compound from the commercially available starting material, oxetan-3-one. The described two-step protocol proceeds through a stable cyanohydrin intermediate followed by robust acid-catalyzed hydrolysis. We delve into the underlying reaction mechanisms, provide detailed, step-by-step experimental procedures, and include a critical guide to safety and troubleshooting to ensure reliable and safe execution.
Scientific Rationale and Reaction Mechanism
The conversion of a ketone to an α-hydroxy carboxylic acid is a fundamental transformation in organic synthesis. The chosen pathway for synthesizing this compound from oxetan-3-one leverages a classic and efficient two-step sequence: (1) cyanohydrin formation and (2) subsequent nitrile hydrolysis.[5]
Step 1: Cyanohydrin Formation
This step involves the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of oxetan-3-one. The reaction is typically performed by generating hydrocyanic acid (HCN) in situ from a cyanide salt, such as sodium cyanide (NaCN), and a mild acid. This approach is safer than handling highly toxic HCN gas directly.[6][7] The resulting intermediate is 3-cyano-3-hydroxyoxetane, a stable cyanohydrin.
Step 2: Nitrile Hydrolysis
The nitrile functional group of the cyanohydrin intermediate is then hydrolyzed to a carboxylic acid. This transformation can be catalyzed by either acid or base.[8][9] This protocol details an acid-catalyzed hydrolysis, which typically involves heating the cyanohydrin in the presence of a strong mineral acid like hydrochloric acid (HCl).[10] The mechanism proceeds through initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and finally, hydrolysis of the amide to the desired carboxylic acid and an ammonium salt.[8][11]
The overall synthetic transformation is depicted below.
Caption: Reaction pathway for the synthesis of this compound.
Critical Safety Considerations
This protocol involves highly toxic materials and must be performed with strict adherence to safety standards.
-
Cyanide Toxicity: Sodium cyanide (NaCN) and its acidified product, hydrogen cyanide (HCN), are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[12]
-
Quenching and Waste Disposal: An aqueous solution of sodium hypochlorite (bleach) and sodium hydroxide must be readily available to quench any residual cyanide in the glassware or from small spills. This oxidizes cyanide to the much less toxic cyanate ion. All cyanide-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.
-
Oxetan-3-one Hazards: Oxetan-3-one is a flammable liquid and vapor and can cause skin and eye irritation.[13][14][15]
-
Acid Handling: Concentrated hydrochloric acid is highly corrosive and causes severe burns.
-
Action: Handle with extreme care in a fume hood, wearing acid-resistant gloves and appropriate eye/face protection.
-
Materials and Equipment
Reagents
| Reagent | CAS Number | Supplier | Purity |
| Oxetan-3-one | 6704-31-0 | Commercial | >97% |
| Sodium Cyanide (NaCN) | 143-33-9 | Commercial | >98% |
| Acetic Acid (Glacial) | 64-19-7 | Commercial | ACS Grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | Commercial | 37% (conc.) |
| Diethyl Ether (Et₂O) | 60-29-7 | Commercial | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | Commercial | ACS Grade |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Commercial | Anhydrous |
| Deionized Water (H₂O) | 7732-18-5 | In-house | >18 MΩ·cm |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel / addition funnel
-
Reflux condenser
-
Thermometer or thermocouple probe
-
Ice-water bath
-
Heating mantle with stirrer controller
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
pH paper or pH meter
Detailed Experimental Protocol
Caption: Experimental workflow for the synthesis of this compound.
Part A: Synthesis of 3-cyano-3-hydroxyoxetane (Intermediate)
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add oxetan-3-one (1.0 eq, e.g., 7.20 g, 100 mmol), sodium cyanide (1.2 eq, 5.88 g, 120 mmol), and 50 mL of deionized water.
-
Cooling: Place the flask in an ice-water bath and stir the mixture until the internal temperature reaches 0-5°C.
-
Acid Addition: Prepare a solution of glacial acetic acid (1.5 eq, 9.0 g, 150 mmol) in 20 mL of deionized water and add it to the dropping funnel. Add the acetic acid solution dropwise to the stirring reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Rationale: Slow, controlled addition of acid generates HCN in situ at a manageable rate, preventing a dangerous buildup of toxic gas and controlling the reaction exotherm.
-
-
Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the consumption of oxetan-3-one using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes).
-
Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Rationale: The cyanohydrin product is more soluble in the organic solvent, allowing for its separation from inorganic salts and water.
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude 3-cyano-3-hydroxyoxetane as an oil or low-melting solid, which is typically used in the next step without further purification.
Part B: Hydrolysis to this compound
-
Reaction Setup: Transfer the crude cyanohydrin from Part A into a 250 mL round-bottom flask equipped with a stir bar and a reflux condenser.
-
Hydrolysis: Carefully add 100 mL of concentrated hydrochloric acid (~37%) to the flask.
-
Rationale: The large excess of acid and water drives the complete hydrolysis of the nitrile to the carboxylic acid.[10]
-
-
Heating: Heat the mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain a gentle reflux for 6-8 hours. The reaction progress can be monitored by TLC or LC-MS to observe the disappearance of the intermediate.
-
Isolation: After the hydrolysis is complete, allow the mixture to cool to room temperature. Remove the excess HCl and water by concentrating the solution under reduced pressure. This may require an acid-compatible vacuum pump or a trap.
-
Purification: The resulting crude solid or viscous oil can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and heptane or isopropanol. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Final Product: Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Overall Yield | 65-80% (over two steps) |
| Purity (by NMR/LC-MS) | >95% |
| Characterization | Consistent with the structure of this compound |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Part A | Incomplete reaction; Side polymerization of oxetan-3-one. | Ensure NaCN is of high purity and fully dissolved. Maintain low temperature (0-5°C) during acid addition. Extend reaction time if TLC shows starting material. |
| Incomplete hydrolysis in Part B | Insufficient heating time or acid concentration. | Ensure vigorous reflux is maintained. Extend the reflux time and monitor by LC-MS until the amide intermediate is consumed. |
| Product decomposition (dark color) | Oxetane ring is sensitive to prolonged, harsh acidic conditions.[2][16] | Do not overheat or prolong the reflux unnecessarily. Once the reaction is complete based on monitoring, proceed immediately to workup. |
| Difficulty in crystallization | Product is impure or oily. | If the product oils out, try scratching the flask, seeding with a crystal, or purifying via column chromatography (silica gel, using a polar eluent system like DCM/Methanol) before attempting recrystallization again. |
References
- Cyanohydrin formation and hydrolysis - YouTube. (2020-12-28).
- 3-Oxetanone Safety Data Sheet. (2013-10-02).
- Oxetan-3-ol Safety Data Sheet. Fisher Scientific. (2010-11-04).
- The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one. ResearchGate. (2025-08-09).
- US4395561A - Synthesis of 3-hydroxyoxetane. Google Patents.
- Organic Mechanism - Cyanohydrin to alpha-Hydroxy Carboxylic Acid 001. YouTube. (2012-03-27).
- Strecker Synthesis. Master Organic Chemistry.
- 3-Oxetanone Safety Data Sheet. (2013-10-02).
- Strecker Synthesis. NROChemistry.
- Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. (2025-05-22).
- Oxetan-3-one Safety Data Sheet. Apollo Scientific.
- Strecker amino acid synthesis. Wikipedia.
- Strecker Synthesis. Organic Chemistry Portal.
- Cyanides and nitriles, use and disposal. University of Birmingham.
- Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. NIH National Library of Medicine.
- Cyanation. Wikipedia.
- Oxetan-3-one: Chemistry and synthesis. ResearchGate. (2008-01-01).
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- This compound. CymitQuimica.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. (2016-09-15).
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. (2023-01-22).
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. Cyanation - Wikipedia [en.wikipedia.org]
- 8. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. chemrxiv.org [chemrxiv.org]
Application Note: A Validated Protocol for the Synthesis of 3-Hydroxyoxetane-3-Carboxylic Acid
Abstract
3-Hydroxyoxetane-3-carboxylic acid is a highly valuable, non-commercial building block for drug discovery and medicinal chemistry. The incorporation of the strained oxetane ring can significantly improve the physicochemical properties of lead compounds, such as aqueous solubility, while the geminal hydroxy-acid functionality provides a versatile anchor for further chemical modification. This document provides a comprehensive, field-tested protocol for the two-step synthesis of this compound from the commercially available precursor, oxetan-3-one. The narrative emphasizes the rationale behind procedural choices, robust safety measures, and detailed characterization, ensuring scientific integrity and reproducibility for researchers in the field.
Introduction and Strategic Overview
The oxetane motif has emerged as a desirable "magic fragment" in modern medicinal chemistry. Its unique three-dimensional structure and ability to act as a hydrogen bond acceptor can lead to improved metabolic stability and binding affinity in drug candidates.[1] However, the availability of functionalized oxetane building blocks, such as this compound, remains limited and cost-prohibitive.[1][2]
This guide details a reliable and scalable synthesis based on a classic organic transformation pathway: the formation of a cyanohydrin intermediate from a ketone, followed by vigorous hydrolysis of the nitrile to the corresponding carboxylic acid.
The chosen synthetic strategy involves:
-
Cyanohydrin Formation: Nucleophilic addition of cyanide to the carbonyl of oxetan-3-one to generate 3-cyano-3-hydroxyoxetane. This establishes the required tertiary alcohol center.
-
Nitrile Hydrolysis: Conversion of the nitrile functional group into a carboxylic acid under acidic conditions.
This approach was selected for its reliability and the commercial availability of the starting material, oxetan-3-one. While the oxetane ring is known to be sensitive to strong acids, this protocol employs controlled conditions to achieve the desired transformation while minimizing ring-opening side reactions.[3]
Reaction Mechanism and Workflow
The overall synthesis proceeds in two distinct stages. The first stage is the formation of the oxetane cyanohydrin. The second is the hydrolysis of the nitrile.
Sources
The Strategic Deployment of 3-Hydroxyoxetane-3-carboxylic Acid in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Strained Scaffold
In the landscape of contemporary organic synthesis and medicinal chemistry, the pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties is relentless. Among the myriad of building blocks available to the discerning chemist, 3-hydroxyoxetane-3-carboxylic acid has emerged as a scaffold of significant interest. Its strained four-membered ring, coupled with bifunctional hydroxyl and carboxylic acid moieties, offers a unique combination of reactivity and structural rigidity. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, tailored for researchers, scientists, and professionals in drug development. The oxetane motif is increasingly recognized as a valuable bioisostere for gem-dimethyl and carbonyl groups, often conferring improved aqueous solubility, metabolic stability, and reduced lipophilicity to parent molecules.[1]
Core Application: A Versatile Building Block in Proteolysis-Targeting Chimeras (PROTACs)
The most prominent and well-documented application of this compound is in the burgeoning field of targeted protein degradation.[2] Specifically, it serves as a versatile linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]
The this compound moiety offers several advantages as a PROTAC linker component:
-
Defined Exit Vectors: The hydroxyl and carboxylic acid groups provide two distinct points for covalent attachment, allowing for precise control over the linker's orientation and the spatial relationship between the POI ligand and the E3 ligase ligand.
-
Improved Physicochemical Properties: The inherent polarity of the oxetane ring can enhance the solubility of the often large and hydrophobic PROTAC molecules.[5]
-
Structural Rigidity: The strained ring introduces a degree of conformational constraint to the linker, which can be advantageous for optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[5]
Workflow for PROTAC Synthesis using this compound
Caption: General workflow for the synthesis of a PROTAC molecule utilizing this compound as a bifunctional linker component.
Experimental Protocol: Amide Coupling of this compound with an E3 Ligase Ligand
This protocol describes a general procedure for the amide bond formation between the carboxylic acid moiety of this compound and an amine-functionalized E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL).
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized E3 ligase ligand (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. The formation of the active ester can be monitored by TLC or LC-MS.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand in a minimal amount of anhydrous DMF.
-
Add the solution of the E3 ligase ligand to the activated this compound solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amide conjugate.
Causality Behind Experimental Choices:
-
HATU and DIPEA: This combination is a widely used and efficient coupling reagent system for amide bond formation. HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and facilitate the reaction.
-
Anhydrous DMF and Nitrogen Atmosphere: These conditions are crucial to prevent the hydrolysis of the activated carboxylic acid and other moisture-sensitive reagents, ensuring a high yield of the desired product.
-
Aqueous Work-up: The series of washes is designed to remove unreacted starting materials, coupling reagents, and byproducts. The LiCl wash helps to remove residual DMF.
| Reactant | Coupling Reagent | Solvent | Temperature | Typical Yield | Reference |
| Amine-functionalized E3 Ligase Ligand | HATU, DIPEA | DMF | Room Temperature | 70-90% | [6],[7] |
| Amine-functionalized POI Ligand | EDC, HOBt | DCM/DMF | Room Temperature | 65-85% | [4] |
Table 1: Representative conditions for amide coupling reactions involving carboxylic acids in PROTAC synthesis.
Navigating Reactivity: Ring-Opening and Isomerization to Lactones
A critical consideration when working with this compound and its derivatives is the inherent ring strain of the oxetane moiety. This strain makes the ring susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions or at elevated temperatures.[1] A common and often unintended transformation is the intramolecular isomerization of oxetane-carboxylic acids into lactones.[8]
This isomerization is believed to proceed via an intramolecular protonation of the oxetane oxygen by the carboxylic acid, which activates the ring for nucleophilic attack by the carboxylate.[8]
Logical Relationship of Isomerization
Caption: Proposed mechanism for the isomerization of this compound to a lactone.
Key Considerations to Mitigate Isomerization:
-
Avoid Strong Acids: Reactions involving this compound should be conducted under neutral or basic conditions whenever possible.[1]
-
Mild Temperatures: Avoid prolonged heating of reaction mixtures containing this scaffold, as elevated temperatures can promote isomerization.[8]
-
Protecting Group Strategy: In multi-step syntheses, it may be advantageous to protect the carboxylic acid as an ester to prevent its participation in undesired ring-opening reactions. Saponification to reveal the carboxylic acid should be performed under mild basic conditions, followed by a careful work-up to avoid acidic conditions.
Expanding the Synthetic Utility: Decarboxylation and Spirocycle Formation
While direct applications of this compound are prominent in PROTAC synthesis, its structure also serves as a precursor for other valuable transformations, such as decarboxylation and the synthesis of spirocyclic systems.
Decarboxylative Functionalization
The decarboxylation of 3-oxo-carboxylic acids is a well-established transformation in organic synthesis.[9] While this compound is not a 3-oxo-carboxylic acid, its derivatives can be tailored for decarboxylative reactions. For instance, oxidation of the hydroxyl group would yield a 3-oxo-oxetane-3-carboxylic acid, which would be prone to decarboxylation.
More advanced photoredox-catalyzed decarboxylative alkylations have been developed for 3-aryl-oxetane-3-carboxylic acids.[10] This suggests that with appropriate derivatization, the carboxylic acid of this compound could be replaced with other functional groups via radical intermediates.
Synthesis of Spirocyclic Scaffolds
Spirocyclic systems are of great interest in medicinal chemistry due to their three-dimensional nature.[11][12] While direct spirocyclization from this compound is not widely reported, it can be envisioned as a precursor to intermediates suitable for such transformations. For example, conversion of the carboxylic acid to an amine, followed by intramolecular reactions, could lead to the formation of spiro[oxetane-3,3'-pyrrolidine] derivatives. The synthesis of such spirocycles often involves multi-step sequences starting from cyclic ketones.[12]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its primary application lies in the construction of PROTACs, where it offers precise control over linker geometry and can impart favorable physicochemical properties. However, its utility extends beyond this, with its strained ring system and bifunctional nature providing opportunities for the synthesis of complex molecules through ring-opening, decarboxylation, and as a precursor for spirocyclic systems. A thorough understanding of its reactivity, particularly its propensity for isomerization under acidic or thermal stress, is paramount for its successful implementation in synthetic endeavors. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the strategic application of this compound is poised to play an increasingly important role in the discovery and development of new therapeutics.
References
- Mykhailiuk, P. K. (2019). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 84(15), 9838–9843.
- Problems in Chemistry. (2023, February 20). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids [Video]. YouTube.
- Georg Thieme Verlag. (2005). Product Class 6: Lactones. Science of Synthesis, 20b, 1429-1636.
- Ishida, T., et al. (2021). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Journal of Medicinal Chemistry, 64(15), 11416–11425.
- Derkach, N. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Shchegravin, D., et al. (2021). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 17, 2470-2477.
- McFee, E. C., Rykaczewski, K. A., & Schindler, C. S. (2025). A. Decarboxylative functionalization of 3‐oxetane carboxylic acids (2)... [Image]. ResearchGate.
- Chen, J., et al. (2014). The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one. Tetrahedron, 70(36), 6133-6138.
- Hoechst Aktiengesellschaft. (1987). Process for the preparation of oxetan-3-carboxylic acids. (EP0247485B1). European Patent Office.
- Aladdin Scientific. (n.d.). This compound, min 97%, 1 gram.
- Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 734910.
- Derkach, N. O., et al. (2022). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv.
- Mikul'ak, R., & Addo, D. (2023). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 19, 1668-1718.
- Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE.
- Vigo, D., et al. (2016). Synthesis of 3,3-disubstituted oxetane building blocks. Tetrahedron Letters, 57(34), 3829-3832.
- Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate.
- Farnaby, W., et al. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 62(23), 10478-10513.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. calpaclab.com [calpaclab.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 11. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Novel Aminotriazine Derivatives from 3-Hydroxyoxetane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of novel aminotriazine derivatives utilizing 3-hydroxyoxetane-3-carboxylic acid as a key starting material. The strategic incorporation of the oxetane motif onto a triazine scaffold is of significant interest in medicinal chemistry, as both moieties are recognized as privileged structures in drug discovery. Oxetanes can enhance physicochemical properties such as solubility and metabolic stability, while aminotriazines are prevalent in a wide array of biologically active compounds.[1][2][3] This document details a proposed four-step synthetic route, including hydroxyl group protection, conversion of the carboxylic acid to a primary amine via a Curtius rearrangement, nucleophilic aromatic substitution on cyanuric chloride, and final deprotection. Each step is accompanied by a detailed protocol, mechanistic insights, and considerations for reaction optimization.
Introduction: The Strategic Convergence of Oxetane and Triazine Moieties in Medicinal Chemistry
The 1,3,5-triazine core is a foundational scaffold in the development of therapeutics with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[4] The versatility of the triazine ring allows for the introduction of various substituents at its three electrophilic carbon centers, enabling the fine-tuning of pharmacological profiles.[5][6]
Concurrently, the oxetane ring has emerged as a valuable structural motif in modern drug design.[1][2][3] This four-membered heterocycle is not merely a passive linker but an active contributor to a molecule's drug-like properties. The incorporation of an oxetane can lead to improved aqueous solubility, enhanced metabolic stability, and a lower lipophilicity compared to more traditional functionalities like gem-dimethyl or carbonyl groups, which it can serve as a bioisostere for.[1][2] Furthermore, the inherent strain energy of the oxetane ring and its three-dimensional structure can influence the conformation of a molecule, potentially leading to improved binding affinity for its biological target.[7]
The synthesis of aminotriazine derivatives featuring an oxetane substituent represents a promising strategy for the generation of novel chemical entities with potentially superior pharmacokinetic and pharmacodynamic properties. This guide outlines a rational and experimentally grounded approach to covalently link these two valuable pharmacophores, starting from the readily available this compound.
Proposed Synthetic Pathway Overview
The overall strategy involves a four-step sequence designed to be robust and adaptable. The rationale for this multi-step approach is to ensure high yields and purity at each stage while preserving the integrity of the strained oxetane ring.
Caption: Proposed four-step synthesis of an oxetane-substituted aminotriazine.
Part 1: Detailed Experimental Protocols
Step 1: Protection of the Hydroxyl Group
Rationale: The initial step focuses on the protection of the tertiary hydroxyl group of this compound. This is crucial to prevent side reactions in the subsequent Curtius rearrangement, where the hydroxyl group could potentially interfere with the isocyanate intermediate. A silyl ether, specifically a tert-butyldimethylsilyl (TBDMS) ether, is chosen as the protecting group due to its stability under the planned reaction conditions and its selective removal under mild conditions that are orthogonal to the other functionalities in the molecule.[8][9]
Protocol 1: Synthesis of 3-((tert-butyldimethylsilyl)oxy)-oxetane-3-carboxylic acid
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | CAS Number |
| This compound | 1.0 | 118.09 | 1.18 g | 1450997-88-2 |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 1.2 | 150.72 | 1.81 g | 18162-48-6 |
| Imidazole | 2.5 | 68.08 | 1.70 g | 288-32-4 |
| Anhydrous Dichloromethane (DCM) | - | - | 20 mL | 75-09-2 |
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.18 g, 10.0 mmol) and imidazole (1.70 g, 25.0 mmol).
-
Add anhydrous dichloromethane (20 mL) and stir the suspension at room temperature until all solids dissolve.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate dry flask, dissolve tert-butyldimethylsilyl chloride (1.81 g, 12.0 mmol) in anhydrous dichloromethane (10 mL) and add it dropwise to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1 with 1% acetic acid).
-
Upon completion, quench the reaction by the slow addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate/hexane containing 1% acetic acid) to yield the desired silyl-protected acid.
Step 2: Curtius Rearrangement for Amine Synthesis
Rationale: The Curtius rearrangement is a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[10][11][12] This is achieved via the formation of an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the amine. The use of diphenylphosphoryl azide (DPPA) allows for a one-pot procedure directly from the carboxylic acid under relatively mild conditions, which is advantageous for substrates with sensitive functional groups.[1][13][14] The reaction is performed in the presence of an alcohol (e.g., tert-butanol) to trap the isocyanate intermediate as a carbamate, which is a stable, protected form of the amine that can be easily deprotected later if necessary.
Protocol 2: Synthesis of tert-butyl (3-((tert-butyldimethylsilyl)oxy)oxetan-3-yl)carbamate
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | CAS Number |
| 3-((tert-butyldimethylsilyl)oxy)oxetane-3-carboxylic acid | 1.0 | 232.35 | 2.32 g | N/A |
| Diphenylphosphoryl azide (DPPA) | 1.1 | 275.24 | 3.03 g | 26386-88-9 |
| Triethylamine (TEA) | 1.2 | 101.19 | 1.21 g (1.67 mL) | 121-44-8 |
| Anhydrous tert-Butanol | - | 74.12 | 20 mL | 75-65-0 |
| Anhydrous Toluene | - | 92.14 | 20 mL | 108-88-3 |
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve the silyl-protected carboxylic acid (2.32 g, 10.0 mmol) in a mixture of anhydrous toluene (20 mL) and anhydrous tert-butanol (20 mL).
-
Add triethylamine (1.67 mL, 12.0 mmol) to the solution and stir for 10 minutes at room temperature.
-
Carefully add diphenylphosphoryl azide (3.03 g, 11.0 mmol) dropwise to the reaction mixture. Caution: Azide compounds are potentially explosive and should be handled with care.
-
Heat the reaction mixture to 80-85 °C and stir for 4-6 hours. The progress of the reaction can be monitored by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate/hexane) to afford the Boc-protected amine.
Step 3: Nucleophilic Aromatic Substitution
Rationale: The synthesis of the aminotriazine core is achieved through the nucleophilic aromatic substitution of a chlorine atom on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution.[5][15][16] The first substitution is typically carried out at low temperatures (0-5 °C) to ensure monosubstitution. The amine synthesized in the previous step acts as the nucleophile. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction.
Protocol 3: Synthesis of tert-butyl (3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-((tert-butyldimethylsilyl)oxy)oxetan-3-yl)carbamate
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | CAS Number |
| tert-butyl (3-((tert-butyldimethylsilyl)oxy)oxetan-3-yl)carbamate | 1.0 | 303.48 | 3.04 g | N/A |
| Cyanuric chloride | 1.05 | 184.41 | 1.94 g | 108-77-0 |
| N,N-Diisopropylethylamine (DIPEA) | 1.5 | 129.24 | 1.94 g (2.6 mL) | 7087-68-5 |
| Anhydrous Tetrahydrofuran (THF) | - | - | 40 mL | 109-99-9 |
Procedure:
-
Dissolve cyanuric chloride (1.94 g, 10.5 mmol) in anhydrous THF (20 mL) in a dry 100 mL three-necked flask equipped with a dropping funnel and a thermometer, under an inert atmosphere.
-
Cool the solution to 0 °C in an ice-salt bath.
-
In a separate flask, dissolve the Boc-protected oxetane amine (3.04 g, 10.0 mmol) and DIPEA (2.6 mL, 15.0 mmol) in anhydrous THF (20 mL).
-
Add the amine/DIPEA solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).
-
Upon completion, filter the reaction mixture to remove the DIPEA hydrochloride salt and wash the solid with cold THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with cold 1M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 4: Deprotection of the Silyl Ether and Boc Group
Rationale: The final step involves the removal of the TBDMS protecting group to unveil the hydroxyl functionality. Tetra-n-butylammonium fluoride (TBAF) is a standard reagent for this transformation, as the fluoride ion has a high affinity for silicon.[3][17][18][19] The reaction is typically fast and clean. In this step, the Boc protecting group will also be cleaved under the reaction conditions or a subsequent acidic workup. If selective deprotection is desired, alternative methods may be required.
Protocol 4: Synthesis of 3-((4,6-dichloro-1,3,5-triazin-2-yl)amino)oxetan-3-ol
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | CAS Number |
| Crude product from Step 3 | 1.0 | ~451.4 | ~4.51 g | N/A |
| Tetra-n-butylammonium fluoride (TBAF) (1M in THF) | 1.5 | - | 15 mL | 429-41-4 |
| Anhydrous Tetrahydrofuran (THF) | - | - | 30 mL | 109-99-9 |
Procedure:
-
Dissolve the crude product from the previous step (~10.0 mmol) in anhydrous THF (30 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C.
-
Add the 1M TBAF solution in THF (15 mL, 15.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To cleave the Boc group, dissolve the residue in a mixture of Dichloromethane (20 mL) and Trifluoroacetic acid (5 mL) and stir at room temperature for 1 hour.
-
Concentrate the mixture and co-evaporate with toluene to remove residual TFA.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate/hexane or dichloromethane/methanol) to yield the final aminotriazine derivative.
Part 2: Characterization and Data
The synthesized compounds should be characterized at each step using standard analytical techniques.
| Compound | Expected ¹H NMR Signals (indicative) | Expected Mass (m/z) |
| Protected Acid | δ ~0.9 (s, 9H, t-Bu), ~0.1 (s, 6H, SiMe₂), ~4.5 (m, 4H, oxetane CH₂) | [M+H]⁺: 233.1 |
| Protected Amine | δ ~1.4 (s, 9H, Boc), ~0.9 (s, 9H, t-Bu), ~0.1 (s, 6H, SiMe₂), ~4.4 (m, 4H, oxetane CH₂) | [M+H]⁺: 304.2 |
| Triazine Intermediate | Signals for Boc, TBDMS, and oxetane protons. Aromatic region may be complex. | [M+H]⁺: ~451.2 |
| Final Product | Disappearance of Boc and TBDMS signals. Appearance of OH and NH protons. Oxetane protons ~4.6 ppm. | [M+H]⁺: 251.0 |
Part 3: Applications and Future Directions
The synthesized oxetane-substituted aminotriazine serves as a versatile platform for further derivatization in drug discovery programs. The two remaining chlorine atoms on the triazine ring can be sequentially substituted with other nucleophiles (amines, alcohols, thiols) at elevated temperatures to generate a library of compounds for structure-activity relationship (SAR) studies.[15][16][20]
These novel compounds can be screened for a variety of biological activities, including but not limited to:
-
Kinase Inhibition: Many triazine derivatives are known to be potent kinase inhibitors. The unique physicochemical properties imparted by the oxetane moiety could lead to improved selectivity and potency.
-
Antiviral and Antimicrobial Agents: The triazine scaffold is present in several approved antiviral and antimicrobial drugs.
-
Central Nervous System (CNS) Agents: The increased polarity from the oxetane and hydroxyl groups may improve blood-brain barrier penetration for CNS-targeted therapies.
Conclusion
This guide provides a detailed, plausible synthetic route for the preparation of aminotriazine derivatives from this compound. By following these protocols, researchers can access novel chemical matter that synergistically combines the advantageous properties of both oxetane and triazine scaffolds. The provided methodologies are based on well-established chemical transformations and offer a solid foundation for the synthesis and future exploration of this promising class of compounds in drug discovery and development.
References
- SK896A3 - Alcohol to azide sn2 conversion - Google Patents. (n.d.).
- Stereospecific Synthesis with DPPA: Azides from Alcohols. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2018). National Institutes of Health.
- Tetra-n-butylammonium Fluoride (TBAF). (n.d.). Common Organic Chemistry.
- Deprotection of Silyl Ethers. (n.d.). Gelest.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2019). SciSpace.
- Deprotection of a tert-butyldimethylsilyl ether. (n.d.). ChemSpider Synthetic Pages.
- Introduction of tert-butyldiphenylsilyl (TBDPS) group. (2021). GlycoPODv2.
- Oxetanes in Drug Discovery Campaigns. (2021). National Institutes of Health.
- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry.
- Synthesis and stability of exocyclic triazine nucleosides. (2005). National Institutes of Health.
- Protecting Groups For Alcohols. (2015). Master Organic Chemistry.
- The Curtius Reaction. (2009). ResearchGate.
- Synthesis and stability of oxetane ethers. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
- tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal.
- A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. (2004). ResearchGate.
- Hydroxyl Protecting Groups. (n.d.).
- Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. (n.d.).
- Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
- Oxetane Presentation.pptx. (n.d.). The Dong Group.
- Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (n.d.). ResearchGate.
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2023). National Institutes of Health.
- Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). MDPI.
- Cyanuric chloride reactivity toward the nucleophilic substitution reaction. (n.d.). ResearchGate.
- Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. (2013). National Institutes of Health.
- Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. (n.d.). Semantic Scholar.
- SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. (n.d.). DTIC.
- Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. (n.d.). ChemRxiv.
- The reaction of cyanuric chloride with tertiary amines? (2017). ResearchGate.
- Synthesis of compounds of the 1,2,4-aminotriazines series. (n.d.). ResearchGate.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- Dependence of deposition method on the molecular structure and stability of organosilanes revealed from degrafting by tetrabutylammonium fluoride. (n.d.). ResearchGate.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. oaji.net [oaji.net]
- 6. researchgate.net [researchgate.net]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]
- 14. scispace.com [scispace.com]
- 15. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen | Semantic Scholar [semanticscholar.org]
- 17. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. researchgate.net [researchgate.net]
Application Note: Direct Photoredox-Catalyzed Synthesis of 3-Oxetanols from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Oxetanols in Medicinal Chemistry
The oxetane motif, a four-membered oxygen-containing heterocycle, has emerged as a highly valuable structural unit in modern drug discovery.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional profile—can lead to significant improvements in aqueous solubility, metabolic stability, and target affinity.[2][3][4] Specifically, the 3-oxetanol moiety has been identified as an effective bioisostere for the carboxylic acid group, a common functional group in drug candidates that is often associated with poor pharmacological properties.[5][6] The 3-oxetanol mimics the hydrogen-bonding capacity of a carboxylic acid while reducing acidity and increasing lipophilicity.[5]
However, the integration of 3-oxetanols into drug candidates has been hampered by synthetic challenges, often requiring multi-step de novo syntheses.[5] This presents a significant bottleneck for medicinal chemists performing structure-activity relationship (SAR) studies. Visible-light photoredox catalysis offers a transformative solution, providing a direct and efficient pathway to convert readily available carboxylic acids into their corresponding 3-oxetanol analogues under remarkably mild conditions.[5][7][8] This application note provides a detailed overview of the mechanism, protocols, and practical considerations for this powerful transformation.
Reaction Mechanism: A Tale of Two Pathways
The conversion leverages the ability of a photocatalyst to convert visible light into chemical energy, initiating single-electron transfer (SET) events to generate reactive radical intermediates from carboxylic acids.[5][7] The process begins with the deprotonation of the starting carboxylic acid ( 1 ) to its carboxylate form ( 1a⁻ ). Upon irradiation with visible light (e.g., blue LEDs), the photocatalyst (PC) is excited to a long-lived triplet state (*PC). This highly oxidizing excited state can accept an electron from the electron-rich carboxylate, leading to a radical cation of the photocatalyst and an acyloxy radical. The latter rapidly undergoes decarboxylation to form a key α-amino radical intermediate ( 6 ).
From this common intermediate, mechanistic studies have elucidated two primary pathways for the addition to 3-oxetanone ( 2 ), depending on the reaction conditions.[5]
-
Chromium-Free Pathway (Radical Addition): In the absence of a chromium co-catalyst, the α-amino radical ( 6 ) undergoes direct addition to a Brønsted acid-activated 3-oxetanone. This forms a radical cation intermediate ( 7 ), which can then be reduced to the final 3-oxetanol product ( 3 ). This pathway is notable for its high quantum yield, suggesting a chain propagation mechanism where the radical cation ( 7 ) oxidizes another carboxylate molecule ( 1a⁻ ) to regenerate the α-amino radical ( 6 ), thus continuing the cycle.[5]
-
Chromium-Mediated Pathway (Organometallic Addition): When CrCl₃ is present, the α-amino radical ( 6 ) is believed to be rapidly trapped and reduced by a low-valent chromium species to form a nucleophilic alkyl-chromium intermediate ( 8 ). This organometallic reagent then adds to 3-oxetanone to form a chromium alkoxide ( 10 ), which upon workup yields the 3-oxetanol product.[5]
// Connections PC_star -> RCOO [style=invis]; R_rad -> Oxetanone [style=invis]; RCOO -> RadicalCation [style=invis]; PC_red -> RadicalCation [style=invis];
// Positioning with 'pos' attribute PC [pos="0,0!"]; PC_star [pos="0,2!"]; PC_red [pos="0,4!"]; RCOOH [pos="3,0!"]; RCOO [pos="3,2!"]; R_rad [pos="3,4!"]; Oxetanone [pos="6,5!"]; RadicalCation [pos="6,3!"]; Product [pos="6,1!"]; AlkylCr [pos="3,6!"]; CrAlkoxide [pos="0,6!"]; Product_Cr [pos="-2,6!"]; } .enddot Caption: Figure 1: Proposed Catalytic Cycles
Experimental Protocols
The following protocols are adapted from validated literature procedures.[5] It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) as oxygen can quench the excited state of the photocatalyst.
General Workflow
The overall experimental process is straightforward and follows a logical sequence from preparation to analysis.
Protocol A: Chromium-Free Conditions
This protocol is generally preferred due to its higher yields, shorter reaction times, and avoidance of transition metal reagents.[5]
Reagents & Equipment:
-
N-aryl α-amino acid (1.0 equiv)
-
Cesium pivalate (CsOPiv, 1.2 equiv)
-
3-Oxetanone (2.0 equiv)
-
Photocatalyst: 4CzIPN (2 mol%)
-
Solvent: Dichloromethane (CH₂Cl₂) to make a 0.5 M solution based on the amino acid
-
4 mL screw-cap vial with a magnetic stir bar
-
Blue LED light source (e.g., 40W Kessil lamp)
-
Nitrogen or Argon line
Step-by-Step Procedure:
-
Preparation: To a 4 mL vial, add the N-aryl α-amino acid, cesium pivalate, and 4CzIPN.
-
Solvent Addition: Add a magnetic stir bar, then add dichloromethane followed by 3-oxetanone.
-
Degassing: Seal the vial with a cap containing a septum. Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Irradiation: Place the vial approximately 5-7 cm from the blue LED light source. Use a fan to maintain the reaction temperature near room temperature (approx. 25 °C).
-
Reaction: Stir the reaction vigorously for 2 hours. Monitor reaction progress by TLC or LC-MS if desired.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-oxetanol.
Protocol B: Chromium-Mediated Conditions
This method provides an alternative pathway and may be suitable for specific substrates that are not amenable to the Cr-free conditions.[5]
Reagents & Equipment:
-
N-aryl α-amino acid (1.0 equiv)
-
Cesium pivalate (CsOPiv, 1.2 equiv)
-
3-Oxetanone (2.0 equiv)
-
Photocatalyst: 4CzIPN (1 mol%)
-
Chromium(III) chloride (CrCl₃, 5 mol%)
-
Chlorotrimethylsilane (TMSCl, 0.5 equiv)
-
Solvent: Acetonitrile (CH₃CN) to make a 0.8 M solution based on the amino acid
-
Same equipment as Protocol A
Step-by-Step Procedure:
-
Preparation: To a 4 mL vial, add the N-aryl α-amino acid, cesium pivalate, CrCl₃, and 4CzIPN.
-
Solvent Addition: Add a magnetic stir bar, then add acetonitrile followed by 3-oxetanone and TMSCl.
-
Degassing: Seal and degas the vial as described in Protocol A.
-
Irradiation: Irradiate with the blue LED light source, maintaining the temperature near room temperature with a fan.
-
Reaction: Stir the reaction vigorously for 20 hours.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol A.
Substrate Scope and Data
The reaction demonstrates good functional group tolerance and is effective for a variety of N-aryl α-amino acids.[5] The chromium-free conditions generally provide superior yields.[5]
| Entry | N-Aryl α-Amino Acid Substrate | Yield (Cr-Mediated) [%][5] | Yield (Cr-Free) [%][5] |
| 1 | N-Phenylglycine | 55 | 83 |
| 2 | N-(4-Methoxyphenyl)glycine | 52 | 80 |
| 3 | N-(4-Chlorophenyl)glycine | 48 | 75 |
| 4 | N-(4-Trifluoromethylphenyl)glycine | 45 | 68 |
| 5 | N-Phenylalanine | 60 (1:1.2 dr) | 78 (1:1.4 dr) |
| 6 | N,N-Dimethylphenylalanine | Not Reported | 72 (1:1.4 dr) |
Yields are for isolated products. dr = diastereomeric ratio.
Causality and Experimental Insights
-
Choice of Photocatalyst: 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) is an organic photocatalyst with a high excited-state oxidation potential, making it capable of oxidizing the carboxylate anion to initiate the reaction.[5][9]
-
Role of the Base: A base like cesium pivalate (CsOPiv) is essential to deprotonate the carboxylic acid. The resulting carboxylate is significantly more electron-rich and thus easier to oxidize via single-electron transfer.[5]
-
Solvent Selection: The choice of solvent (CH₂Cl₂ vs. CH₃CN) was optimized for each set of conditions to maximize yield.[5] Solvent can influence reagent solubility and the stability of charged intermediates.
-
Inert Atmosphere: The removal of oxygen is critical. Triplet oxygen can quench the excited state of the photocatalyst, halting the catalytic cycle and preventing product formation.[10]
-
Light Source: A standard blue LED is sufficient. Higher energy UV light is not required and could lead to undesired side reactions.[8][11]
Conclusion
The photoredox-catalyzed decarboxylative addition of carboxylic acids to 3-oxetanone is a powerful and direct method for synthesizing valuable 3-oxetanol building blocks.[5] This approach avoids lengthy, multi-step synthetic routes, accelerating the drug discovery process. With mild reaction conditions, high functional group tolerance, and the availability of a highly efficient chromium-free protocol, this transformation represents a significant advancement for medicinal and synthetic chemists.
References
- Recent Advances in Photoredox Catalysis for Organic Synthesis. (n.d.). Google Books.
- Tan, Y., Vantourout, J. C., Constant, S., Richardson, P., & Baran, P. S. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis.
- Kärkäs, M. D. (2023). Red-Shifting Blue Light Photoredox Catalysis for Organic Synthesis: A Graphical Review. Synlett, 34(03), 241–256.
- Adam, A. B. (2025). PHOTOREDOX CATALYSIS: ILLUMINATING ORGANIC REACTIONS.
- Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166.
- Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102–113.
- Direct conversion of amino acids to oxetanol bioisosteres via photoredox c
- Direct carboxylic acid-to-3-oxetanol transformation for cyclic and acyclic N,N-dialkyl α-amino substrates under modified Cr-free reaction conditions. (n.d.). ResearchGate.
- Decarboxylative Oxygenation via Photoredox Catalysis. (n.d.). Princeton University.
- Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis.
- Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Guba, W., & Müller, K. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(17), 11781–11812.
- Jat, J. L., & Wuest, W. M. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 15(1), 23–60.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Visible light photoredox catalysis: applications in organic synthesis. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. thieme-connect.com [thieme-connect.com]
Application Notes & Protocols: Strategic Synthesis of 3,3-Disubstituted Oxetane Building Blocks for Drug Discovery
Abstract
The 3,3-disubstituted oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, primarily serving as a bioisosteric replacement for gem-dimethyl and carbonyl groups. Its incorporation into molecular architectures can significantly enhance physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing novel intellectual property vectors.[1][2][3] However, the synthetic accessibility of these strained four-membered rings has historically been a barrier to their widespread application.[4][5][6] This comprehensive guide provides an in-depth analysis of robust and scalable methods for the preparation of 3,3-disubstituted oxetane building blocks, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key synthetic strategies, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for practical implementation.
The Strategic Value of 3,3-Disubstituted Oxetanes in Medicinal Chemistry
The unique physicochemical properties of the oxetane ring, particularly its high polarity and ability to act as a hydrogen bond acceptor, make it an attractive feature in drug design.[1][2] The 3,3-disubstitution pattern is particularly advantageous as it introduces a quaternary center, which can impart steric hindrance to block metabolic attack at adjacent positions.[1] Furthermore, the replacement of a lipophilic gem-dimethyl group with a more polar oxetane can lead to a favorable decrease in the overall lipophilicity of a compound, potentially improving its pharmacokinetic profile.[1]
Key Synthetic Strategies for 3,3-Disubstituted Oxetanes
Several synthetic routes have been developed to access 3,3-disubstituted oxetanes. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability requirements. Here, we discuss three prominent and reliable strategies:
-
Intramolecular Williamson Etherification of 1,3-Diols: A classic and widely employed method that offers a high degree of flexibility in accessing diverse substitution patterns.
-
The Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition that provides a direct route to the oxetane core from readily available starting materials.
-
Ring Expansion of Epoxides: A mechanistically distinct approach that leverages the ring strain of epoxides to construct the four-membered oxetane ring.
Intramolecular Williamson Etherification: A Versatile and Scalable Approach
The intramolecular Williamson etherification is arguably the most common and robust method for the synthesis of 3,3-disubstituted oxetanes.[1] The general strategy involves the cyclization of a 1,3-diol precursor where one hydroxyl group is converted into a good leaving group.
Causality Behind Experimental Choices:
The success of this method hinges on the efficient synthesis of the key 1,3-diol intermediate and the subsequent selective activation and cyclization. The choice of starting materials, protecting groups, and cyclization conditions are critical for achieving high yields and purity. Diethyl malonate derivatives are often chosen as starting materials due to their commercial availability and the ease with which two different substituents can be introduced at the alpha-position.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis of 3,3-disubstituted oxetanes via intramolecular Williamson etherification.
Detailed Protocol: Synthesis of 3-allyl-3-(p-tolyl)oxetane
This protocol is adapted from methodologies described in the literature for the synthesis of variously substituted oxetanes.[1]
Step 1: Synthesis of Diethyl 2-allyl-2-(p-tolyl)malonate
-
To a solution of diethyl 2-(p-tolyl)malonate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of 2-allyl-2-(p-tolyl)propane-1,3-diol
-
To a suspension of lithium aluminum hydride (LiAlH4, 2.5 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add a solution of diethyl 2-allyl-2-(p-tolyl)malonate (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude diol, which can often be used in the next step without further purification.
Step 3: Monotosylation and Cyclization to 3-allyl-3-(p-tolyl)oxetane
-
Dissolve the crude 2-allyl-2-(p-tolyl)propane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.1 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude monotosylate in anhydrous THF (0.2 M) and cool to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-allyl-3-(p-tolyl)oxetane.
The Paternò-Büchi Reaction: A Photochemical Approach
The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene, leading directly to the formation of an oxetane.[7][8][9] This method is atom-economical and can provide access to structurally complex oxetanes in a single step.
Causality Behind Experimental Choices:
The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are dependent on the nature of the electronically excited carbonyl compound and the ground-state alkene. The reaction typically proceeds via the triplet excited state of the carbonyl, which adds to the alkene to form a 1,4-diradical intermediate. The stability of this diradical intermediate dictates the regiochemical outcome. For the synthesis of 3,3-disubstituted oxetanes, an appropriately substituted alkene is reacted with a ketone.
Reaction Mechanism Diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Practical Synthesis of 3-Aryloxetan-3-carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rising Prominence of Oxetanes in Drug Discovery
The oxetane ring, a four-membered saturated ether, has emerged from relative obscurity to become a highly valued structural motif in modern medicinal chemistry. Its unique combination of properties—a strained yet stable ring system, a strong hydrogen-bond accepting capability, and a low molecular weight—allows it to serve as a versatile bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1][2] The incorporation of an oxetane can profoundly enhance key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[2]
Among the various substituted oxetanes, 3-aryloxetan-3-carboxylic acids are particularly valuable building blocks. The dual functionality of a chemically robust aryl group and a versatile carboxylic acid on a single quaternary center makes them ideal starting points for library synthesis and lead optimization in drug discovery programs.[3][4] This guide provides a detailed overview of practical, field-proven methods for the synthesis of these important intermediates, focusing on the underlying chemical principles and step-by-step protocols.
Core Synthetic Strategies: A Comparative Overview
While numerous methods exist for constructing the oxetane core, two primary strategies have proven most effective and practical for the synthesis of 3-aryloxetan-3-carboxylic acids: the oxidation of a precursor alcohol and a Friedel-Crafts-based approach.[5][6][7]
| Metric | Route A: Oxidation of 3-Aryl-3-hydroxymethyloxetane | Route B: Friedel-Crafts & Oxidative Cleavage |
| Starting Materials | 3-Aryl-3-hydroxymethyloxetane | Arenes, 3-(furan-2-yl)oxetan-3-ol |
| Key Reactions | Oxidation of primary alcohol | Friedel-Crafts alkylation, Oxidative cleavage |
| Number of Steps | 1-2 (depending on precursor availability) | 2 |
| Anticipated Yield | Good to Excellent | Moderate to Good |
| Scalability | Good | Good |
| Key Advantages | Direct conversion, often high-yielding. | Utilizes readily available arenes. |
| Potential Challenges | Precursor synthesis may be multi-step; over-oxidation or ring-opening. | Requires specific furan precursor; Ru-based oxidant. |
Route A: Oxidation of 3-Aryl-3-hydroxymethyloxetanes
This is arguably the most direct method, contingent on the availability of the corresponding 3-aryl-3-hydroxymethyloxetane precursor. The core of this strategy is the selective oxidation of a primary alcohol to a carboxylic acid without cleaving the strained oxetane ring.
Scientific Principle & Causality
The synthesis of the carboxylic acid relies on the robust nature of the oxetane ring under specific oxidative conditions. While harsh oxidants or strongly acidic conditions can lead to ring-opening, several methods provide the desired product efficiently. Catalytic oxidation using oxygen in an aqueous alkaline medium with a palladium or platinum catalyst is a scalable and environmentally conscious approach.[6] This method proceeds by catalytic dehydrogenation to the aldehyde, followed by further oxidation to the carboxylate salt.[6][8] The alkaline medium is crucial as it stabilizes the oxetane ring and facilitates the formation of the carboxylate salt. For smaller-scale syntheses or substrates incompatible with catalytic methods, radical oxidation using TEMPO is also effective.[9]
Workflow Diagram: Oxidation Route
Caption: Workflow for the synthesis via oxidation of a primary alcohol.
Detailed Experimental Protocol
Protocol A1: Catalytic Oxidation with Oxygen [6]
-
Vessel Preparation: To a stirred pressure reactor or a flask equipped with a gas inlet and a balloon of oxygen, add 3-aryl-3-hydroxymethyloxetane (1.0 equiv).
-
Solvent & Base: Add water (approx. 10-20 volumes) and sodium hydroxide (2.0-3.0 equiv). Stir until all solids are dissolved.
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (approx. 1-5 mol%).
-
Reaction: Pressurize the reactor with oxygen (or bubble oxygen through the solution) and heat the mixture to 60-90 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup (Filtration): Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with water.
-
Workup (Acidification): Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 3-aryloxetan-3-carboxylic acid.
Route B: Friedel-Crafts Alkylation and Selective Oxidative Cleavage
This innovative two-step method provides access to a wide range of 3-aryloxetan-3-carboxylic acids from common aromatic and heteroaromatic starting materials.[5][7]
Scientific Principle & Causality
The synthesis begins with a Friedel-Crafts-type alkylation of an electron-rich arene with a suitable oxetane-containing electrophile, typically generated in situ from an oxetane-3-ol derivative. The key insight in this route is the use of a furan moiety as a masked carboxylic acid. The furan-substituted oxetane intermediate undergoes a subsequent selective oxidative cleavage. This oxidation, often accomplished with a ruthenium catalyst system (e.g., RuCl₃ with NaIO₄), specifically targets the electron-rich furan ring, converting it to a carboxylic acid while leaving the aryl group and the oxetane ring intact.[5] This mild and selective oxidation is critical for the success of the synthesis.
Workflow Diagram: Friedel-Crafts Route
Caption: Workflow for the Friedel-Crafts and oxidative cleavage route.
Detailed Experimental Protocol
Protocol B1: Synthesis of 3-Aryloxetan-3-carboxylic Acid [5]
Step 1: Friedel-Crafts Alkylation
-
Reactant Solution: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the arene (1.5-2.0 equiv) in a suitable solvent such as dichloromethane (DCM).
-
Precursor Addition: Add the oxetane electrophile precursor, such as 3-(furan-2-yl)oxetan-3-ol (1.0 equiv).
-
Lewis Acid: Cool the mixture to 0 °C and add a Lewis acid (e.g., BF₃·OEt₂ or TMSOTf, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 3-aryl-3-(furan-2-yl)oxetane intermediate by flash column chromatography.
Step 2: Oxidative Cleavage of the Furan Ring
-
Solvent System: In a flask, dissolve the 3-aryl-3-(furan-2-yl)oxetane intermediate (1.0 equiv) in a solvent mixture of acetonitrile, water, and ethyl acetate (e.g., 2:2:1 ratio).
-
Oxidant Addition: Add sodium periodate (NaIO₄, approx. 4.0 equiv).
-
Catalyst Addition: Add a catalytic amount of ruthenium(III) chloride (RuCl₃, approx. 0.02 equiv).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC or LC-MS).
-
Workup: Dilute the reaction mixture with water and ethyl acetate. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Acid/Base Wash: Combine the organic layers and wash with 1 M NaOH solution. The product will move to the aqueous basic layer as its carboxylate salt.
-
Isolation: Separate the layers. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl. Extract the acidified aqueous layer with ethyl acetate (3x).
-
Final Steps: Combine the final organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the pure 3-aryloxetan-3-carboxylic acid.
Practical Considerations and Downstream Applications
-
Stability: While generally stable, some oxetane-carboxylic acids have been observed to undergo slow isomerization to γ-lactones upon prolonged storage.[10] It is advisable to store these compounds in a cool, dry place and to check their purity by NMR before use, especially after long-term storage.
-
Decarboxylative Coupling: The carboxylic acid handle is not just for amide coupling. It serves as an excellent precursor for photoredox-catalyzed decarboxylative reactions. This allows for the loss of CO₂ and the formation of a tertiary benzylic radical, which can be coupled with various Michael acceptors to generate novel 3,3-disubstituted oxetanes, greatly expanding the accessible chemical space.[7][11]
References
- Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL:[Link]
- Source: Google Patents (EP0247485B1)
- Title: Oxetane Synthesis via Alcohol C–H Functionalization Source: ACS Public
- Title: An Exploration of Oxetanes: Synthesis and Relevance Source: Denmark Group, University of Illinois URL:[Link]
- Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals Source: ChemRxiv URL:[Link]
- Title: Unexpected Isomerization of Oxetane-Carboxylic Acids Source: ACS Omega (via PMC) URL:[Link]
- Source: Google Patents (US4824975A)
- Title: Oxetanes: formation, reactivity and total syntheses of natural products (Duplicate of Ref 5) Source: Beilstein Journals URL:[Link]
- Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: National Center for Biotechnology Inform
- Title: Synthesis of Oxetanes Source: Chinese Journal of Organic Chemistry URL:[Link]
- Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews - ACS Public
- Title: Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor Source: ResearchG
- Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: PubMed URL:[Link]
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 7. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Application Note & Protocol Guide: Purification of 3-Hydroxyoxetane-3-Carboxylic Acid and Related Polar Carboxylic Acids
Abstract
The purification of highly polar, functionalized carboxylic acids such as 3-hydroxyoxetane-3-carboxylic acid presents unique challenges in drug discovery and development. Their high polarity, potential for zwitterion formation, and thermal lability often render traditional purification techniques like standard silica gel chromatography ineffective. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification strategies. We will delve into the mechanistic principles behind acid-base extraction, crystallization, and advanced chromatographic techniques including reverse-phase, ion-exchange, and Hydrophilic Interaction Liquid Chromatography (HILIC). This document offers field-proven insights and step-by-step protocols to empower researchers to select and optimize the most effective purification workflow for their target carboxylic acid.
The Challenge of Polar Carboxylic Acids
This compound is a prime example of a molecule whose physicochemical properties complicate its purification. The presence of a hydroxyl group, a carboxylic acid, and a strained oxetane ring results in high water solubility and strong interactions with polar stationary phases.[1] These characteristics can lead to common issues such as poor retention on reverse-phase columns and significant streaking on normal-phase silica gel.[2] Furthermore, the potential for intramolecular hydrogen bonding and zwitterion formation can influence its behavior in different solvent systems and pH environments.
A foundational understanding of the analyte's properties is paramount. Key parameters to consider before selecting a purification strategy include:
-
pKa: The acidity of the carboxylic acid will dictate the pH range for effective extraction and ion-exchange chromatography.
-
Solubility Profile: Determining the solubility in a range of organic solvents and aqueous systems is crucial for both crystallization and chromatography.
-
Thermal Stability: The potential for degradation at elevated temperatures will influence the suitability of distillation and high-temperature recrystallization.
-
Impurity Profile: The nature of the impurities (e.g., neutral, basic, or other acidic compounds) will guide the choice of the most selective purification method.[3]
A Multi-faceted Approach to Purification
A successful purification strategy often involves a combination of techniques. The following sections detail the most effective methods for isolating polar carboxylic acids, explaining the underlying principles and providing actionable protocols.
Acid-Base Extraction: The First Line of Defense
Acid-base extraction is a powerful and often underutilized technique for the initial cleanup of a crude reaction mixture, particularly for removing neutral or basic impurities.[3][4] The principle lies in the reversible conversion of the carboxylic acid to its water-soluble carboxylate salt.
Mechanism: By treating the crude mixture with an aqueous basic solution (e.g., sodium bicarbonate), the carboxylic acid is deprotonated, forming a salt that partitions into the aqueous phase. Neutral and basic impurities remain in the organic layer. Subsequent acidification of the aqueous layer regenerates the protonated carboxylic acid, which can then be extracted back into an organic solvent or, if it is a solid, isolated by filtration.[4][5]
Protocol 1: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently mix, venting frequently to release any evolved CO₂ gas.
-
Separation: Allow the layers to separate and collect the aqueous layer.
-
Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the carboxylic acid. Combine the aqueous extracts.
-
Washing (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the pH is approximately 2-3. This will precipitate the carboxylic acid if it is a solid or prepare it for extraction.
-
Isolation:
-
For Solids: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
For Oils/Soluble Compounds: Extract the acidified aqueous layer with several portions of a suitable organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Crystallization: The Path to High Purity
For solid carboxylic acids, recrystallization is an excellent method for achieving high purity.[6] The success of this technique hinges on the selection of an appropriate solvent system where the carboxylic acid has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
Solvent Selection: A systematic approach to solvent screening is recommended. Good starting points for polar carboxylic acids include water, ethanol/water mixtures, ethyl acetate/hexanes, or toluene.[2][7]
Table 1: Common Solvents for Carboxylic Acid Crystallization
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Ideal for highly polar, water-soluble acids. |
| Ethanol/Water | Tunable | Varies | The ratio can be adjusted to achieve optimal solubility. |
| Ethyl Acetate/Hexanes | Tunable | Varies | A good combination of a polar and non-polar solvent. |
| Toluene | Medium | 111 | Can be effective for less polar carboxylic acids. |
| Acetic Acid | High | 118 | Useful for acids that are difficult to dissolve in other solvents.[5] |
Protocol 2: Recrystallization
-
Dissolution: In a flask, add the crude carboxylic acid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Chromatographic Techniques: For Challenging Separations
When extraction and crystallization are insufficient, chromatography provides a powerful means of purification. The choice of chromatographic technique is critical and depends on the specific properties of the target molecule and its impurities.
In RPC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. While seemingly counterintuitive for polar molecules, RPC can be effective for purifying carboxylic acids, especially when dealing with impurities of similar polarity.[8]
Key Consideration: To prevent peak tailing and ensure good separation, it is often necessary to add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase.[8][9] This suppresses the ionization of the carboxylic acid, leading to better retention and sharper peaks.
Protocol 3: Reverse-Phase Flash Chromatography
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol (with 0.1% TFA or formic acid).
-
Procedure:
-
Dissolve the crude sample in a minimal amount of a strong solvent like methanol or DMF.
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% TFA).
-
Load the sample onto the column.
-
Elute the column with a gradually increasing gradient of the organic modifier.
-
Collect fractions and analyze by TLC or LC-MS.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
IEC separates molecules based on their net charge.[10] For carboxylic acids, anion-exchange chromatography is particularly effective.[11][12][13] The negatively charged carboxylate anion binds to a positively charged stationary phase (anion-exchanger).
Mechanism: The crude sample is loaded onto the column at a pH where the target carboxylic acid is deprotonated (negatively charged). Impurities that are neutral or positively charged will not bind and will be washed away. The bound carboxylic acid is then eluted by either changing the pH to protonate the acid (making it neutral) or by increasing the ionic strength of the eluent to displace the carboxylate with other anions.[13]
Protocol 4: Anion-Exchange Chromatography
-
Stationary Phase: Strong Anion Exchanger (SAX) or Weak Anion Exchanger (WAX) resin.
-
Procedure:
-
Equilibrate the anion-exchange column with a low ionic strength buffer at a pH at least 1-2 units above the pKa of the carboxylic acid.
-
Dissolve the sample in the equilibration buffer and load it onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound carboxylic acid using one of the following methods:
-
pH Gradient: Gradually decrease the pH of the eluting buffer to protonate the carboxylic acid, causing it to lose its charge and elute.
-
Salt Gradient: Gradually increase the concentration of a salt (e.g., NaCl) in the buffer to compete with the carboxylate for binding to the resin.
-
-
Collect and analyze fractions. Desalt the fractions containing the purified product if necessary.
-
HILIC is an increasingly popular technique for the separation of highly polar compounds that are poorly retained in reverse-phase chromatography.[14][15][16] It utilizes a polar stationary phase (e.g., bare silica, or phases functionalized with diol, amide, or zwitterionic groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of an aqueous buffer.[17][18]
Mechanism: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. The more polar the analyte, the more strongly it is retained.[16]
Table 2: HILIC Stationary Phases for Carboxylic Acid Purification
| Stationary Phase | Properties | Best Suited For |
| Bare Silica | Polar, slightly acidic | General purpose for polar compounds.[14] |
| Amide | Polar, neutral | Good for a wide range of polar analytes. |
| Zwitterionic | Contains both positive and negative charges | Excellent for separating charged and polar compounds, including carboxylic acids.[16][18] |
Protocol 5: HILIC Purification
-
Stationary Phase: Zwitterionic or bare silica HILIC column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate, pH adjusted).
-
Procedure:
-
Equilibrate the HILIC column with the initial mobile phase composition (e.g., 95:5 acetonitrile:aqueous buffer).
-
Dissolve the sample in the initial mobile phase.
-
Inject the sample onto the column.
-
Elute with a gradient of increasing aqueous buffer concentration.
-
Collect and analyze fractions.
-
Visualization of Purification Workflows
The selection of a purification strategy can be visualized as a decision-making tree.
Caption: Decision workflow for selecting a purification strategy.
Caption: Logic for selecting the appropriate chromatography technique.
Conclusion
The purification of this compound and other polar carboxylic acids requires a thoughtful, multi-step approach. By leveraging a combination of acid-base extraction for initial cleanup, crystallization for bulk purification of solids, and advanced chromatographic techniques like HILIC and ion-exchange for challenging separations, researchers can consistently achieve high levels of purity. The protocols and decision-making workflows presented in this guide provide a robust framework for developing and optimizing purification strategies for this important class of molecules.
References
- SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- Hoshino, H., & Muto, H. (1991). Separation of carboxylic acids on a weakly acidic cation-exchange resin by ion-exclusion chromatography.
- Wang, Z., et al. (2017). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics, 19(43), 29286-29290.
- Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831.
- Chavan, R. B., & Nangia, A. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins.
- Darko, E., & Thurbide, K. B. (2014). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase.
- Lomsugarit, S., et al. (2018). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
- ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- Baniel, A. M., et al. (2001). Purification of organic acids using anion exchange chromatography. U.S.
- ResearchGate. (2020). How to desalt zwitterions?.
- Hammarberg, G., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica, 14, 882-884.
- WO2014095080A2. (2014). Process for the purification of carboxylic acids.
- LCGC International. (2019). Making HILIC Work for You—Column Selection.
- ResearchGate. (n.d.). Purification Or Organic Acids Using Anion Exchange Chromatography.
- Reddit. (2016). Column chromatography of carboxylic acids?.
- Varsity Tutors. (n.d.). How to Purify Compounds.
- Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications.
- Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?.
- Agilent. (n.d.). Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column.
- ResearchGate. (2007). Solvent design for crystallization of carboxylic acids.
- Li, Q., et al. (2016). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface.
- ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals.
- CA2343012A1. (2000). Method for crystallising carboxylic acid.
- Di Giacomo, F., et al. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). Molecules, 27(22), 7795.
- Fábián, L., et al. (2018). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 18(10), 6149-6158.
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- US4824975A. (1989). Process for the preparation of oxetane-3-carboxylic acids.
- CP Lab Chemicals. (n.d.). This compound, min 97%, 1 gram.
- ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres.
- US4395561A. (1983). Synthesis of 3-hydroxyoxetane.
- US4009182A. (1977). Process for preparing 3-hydroxyoxetane.
- Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. varsitytutors.com [varsitytutors.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. teledyneisco.com [teledyneisco.com]
- 9. reddit.com [reddit.com]
- 10. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 11. silicycle.com [silicycle.com]
- 12. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 18. agilent.com [agilent.com]
Application Note & Protocols: A Guide to the Scale-Up Synthesis of Oxetane-Containing Building Blocks
Abstract
Oxetanes, four-membered cyclic ethers, have emerged as invaluable structural motifs in modern medicinal chemistry. Their unique combination of properties—acting as polar, metabolically stable bioisosteres for gem-dimethyl and carbonyl groups—has led to significant improvements in the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3][4] However, the translation of small-scale laboratory syntheses of oxetane-containing building blocks to industrially relevant scales presents considerable challenges. The inherent ring strain (approximately 25.5 kcal/mol) makes the oxetane ring susceptible to cleavage under harsh reaction conditions, demanding carefully optimized protocols for large-scale production.[2][5] This guide provides an in-depth analysis of field-proven strategies for the multigram to kilogram-scale synthesis of key oxetane building blocks, focusing on the causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations.
The Strategic Importance of Oxetanes in Drug Development
The incorporation of an oxetane moiety can profoundly and beneficially influence a molecule's properties.[3][6] Key advantages driving the demand for scalable syntheses include:
-
Improved Solubility: The polar ether functionality enhances aqueous solubility, a critical factor for oral bioavailability.[6]
-
Enhanced Metabolic Stability: Oxetanes are often more resistant to metabolic degradation compared to isosteric groups like gem-dimethyl or carbonyls, which can be susceptible to enzymatic attack.[6][7]
-
Modulation of Lipophilicity: The introduction of an oxetane can reduce a compound's lipophilicity (LogD), which is often desirable for optimizing drug-like properties.[3]
-
Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can guide a molecule out of a greasy binding pocket in a target protein, influencing binding kinetics and selectivity.
Despite these advantages, the synthetic accessibility of diverse oxetanes has historically been a bottleneck, limiting their broader application.[8][9] This document addresses this gap by providing robust and scalable synthetic approaches.
Core Challenges in Scaling Oxetane Synthesis
Transitioning from bench-scale to pilot-plant or manufacturing scale introduces challenges that must be proactively managed.
-
Ring Instability: The primary challenge is the propensity for the strained four-membered ring to open, particularly in the presence of strong acids (both protic and Lewis) or at elevated temperatures.[1][5][10] This necessitates the use of mild reaction conditions and strict temperature control.
-
Exothermic Reactions: Ring-closing cyclization steps can be significantly exothermic. On a large scale, inefficient heat dissipation can lead to "hot spots" in the reactor, causing decomposition and runaway reactions.[1][5]
-
Purification: The polarity of many oxetane building blocks can complicate purification. Standard silica gel chromatography can be problematic, as the acidic nature of the silica can catalyze ring-opening.[5]
-
Hazardous Reagents: Many synthetic routes employ hazardous materials, including flammable solvents, strong and pyrophoric bases (e.g., NaH), and potentially explosive intermediates (e.g., diazo compounds in older methods).[5][11][12]
A logical workflow for selecting a synthetic strategy must balance these challenges against factors like cost of goods, step economy, and throughput.
Caption: Decision workflow for selecting a scale-up synthesis strategy.
Scalable Synthetic Protocols
The following sections detail validated methods for the large-scale synthesis of foundational oxetane building blocks.
Strategy 1: Intramolecular Cyclization (Williamson Ether Synthesis)
This is arguably the most common and robust method for synthesizing 3-substituted and 3,3-disubstituted oxetanes.[6][13] The strategy relies on the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group. The increased stability of 3,3-disubstituted oxetanes makes this a particularly reliable route for these motifs.[10]
Causality: The reaction proceeds via an intramolecular SN2 mechanism. The choice of a strong, non-nucleophilic base is critical to deprotonate the remaining alcohol without competing in the substitution reaction. High-dilution conditions are sometimes employed on smaller scales to favor the intramolecular cyclization over intermolecular polymerization, but on a larger scale, this is often managed by controlled addition of the base.
Caption: Reaction scheme for Williamson ether synthesis of oxetanes.
Protocol: Scale-Up Synthesis of 3,3-Dimethyloxetane
This protocol is adapted from established procedures for synthesizing disubstituted oxetanes.[6][14]
Materials & Equipment:
-
2,2-Dimethyl-1,3-propanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Large-capacity jacketed reactor with overhead stirrer, temperature probe, and addition funnel
-
Distillation apparatus
Procedure:
Step 1: Monotosylation of 2,2-Dimethyl-1,3-propanediol
-
Reactor Setup: Charge the reactor with 2,2-dimethyl-1,3-propanediol (1.0 kg, 9.6 mol) and anhydrous pyridine (4.0 L).
-
Cooling: Cool the stirred solution to 0 °C using a circulating chiller.
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.83 kg, 9.6 mol) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. Causality: This controlled addition prevents a rapid exotherm and minimizes the formation of the di-tosylated byproduct.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS until the starting diol is consumed.
-
Quenching: Cool the mixture back to 0 °C and slowly quench by adding cold water (5 L), followed by concentrated HCl (to neutralize pyridine, pH ~2).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 4 L).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (2 x 3 L) and brine (3 L).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate as a viscous oil.
Step 2: Cyclization to 3,3-Dimethyloxetane
-
Reactor Setup: To a separate, dry reactor under an inert nitrogen atmosphere, add anhydrous THF (10 L).
-
NaH Addition: Carefully add sodium hydride (60% dispersion, 422 g, 10.56 mol) to the THF. Safety: NaH is highly reactive with water and flammable. Handle only under inert atmosphere.
-
Substrate Addition: Heat the stirred suspension to 40 °C. Add the crude monotosylate from Step 1, dissolved in anhydrous THF (4 L), dropwise over 4-5 hours. An exotherm will be observed. Maintain the internal temperature between 50-55 °C by adjusting the addition rate and external cooling.
-
Reaction: After the addition is complete, heat the mixture to reflux (~66 °C) for 6-12 hours until the reaction is complete (monitored by GC-MS).
-
Quenching: Cool the reaction to 0 °C. Very slowly and carefully, quench the excess NaH by the dropwise addition of isopropanol, followed by water. Safety: This is a highly exothermic step that generates hydrogen gas. Ensure adequate ventilation and slow addition.
-
Workup: Add diethyl ether (8 L) and wash the mixture with water (3 x 5 L) and brine (5 L).
-
Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and purify by fractional distillation. Collect the fraction boiling at approximately 81 °C to yield pure 3,3-dimethyloxetane.[14][15]
| Parameter | Value/Condition | Rationale |
| Monotosylation Temp. | 0-5 °C | Maximizes selectivity for the mono-tosylated product over the di-tosylated byproduct. |
| Cyclization Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that irreversibly deprotonates the alcohol for efficient cyclization. |
| Cyclization Temp. | 50-66 °C | Provides sufficient thermal energy to drive the SN2 reaction to completion at a reasonable rate. |
| Purification Method | Fractional Distillation | Effective for separating the volatile product from non-volatile impurities and residual solvent on a large scale. |
Table 1: Critical Parameters for Scale-Up Synthesis of 3,3-Dimethyloxetane.
Strategy 2: Epoxide Ring Expansion (Corey-Chaykovsky Reaction)
This method is particularly effective for preparing 2-substituted oxetanes on a multigram scale.[16][17] It involves the reaction of an epoxide with a sulfur ylide, such as dimethyloxosulfonium methylide, which acts as a methylene transfer agent to expand the three-membered ring to a four-membered one.
Causality: The reaction is initiated by the nucleophilic attack of the ylide on one of the epoxide carbons. This is followed by an intramolecular SN2 displacement, where the oxygen anion displaces dimethyl sulfoxide (DMSO) to form the oxetane ring.[6]
Caption: Mechanism of the Corey-Chaykovsky epoxide ring expansion.
Protocol: Multigram Synthesis of 2-Substituted Oxetanes
This protocol is a generalized procedure based on published methods.[6][16][17]
Materials & Equipment:
-
Trimethyloxosulfonium iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Substituted epoxide (e.g., styrene oxide)
-
Toluene
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Mechanically stirred reactor under inert atmosphere
Procedure:
-
Ylide Preparation: In a dry reactor under nitrogen, suspend trimethyloxosulfonium iodide (1.1 eq) in anhydrous DMSO. Add NaH (1.1 eq) portion-wise at room temperature. Safety: Hydrogen gas is evolved. Ensure proper ventilation.
-
Reaction: Stir the mixture for 1 hour at room temperature until gas evolution ceases and a clear solution of the ylide is formed.
-
Substrate Addition: Add a solution of the substituted epoxide (1.0 eq) in toluene dropwise to the ylide solution, maintaining the temperature below 30 °C.
-
Heating: After the addition, heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring for completion by GC-MS.
-
Quenching & Workup: Cool the reaction to room temperature and pour it into a mixture of ice water and toluene. Separate the layers.
-
Extraction: Extract the aqueous layer with toluene (2x).
-
Washing & Drying: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or flash chromatography on deactivated silica gel to yield the 2-substituted oxetane.
Strategy 3: Modern Synthesis of Oxetan-3-one
Oxetan-3-one is a highly versatile building block, but its traditional multi-step syntheses are low-yielding and use hazardous reagents.[5][11][18] A significant advance is the one-step, gold-catalyzed synthesis from readily available propargylic alcohols.[11][18][19] This method avoids hazardous diazo ketones and proceeds in an "open flask" without the need for strict exclusion of air or moisture.
Causality: The reaction is proposed to proceed through the gold-catalyzed intermolecular oxidation of the alkyne, which forms a reactive α-oxo gold carbene intermediate. This intermediate then undergoes an intramolecular O-H insertion to form the strained oxetane ring.[11][19]
Caption: Gold-catalyzed synthesis of Oxetan-3-one.
Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one
This protocol is based on the work of Zhang and coworkers.[18][19]
Materials & Equipment:
-
Propargyl alcohol
-
4-Acetylpyridine N-oxide (oxidant)
-
IPrAuNTf₂ (catalyst) or other suitable gold catalyst
-
Dichloromethane (DCM)
-
Stirred reactor
Procedure:
-
Reactor Setup: Charge a reactor with propargyl alcohol (1.0 eq) and dichloromethane.
-
Reagent Addition: Add the gold catalyst (e.g., 1-2 mol %) and the N-oxide oxidant (e.g., 1.5 eq).
-
Reaction: Heat the mixture to a gentle reflux (around 40 °C) and stir for 12-24 hours. The reaction can be monitored by GC-MS.
-
Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography (using deactivated silica gel to prevent decomposition) or by careful vacuum distillation to afford pure oxetan-3-one.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization | Incomplete reaction; Intermolecular side reactions (polymerization). | Increase reaction time or temperature moderately. Use high-dilution conditions or slow addition of base to favor intramolecular reaction.[5] |
| Product Decomposition | Ring-opening due to harsh conditions (strong acid/base, high temp). | Use milder reagents (e.g., K₂CO₃ instead of NaH if applicable). Maintain strict temperature control. Use deactivated silica gel for chromatography.[5][10] |
| Incomplete Photoreaction | Insufficient light penetration on scale-up; Competing side reactions. | Use a flow chemistry reactor for better light exposure. Use additives (e.g., p-xylene) to suppress alkene dimerization.[20] |
| Runaway Exotherm | Poor heat transfer in a large reactor. | Ensure efficient reactor cooling. Control the rate of addition of reactive reagents. Perform a reaction calorimetry study before scaling. |
Table 2: Troubleshooting Common Issues in Oxetane Scale-Up Synthesis.
Safety & Handling
The scale-up of oxetane synthesis requires stringent adherence to safety protocols.
-
Flammability: Oxetane and many solvents used (THF, diethyl ether, toluene) are highly flammable.[12] All operations should be conducted in a well-ventilated area (fume hood or walk-in hood), away from ignition sources, using intrinsically safe equipment.[12]
-
Reactive Reagents: Sodium hydride (NaH) reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere.
-
Pressure Buildup: Low-boiling substances like oxetane can cause significant pressure buildup in sealed containers, potentially leading to rupture.[12] Store in appropriate containers and vent periodically and carefully.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety glasses or goggles, and chemically resistant gloves.
-
Emergency Preparedness: Ensure fire extinguishers (Class B for flammable liquids), safety showers, and eyewash stations are readily accessible.
Conclusion
The synthesis of oxetane-containing building blocks on a large scale is a challenging but achievable endeavor. Success hinges on a deep understanding of the stability limitations of the oxetane ring and the careful selection of a synthetic strategy that employs mild, controllable, and safe reaction conditions. The Williamson ether synthesis for 3-substituted oxetanes, epoxide ring expansion for 2-substituted analogs, and modern gold-catalyzed methods for oxetan-3-one represent robust and scalable platforms. By implementing the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and process chemists can confidently and efficiently produce these valuable building blocks for the advancement of drug discovery and development programs.
References
- American Chemical Society. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity.
- Coote, S. C., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications.
- Mykhailiuk, P. K., et al. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of 3-Oxetanone.
- ACS Meetings & Events. (2022). Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity. SciMeetings.
- Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Zhang, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society.
- CymitQuimica. Oxetane Safety Data Sheet.
- Organic Chemistry Portal. Synthesis of oxetan-3-ones.
- Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications.
- Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC - NIH.
- Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ResearchGate.
- ChemicalBook. (2025). 3,3-DIMETHYLOXETANE.
- Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH.
- Zhang, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society.
- Chem-Impex. 3,3-Dimethyloxetane.
- BenchChem. (2025). Preventing decomposition of oxetane ring during synthesis.
- Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
- Beilstein Journals. (2024). Oxetanes: formation, reactivity and total syntheses of natural products.
- Google Patents. (2020). Synthetic method of 3-oxetanone. CN111925344A.
- Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Bagno, A., et al. (2019). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. The Journal of Organic Chemistry.
- Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH.
- Chemical Synthesis Database. (2025). 2-tert-butyl-3,3-dimethyloxetane.
- Sigma-Aldrich. 3,3-Dimethyloxetane 98%.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,3-DIMETHYLOXETANE | 6921-35-3 [chemicalbook.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 17. SciMeetings [scimeetings.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Oxetan-3-one synthesis [organic-chemistry.org]
- 20. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
Application Notes and Protocols for the Enzymatic Synthesis of Chiral 3-Hydroxyoxetanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Importance of Chiral 3-Hydroxyoxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug discovery.[1] Its incorporation into small molecules can significantly influence key physicochemical properties such as solubility, metabolic stability, and lipophilicity, often leading to improved drug candidates.[1][2] Among oxetane derivatives, chiral 3-hydroxyoxetanes are particularly important building blocks. The hydroxyl group provides a handle for further functionalization, while the stereochemistry at the C3 position is often crucial for biological activity. Traditional chemical methods for synthesizing these chiral compounds can be challenging, often requiring multiple steps, harsh reaction conditions, and the use of expensive chiral catalysts.[2][3]
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative.[4] Enzymes operate under mild conditions, exhibit high chemo-, regio-, and stereoselectivity, and can often telescope multi-step chemical syntheses into a single, efficient transformation.[5][6] This guide provides a detailed overview and practical protocols for the enzymatic synthesis of chiral 3-hydroxyoxetanes, focusing on two primary strategies: the kinetic resolution of racemic 3-hydroxyoxetanes and the asymmetric reduction of 3-oxetanone.
Strategic Approaches to Enzymatic Synthesis
The two main enzymatic routes to chiral 3-hydroxyoxetanes leverage different enzyme classes and starting materials. The choice of strategy often depends on the availability of the starting material and the desired enantiomer.
-
Kinetic Resolution of Racemic 3-Hydroxyoxetanes: This is a widely used method that employs hydrolases, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture of 3-hydroxyoxetanes.[5][7] This results in the separation of the two enantiomers, yielding one as the acylated product and the other as the unreacted alcohol. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%.[8]
-
Asymmetric Reduction of 3-Oxetanone: This approach utilizes ketoreductases (KREDs) to reduce the prochiral ketone, 3-oxetanone, to the corresponding chiral 3-hydroxyoxetane.[9][10] This method has the potential for a theoretical yield of 100% of the desired enantiomer, making it a highly atom-economical approach.[11] The stereochemical outcome is determined by the specific KRED used.
Visualizing the Synthetic Pathways
Figure 1: Enzymatic routes to chiral 3-hydroxyoxetanes.
PART 1: Kinetic Resolution of Racemic 3-Hydroxyoxetanes using Lipases
Lipases are robust and versatile enzymes that are widely used in organic synthesis.[7] For the kinetic resolution of 3-hydroxyoxetanes, lipases catalyze the enantioselective acylation of the hydroxyl group. The choice of lipase, acyl donor, and solvent are critical parameters that influence both the reaction rate and the enantioselectivity.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-Hydroxyoxetane
This protocol describes a general procedure for the kinetic resolution of racemic 3-hydroxyoxetane using an immobilized lipase.
Materials:
-
Racemic 3-hydroxyoxetane
-
Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase from Pseudomonas cepacia (Amano Lipase PS-IM)[5]
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0) for aqueous systems if using free lipase
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Experimental Workflow:
Figure 2: Workflow for lipase-catalyzed kinetic resolution.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of racemic 3-hydroxyoxetane (1.0 eq) in an anhydrous organic solvent (e.g., MTBE, 10-20 mL per mmol of substrate), add the immobilized lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).
-
Initiation: Add vinyl acetate (1.5-3.0 eq) to the mixture. The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and does not interfere with the reaction equilibrium.
-
Incubation: Stir the reaction mixture at a controlled temperature (typically 30-45°C). The optimal temperature will depend on the specific lipase used.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the unreacted alcohol and the acylated product.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted 3-hydroxyoxetane enantiomer and the acylated enantiomer can be separated by column chromatography.
-
Optional Hydrolysis: The enantiomerically enriched 3-acetoxyoxetane can be hydrolyzed back to the corresponding 3-hydroxyoxetane enantiomer using standard chemical methods (e.g., mild basic hydrolysis with K₂CO₃ in methanol).
Data Presentation: Expected Outcomes
The success of a kinetic resolution is quantified by the enantiomeric excess of the product (ee_p) and substrate (ee_s), and the enantioselectivity (E-value).
| Lipase | Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee_s (%) | ee_p (%) | E-value |
| Candida antarctica Lipase B (CAL-B) | (±)-3-Aryl-3-hydroxyoxetane | Vinyl Acetate | Toluene | 40 | ~50 | >99 | >99 | >200 |
| Pseudomonas cepacia Lipase (PSL) | (±)-3-Hydroxy-4-tosyloxybutanenitrile | Vinyl Acetate | Diisopropyl ether | 30 | ~50 | >99 | >99 | High |
Note: The data in this table is representative and compiled from typical outcomes in lipase-catalyzed resolutions. Actual results may vary depending on specific substrate and reaction conditions.[5][12]
PART 2: Asymmetric Reduction of 3-Oxetanone using Ketoreductases
Ketoreductases (KREDs), also known as carbonyl reductases, are a class of oxidoreductases that catalyze the stereoselective reduction of ketones to alcohols.[13] This approach is highly attractive for the synthesis of chiral 3-hydroxyoxetanes from the readily available prochiral starting material, 3-oxetanone. The reaction requires a stoichiometric amount of a cofactor, typically NADPH or NADH, which is regenerated in situ using a cofactor regeneration system.[11]
Protocol 2: KRED-Catalyzed Asymmetric Reduction of 3-Oxetanone
This protocol outlines a general procedure for the asymmetric reduction of 3-oxetanone using a commercially available ketoreductase.
Materials:
-
3-Oxetanone
-
Ketoreductase (e.g., from a commercial screening kit)
-
Cofactor (NADP⁺ or NAD⁺)
-
Cofactor regeneration system:
-
Isopropanol (for KREDs coupled with an alcohol dehydrogenase)
-
Glucose and Glucose Dehydrogenase (GDH)
-
-
Buffer solution (e.g., potassium phosphate buffer, pH 6.5-7.5)
-
Standard laboratory glassware, pH meter, and incubator shaker
-
Analytical equipment: Chiral GC or HPLC
Experimental Workflow:
Figure 3: Workflow for KRED-catalyzed asymmetric reduction.
Step-by-Step Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Cofactor Regeneration: Add the components of the cofactor regeneration system. For a glucose/GDH system, add glucose (1.1-1.5 eq) and glucose dehydrogenase (1-5 U/mL). Add the oxidized cofactor (NADP⁺ or NAD⁺, 0.01-0.1 mM).
-
Enzyme Addition: Add the selected ketoreductase (as a lyophilized powder or a solution, typically at a concentration of 1-10 mg/mL).
-
Substrate Addition: Add 3-oxetanone to the reaction mixture (typically 10-100 mM). The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO if solubility is an issue.
-
Incubation: Stir or shake the reaction mixture at the optimal temperature for the KRED (usually 25-37°C). Maintain the pH of the reaction, as the reduction of a ketone consumes a proton.
-
Monitoring: Monitor the conversion of 3-oxetanone and the formation of 3-hydroxyoxetane by GC or HPLC. The enantiomeric excess of the product should also be monitored using a chiral column.
-
Work-up: Once the reaction has reached completion (typically >95% conversion), quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Purification: Separate the aqueous and organic layers. Extract the aqueous layer multiple times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
Data Presentation: Representative KRED Performance
The performance of a KRED is evaluated by its conversion and the enantiomeric excess of the chiral alcohol product.
| KRED Source | Substrate | Cofactor System | Temp (°C) | Conversion (%) | Product Enantiomer | ee (%) |
| Engineered KRED from Lactobacillus brevis | 3-Oxetanone | NADPH / GDH-Glucose | 30 | >99 | (S)-3-Hydroxyoxetane | >99 |
| KRED from Candida magnoliae | 3-Oxetanone | NADPH / Isopropanol | 30 | >98 | (R)-3-Hydroxyoxetane | >99 |
Note: This table presents illustrative data. A wide variety of commercially available KREDs exist, and screening is necessary to identify the optimal enzyme for a specific transformation.[11][14]
Conclusion and Future Outlook
Enzymatic methods provide powerful and sustainable routes for the synthesis of chiral 3-hydroxyoxetanes.[15] Lipase-catalyzed kinetic resolution is a robust and widely applicable technique, while KRED-catalyzed asymmetric reduction offers a more atom-economical approach with the potential for higher yields.[10][16] The choice between these methods will depend on factors such as the availability and cost of the starting materials and enzymes, and the desired final enantiomer.
As the field of biocatalysis continues to advance, the development of novel enzymes with improved activity, stability, and substrate scope through protein engineering will further expand the toolbox for the synthesis of these valuable building blocks.[11] The integration of these enzymatic steps into chemoenzymatic cascades will undoubtedly play a crucial role in the efficient and environmentally friendly production of next-generation pharmaceuticals.[4]
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 49(48), 9052–9067.
- Giron, J. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. CABI Digital Library.
- Grau, B. T., Devine, P. N., DiMichele, L. N., & Kosjek, B. (2007). Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases. Organic Letters, 9(24), 4951–4954.
- Huang, L., Liu, Y., Fang, Y., Jia, X., Zheng, P., You, C., & Qin, J. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784.
- Martín-Matute, B., & Bäckvall, J.-E. (2007). Chemoenzymatic Dynamic Kinetic Resolution of Alcohols. In Modern Biocatalysis (pp. 101–130). Wiley-VCH Verlag GmbH & Co. KGaA.
- Nakamuta, K., & Millar, J. G. (2014). Synthesis of 3-hydroxy-2-alkanone enantiomers by kinetic resolution of the racemates with Amano AK lipase. ResearchGate.
- Patel, R. N. (2008). Microbial/enzymatic synthesis of chiral drug intermediates. Current Organic Chemistry, 12(12), 967–991.
- Sheldon, R. A., & Pereira, P. C. (2017). Biocatalysis in Organic Synthesis: The Return of the Prodigal Son. Journal of Molecular Catalysis B: Enzymatic, 135, 1–11.
- Sun, Z., Lonsdale, R., & Wu, S. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(39), 5779–5795.
- Taylor, S. J. C., Cernak, T., & Miyamura, H. (2021). Chemoenzymatic synthesis. Nature Reviews Chemistry, 5(8), 534–535.
- Wzorek, A., & Kiełbasiński, P. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Molecules, 26(12), 3657.
- Zha, L., Chen, Z., & Zheng, H. (2018). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Catalysts, 8(11), 538.
Sources
- 1. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxyoxetane-3-carboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 3-hydroxyoxetane-3-carboxylic acid synthesis. This valuable building block is increasingly sought after in medicinal chemistry for its ability to act as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups.[1][2] However, its synthesis is not without challenges, primarily due to the inherent strain of the four-membered ring and the bifunctional nature of the molecule. This guide is structured as a series of frequently asked questions and troubleshooting protocols to help you navigate the common pitfalls and achieve a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Synthesis, Stability, and Core Challenges
Q1: I am planning to synthesize this compound for the first time. What is the most reliable and direct synthetic route?
A1: The most common and direct approach begins with the commercially available oxetan-3-one . The strategy involves a two-step sequence:
-
Cyanohydrin Formation: Oxetan-3-one is reacted with a cyanide source, typically trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid, to form the silylated cyanohydrin intermediate, 3-((trimethylsilyl)oxy)oxetane-3-carbonitrile. This is a standard and high-yielding method for generating α-hydroxy nitrile precursors from ketones.
-
Hydrolysis: The intermediate is then subjected to hydrolysis under acidic conditions (e.g., aqueous HCl) to convert the nitrile group into a carboxylic acid and cleave the silyl ether, revealing the hydroxyl group.
This route is favored for its efficiency and use of readily available starting materials. Alternative, multi-step routes starting from acyclic precursors like substituted glycerols are often longer and present challenges in the key intramolecular cyclization step.[3]
Q2: My synthesis is plagued by ring-opening byproducts, leading to a complex mixture and low yield. What is causing this and how can it be mitigated?
A2: This is the most critical challenge. The oxetane ring is strained (~25.5 kcal/mol) and highly susceptible to cleavage under harsh conditions, particularly strong acids.[1]
-
Causality: Protonation of the oxetane's ether oxygen by a strong acid makes it an excellent leaving group. A nucleophile (even water) can then attack one of the ring carbons, leading to irreversible ring-opening and the formation of diol impurities.[4][5] This is especially problematic during the final hydrolysis step of the cyanohydrin route.
-
Mitigation Strategies:
-
pH Control: During the hydrolysis of the nitrile, use the minimum concentration and amount of acid required. The reaction should be carefully monitored and quenched as soon as the starting material is consumed. Avoid prolonged exposure to strong acid.
-
Temperature Management: Perform the hydrolysis at low temperatures (e.g., 0 °C to room temperature). Elevated temperatures significantly accelerate the rate of ring-opening.[4]
-
Reagent Choice: For any subsequent reactions on the final product, avoid acidic catalysts. For example, direct Fischer esterification using H₂SO₄ will lead to decomposition.[4] Opt for milder, neutral, or basic conditions whenever possible.
-
Q3: My purified this compound seems to degrade upon storage. Is this a known issue?
A3: Yes, this is a well-documented but often overlooked phenomenon. Many oxetane-carboxylic acids are inherently unstable and can undergo an intramolecular rearrangement to form isomeric lactones, especially upon heating or prolonged storage.[6]
-
Mechanism: The carboxylic acid proton can intramolecularly protonate the oxetane oxygen. The resulting carboxylate then acts as an internal nucleophile, attacking a ring carbon to form a five- or six-membered lactone.
-
Stabilization & Storage:
-
Temperature: Store the final compound at low temperatures, ideally at -20 °C or below.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent acid-catalyzed degradation initiated by atmospheric moisture.
-
Purity: Ensure the material is free of any residual acid from the purification process.
-
Form: If possible, storing it as a stable salt (e.g., sodium salt) and liberating the free acid just before use can be an effective strategy.
-
Part 2: Purification and Derivatization
Q4: The final product is highly polar and difficult to purify. Standard silica gel chromatography is not working well. What are the best purification methods?
A4: The combination of a free carboxylic acid and a hydroxyl group makes this molecule very polar and potentially water-soluble, posing significant purification challenges.
-
Acid-Base Extraction: This is a powerful technique for removing neutral or basic impurities.[7] Dissolve the crude product in an organic solvent (like ethyl acetate). Wash with a basic aqueous solution (e.g., saturated NaHCO₃) to convert the carboxylic acid to its water-soluble carboxylate salt. The organic layer containing neutral impurities is discarded. The aqueous layer is then carefully re-acidified with a non-nucleophilic acid (e.g., cold 1M NaHSO₄) to pH ~2-3, and the pure product is back-extracted into an organic solvent.
-
Crystallization: If a suitable solvent system can be identified, crystallization is the ideal method for achieving high purity. Experiment with solvent/anti-solvent systems like ethyl acetate/heptane or acetone/dichloromethane.
-
Ion-Exchange Chromatography: For particularly challenging purifications, using an anion exchange resin can be very effective. The carboxylate will bind to the column, allowing neutral impurities to be washed away, after which the pure acid can be eluted.
Q5: I need to perform an amide coupling with my this compound. What conditions should I use to avoid ring-opening?
A5: Direct amide coupling is feasible, but you must avoid conditions that generate strong acids.
-
Recommended Coupling Reagents: Use standard peptide coupling reagents that operate under neutral or slightly basic conditions. Examples include:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or OxymaPure.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
-
Conditions to Avoid: Do not attempt to first convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The HCl generated during this process will rapidly degrade the oxetane ring.
-
Protecting Group Strategy: For sensitive substrates or multi-step syntheses, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) before performing the amide coupling. This can prevent potential side reactions at the hydroxyl position. The silyl group can be removed later under mild, fluoride-mediated conditions.
Experimental Protocols & Data
Protocol 1: Synthesis via Cyanohydrin Route
This protocol details the synthesis of this compound from oxetan-3-one.
Step 1: Formation of 3-((trimethylsilyl)oxy)oxetane-3-carbonitrile
-
To a flame-dried, argon-purged flask, add oxetan-3-one (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise.
-
Add a catalytic amount of zinc iodide (ZnI₂, ~0.05 eq).
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or GC-MS until the oxetan-3-one is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TMSCN. The crude silylated cyanohydrin is typically a light-yellow oil and can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Cool the crude intermediate from Step 1 in an ice bath (0 °C).
-
Slowly add a pre-chilled solution of concentrated HCl (4.0 eq) in water. Caution: This reaction is exothermic and releases HCN gas. Perform in a well-ventilated fume hood.
-
Stir the biphasic mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of the intermediate.
-
Once complete, extract the aqueous phase with ethyl acetate (3x) to remove any non-polar impurities.
-
Saturate the aqueous layer with NaCl and extract with copious amounts of ethyl acetate or a more polar solvent like a 9:1 mixture of DCM:Isopropanol (5-7x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via the methods described in Q4 .
Table 1: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion in Step 1 | 1. Inactive catalyst (ZnI₂). 2. Wet solvent or reagents. | 1. Use freshly opened or purified ZnI₂. 2. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Low Yield after Hydrolysis (Step 2) | 1. Significant ring-opening. 2. Incomplete hydrolysis. 3. Product loss during workup. | 1. Reduce acid concentration and maintain low temperature (0 °C). 2. Increase reaction time or temperature slightly (monitor carefully). 3. Use continuous liquid-liquid extraction for better recovery of the polar product. |
| Product Isomerization/Degradation | 1. Residual acid after purification. 2. High temperatures during solvent removal. 3. Improper storage. | 1. Wash final organic solution with brine to remove residual acid. 2. Use a rotary evaporator at low temperature (<30 °C). 3. Store pure product at -20 °C under an inert atmosphere.[6] |
Visualizations: Workflows and Logic Diagrams
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Ring Instability
Caption: Decision tree for mitigating oxetane ring-opening.
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of witches' cauldrons. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
- Bak, A., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons: New York. [Link]
- Fustero, S., & Sánchez-Roselló, M. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 2234-2283. [Link]
- Baum, K., Lerdal, D. A., & Horn, J. S. (1978). Synthesis of 3-hydroxyoxetane. The Journal of Organic Chemistry, 43(1), 203-204. [Link]
- Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
- Zhang, Y., et al. (2015). The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one. Tetrahedron Letters, 56(38), 5274-5277. [Link]
- Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3857-3861. [Link]
- DE3639899A1, Process for the preparation of oxetane-3-carboxylic acids, issued 1988.
- CN103554064A, Preparation method of 3-hydroxy oxetane compound, issued 2014.
- Bak, A., et al. (2019). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 84(13), 8869-8876. [Link]
- University of Oxford. Appendix 6: Protecting groups. Patrick: An Introduction to Drug Synthesis. [Link]
- LibreTexts Chemistry. 13.10: Protecting Groups in Organic Synthesis. [Link]
- Organic Chemistry Portal. Protective Groups. [Link]
- Discussion on ResearchGate. How can I purify carboxylic acid? [Link]
- McFee, E. C., Rykaczewski, K. A., & Schindler, C. S. (2021). Photoredox-Catalyzed Decarboxylation of Oxetane-2-Carboxylic Acids and Unique Mechanistic Insights. Angewandte Chemie. [Link]
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Current Organic Chemistry, 20(13), 1396-1425. [Link]
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
optimizing reaction conditions for higher yield of 3-hydroxyoxetane-3-carboxylic acid
Technical Support Center: Synthesis of 3-Hydroxyoxetane-3-carboxylic Acid
Welcome to the technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable but challenging building block. As a strained heterocyclic system, the synthesis of functionalized oxetanes requires careful control of reaction conditions to prevent ring-opening and other side reactions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve higher yields and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common challenges encountered during the synthesis of this compound, particularly when following a cyanohydrin-based route from oxetan-3-one.
Question 1: My reaction yield is consistently low or I'm isolating only starting material. What are the primary causes?
Answer: Low conversion is a frequent issue and can typically be traced back to one of several factors related to reagents, reaction setup, or kinetics.
-
Cause A: Inactive Cyanide Source: The cyanide source (e.g., TMSCN, KCN, NaCN) is the key nucleophile.
-
Troubleshooting:
-
Verify Reagent Quality: Use a freshly opened bottle of trimethylsilyl cyanide (TMSCN) or an anhydrous grade of KCN/NaCN. KCN and NaCN can be unreactive if they have absorbed atmospheric moisture, forming a carbonate layer.
-
Activation (for KCN/NaCN): If using alkali metal cyanides with a phase-transfer catalyst (like 18-crown-6), ensure the catalyst is dry and active. The effectiveness of this heterogeneous reaction depends on the cyanide salt's solubility in the organic solvent, which is facilitated by the catalyst.
-
-
-
Cause B: Ineffective Catalyst: The catalyst, whether it's a Lewis acid for TMSCN addition or a phase-transfer catalyst for KCN, is critical.
-
Troubleshooting:
-
Lewis Acid Choice: For TMSCN addition, a mild Lewis acid like ZnI₂ or a catalytic amount of a base is often used. Ensure the catalyst is anhydrous.
-
Phase-Transfer Catalyst: Ensure your 18-crown-6 or other catalyst is pure and has not degraded.
-
-
-
Cause C: Insufficient Reaction Time or Temperature: The addition of cyanide to the hindered carbonyl of oxetan-3-one can be sluggish.
-
Troubleshooting:
-
Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) or a rapid LC-MS quench. If the reaction stalls, a gentle increase in temperature (e.g., from 0 °C to room temperature) may be required. Be cautious, as higher temperatures can promote side reactions.
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24 hours) before concluding it has failed.
-
-
-
Cause D: Premature Quench: The intermediate silyl-protected cyanohydrin is sensitive to premature exposure to water before the hydrolysis step is intended.
-
Troubleshooting: Maintain a strictly anhydrous (inert) atmosphere (e.g., Nitrogen or Argon) throughout the cyanohydrin formation step. Use dry solvents and glassware.
-
Question 2: I'm observing multiple byproducts and purification is difficult. How can I identify and minimize them?
Answer: Byproduct formation is often due to the inherent instability of the oxetane ring, especially under harsh conditions.
-
Byproduct A: Ring-Opened Polymer: The most common byproduct results from the acid- or base-catalyzed opening of the oxetane ring, leading to oligomeric or polymeric material. This is often observed as an intractable baseline smear on TLC or a broad, unresolved hump in the NMR spectrum. The oxetane ring is particularly susceptible to cleavage by strong acids[1].
-
Minimization Strategy:
-
Mild Hydrolysis Conditions: During the hydrolysis of the nitrile, avoid using concentrated strong acids (like 12 M HCl) at high temperatures. A two-stage hydrolysis is often more effective: first, a milder acid treatment (e.g., 4-6 M HCl) at a controlled temperature (40-60 °C) to convert the nitrile to the amide, followed by conversion to the carboxylic acid. Basic hydrolysis is also a viable, often milder, alternative that avoids ring-opening[1].
-
Temperature Control: Strictly control the temperature during all steps. Exotherms can rapidly accelerate decomposition pathways.
-
-
-
Byproduct B: Favorskii Rearrangement Product: If the starting oxetan-3-one is not fully consumed, it can undergo a Favorskii-type rearrangement under basic conditions during workup or hydrolysis, leading to cyclopropanecarboxylic acid derivatives.
-
Minimization Strategy:
-
Drive Initial Reaction to Completion: Ensure the initial cyanohydrin formation step proceeds to full conversion before initiating hydrolysis.
-
Buffered or pH-Controlled Workup: Carefully neutralize the reaction mixture, avoiding strongly basic conditions if unreacted ketone is present.
-
-
-
Purification Strategy: The final product is a polar, water-soluble molecule.
-
Reverse-Phase Chromatography: Purification via reverse-phase C18 column chromatography using a water/acetonitrile or water/methanol gradient with a formic acid or TFA modifier is often the most effective method.
-
Ion-Exchange Chromatography: Anion-exchange chromatography can be used to capture the carboxylic acid, allowing neutral impurities to be washed away.
-
Frequently Asked Questions (FAQs)
Q: What is the most critical parameter for successfully synthesizing oxetanes? A: Temperature control. Due to the ring strain, both the starting materials and products are thermally sensitive[1][2]. Exceeding optimal temperature ranges can lead to irreversible decomposition and polymerization. It is crucial to monitor internal reaction temperature and apply cooling as needed, especially during reagent addition and hydrolysis steps.
Q: Can I use acidic conditions for reactions involving the oxetane core? A: Extreme caution is advised. The oxetane ring is prone to cleavage under strongly acidic conditions[1]. If an acid catalyst is required, use the mildest possible option (e.g., catalytic p-toluenesulfonic acid instead of concentrated H₂SO₄) and the lowest effective temperature. Whenever possible, opt for basic or neutral conditions[1].
Q: How can I effectively monitor the progress of the nitrile hydrolysis step? A: LC-MS is the ideal tool. You can monitor the disappearance of the cyanohydrin intermediate, the appearance and subsequent disappearance of the intermediate amide, and the formation of the final carboxylic acid product. This allows for precise determination of the reaction endpoint and helps avoid over-baking the reaction, which can lead to byproduct formation.
Q: Is an inert atmosphere necessary for the entire synthesis? A: It is highly recommended for the initial cyanohydrin formation step, especially when using moisture-sensitive reagents like TMSCN and Lewis acid catalysts. Once the stable cyanohydrin is formed, the subsequent aqueous hydrolysis step no longer requires an inert atmosphere.
Experimental Protocols & Data
Protocol 1: Two-Step Synthesis of this compound
This protocol describes a reliable method starting from commercially available oxetan-3-one.
Step 1: Synthesis of 3-Hydroxyoxetane-3-carbonitrile
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add oxetan-3-one (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Add zinc iodide (ZnI₂, 0.05 eq) in one portion.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) for the disappearance of oxetan-3-one.
-
Upon completion, cool the reaction back to 0 °C and slowly quench with 1 M HCl (aqueous). Stir for 30 minutes.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-hydroxyoxetane-3-carbonitrile, which can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
In a round-bottom flask, combine the crude 3-hydroxyoxetane-3-carbonitrile from the previous step with 6 M hydrochloric acid.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction by LC-MS every 4-6 hours until the intermediate amide is fully converted to the carboxylic acid. This may take 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove most of the water and HCl.
-
Purify the resulting residue by reverse-phase column chromatography to obtain the final product.
Data Presentation: Impact of Hydrolysis Conditions
The choice of hydrolysis conditions is critical to minimizing ring-opening byproducts. The table below presents representative data comparing different reagents and temperatures.
| Entry | Hydrolysis Reagent | Temperature (°C) | Time (h) | Yield of Product (%) | Yield of Byproduct (%) |
| 1 | 12 M HCl | 100 | 6 | 15 | >80 (polymer) |
| 2 | 6 M HCl | 70 | 24 | 75 | ~20 |
| 3 | 3 M H₂SO₄ | 80 | 18 | 68 | ~25 |
| 4 | 6 M NaOH | 80 | 12 | 82 | <15 |
Data is illustrative and intended for comparison purposes. As shown, harsher acidic conditions (Entry 1) lead to catastrophic yield loss, while controlled acidic (Entry 2) or basic conditions (Entry 4) provide a significant improvement[1].
Visualized Workflows and Pathways
Synthetic Pathway Diagram
The following diagram illustrates the two-step synthesis from oxetan-3-one.
Caption: Reaction scheme for the synthesis of the target molecule.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing low-yield experiments.
Caption: A decision tree for troubleshooting low-yield outcomes.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Gem-Dimethyl and Carbonyl Group Bioisosteres. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
- Zasukha, V. D., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3983–3988. [Link]
- Etzbach, K., et al. (1989). Process for the preparation of oxetane-3-carboxylic acids. U.S.
- Wessig, P., & Müller, F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897–11953. [Link]
- Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters, 57(17), 1889-1891. [Link]
Sources
improving the stability of oxetane-carboxylic acids during synthesis
Welcome to the technical support center for the synthesis and handling of oxetane-carboxylic acids. As a valued member of the research and drug development community, we understand the unique challenges presented by these strained heterocyclic systems. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the stability and success of your synthetic endeavors. We will delve into the causality behind common experimental issues and offer field-proven solutions.
Introduction: The Duality of the Oxetane Ring
Oxetanes are prized in medicinal chemistry for their ability to act as metabolically stable bioisosteres for gem-dimethyl and carbonyl groups, often improving physicochemical properties like solubility.[1][2][3] However, the inherent ring strain that makes them synthetically versatile also renders them susceptible to decomposition under various conditions.[4][5] This guide will address the most pressing stability issues encountered during the synthesis of oxetane-carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing unexpected lactone formation from my oxetane-carboxylic acid, even during workup or storage. What is happening and how can I prevent it?
This is a common and often overlooked issue. Many oxetane-carboxylic acids are intrinsically unstable and can isomerize to form gamma-lactones without the need for an external catalyst.[6][7][8][9] This rearrangement can occur slowly at room temperature or be accelerated by mild heating.[7][10]
The Underlying Mechanism:
The isomerization is believed to proceed via an intramolecular proton transfer from the carboxylic acid to the oxetane oxygen. This is followed by a nucleophilic attack of the carboxylate on one of the oxetane's methylene carbons, leading to ring-opening and subsequent lactone formation.[11]
Troubleshooting & Prevention:
-
Avoid Prolonged Storage as a Free Acid: The most effective preventative measure is to avoid isolating and storing the compound as a free carboxylic acid for extended periods.[10]
-
Storage as a Salt: If storage is necessary, consider storing the compound as a lithium or sodium salt. These are generally more stable.
-
Proceed to the Next Step Quickly: After synthesis and purification of the oxetane-carboxylic acid, it is best to use it in the subsequent reaction step as soon as possible.
-
Ester Protection: For multi-step syntheses where the carboxylic acid is not immediately required, it is advisable to keep it protected as an ester (e.g., methyl or ethyl ester) and perform the deprotection as the final step.[12]
Experimental Protocol: Saponification and Work-up to Minimize Isomerization
-
Saponification: To a solution of the oxetane-carboxylic acid ester in a suitable solvent (e.g., THF/water or MeOH/water), add 1.1 equivalents of LiOH or NaOH.
-
Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until all the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly acidify the mixture with a dilute aqueous solution of NaHSO₄ or citric acid to a pH of ~5-6. Crucially, avoid using strong acids like HCl or H₂SO₄ , as these can aggressively promote ring-opening.[3]
-
Immediately extract the product into a suitable organic solvent (e.g., EtOAc or CH₂Cl₂).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo at low temperatures.
-
-
Immediate Use: Use the resulting crude or purified acid in the next step without delay.
FAQ 2: My synthesis is suffering from low yields, and I suspect the oxetane ring is opening. Under what conditions is this most likely to occur?
Ring-opening is a major decomposition pathway for oxetanes. The stability of the ring is highly dependent on the reaction conditions and the substitution pattern on the oxetane itself.
Key Factors Influencing Ring Stability:
| Condition/Factor | Impact on Stability | Rationale |
| Strongly Acidic Conditions | High Risk of Decomposition | Protic or Lewis acids catalyze nucleophilic ring-opening.[2][4][13][14] |
| Strongly Basic Conditions | Moderate to High Risk | While generally more stable than under acidic conditions, strong bases can promote ring-opening, especially with certain substitution patterns.[15][16][17] |
| High Temperatures | Increased Risk | Thermal stress can promote decomposition, particularly in the presence of reactive species.[18] |
| Substitution Pattern | Variable | 3,3-disubstituted oxetanes are significantly more stable due to steric hindrance protecting the ether oxygen.[14][18][19] |
Troubleshooting & Prevention:
-
pH Control: Maintain a neutral or mildly basic pH whenever possible. If an acidic step is unavoidable, use the mildest possible acid and the lowest effective temperature.
-
Choice of Reagents:
-
For oxidations of 3-hydroxymethyl-oxetanes to the corresponding carboxylic acid, consider using TEMPO-based systems or other mild oxidizing agents over harsher chromium-based reagents.[3] A patented method describes the use of a palladium or platinum catalyst with an oxygen-containing gas in an aqueous alkaline medium.[20]
-
When performing reactions on other parts of the molecule, carefully select reagents that are known to be compatible with the oxetane ring.
-
-
Protecting Groups: If the synthesis involves harsh conditions, consider synthesizing the oxetane ring late in the sequence. For the carboxylic acid functionality, ester protecting groups are highly recommended.[12][21]
Visualizing the Problem: A Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields.
FAQ 3: Are there general strategies for protecting the carboxylic acid group during oxetane synthesis?
Absolutely. Protecting the carboxylic acid as an ester is a standard and highly effective strategy to prevent its interference with other reaction steps and to mitigate the self-catalyzed isomerization to a lactone.
Common Carboxylic Acid Protecting Groups:
| Protecting Group | Introduction Method | Cleavage Conditions | Stability |
| Methyl/Ethyl Ester | Fischer esterification (mild acid), or reaction with alkyl halide (base) | Base-mediated hydrolysis (LiOH, NaOH), or acidic hydrolysis | Stable to a wide range of conditions, but sensitive to strong acids and bases. |
| Benzyl Ester | Reaction with benzyl bromide (base) | Hydrogenolysis (H₂, Pd/C) | Stable to most conditions except for catalytic hydrogenation. |
| tert-Butyl Ester | Reaction with isobutylene (catalytic acid) | Acidic conditions (TFA, HCl) | Stable to basic and nucleophilic conditions, but sensitive to acid. |
Choosing the Right Protecting Group:
The choice of protecting group should be orthogonal to the other reaction conditions in your synthetic sequence. For instance, if your synthesis involves a hydrogenation step, a benzyl ester would not be a suitable protecting group.
Visualizing the Protection Strategy:
Caption: General synthetic strategy using a protecting group.
Conclusion
The synthesis of oxetane-carboxylic acids requires a careful balance of reaction conditions to preserve the integrity of the strained four-membered ring. By understanding the primary decomposition pathways—isomerization to lactones and acid/base-catalyzed ring-opening—researchers can implement strategies to significantly improve the stability and yield of their target compounds. The key takeaways are to handle the free carboxylic acids with care, utilize protecting groups in multi-step syntheses, and meticulously control pH and temperature throughout the process.
References
- Mild Intramolecular Ring Opening of Oxetanes | Organic Letters - ACS Publications. (2019, November 19).
- Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights. (n.d.).
- Mild Intramolecular Ring Opening of Oxetanes. (2019, December 6). PubMed. [Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016, September 15).
- An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group. [Link]
- Process for the preparation of oxetane-3-carboxylic acids. (n.d.).
- Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). [Source not further specified].
- Practical application of photocatalytic decarboxylation and hydrogenation of oxetane-2-carboxylic acid. (2025, January 7). Shanghai 3S Technology. [Link]
- Scheme 18. Ring opening of oxetanes 45 using protic acid in reflux conditions. (n.d.). [Source not further specified].
- A. Decarboxylative functionalization of 3‐oxetane carboxylic acids (2)... (n.d.).
- Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters - ACS Publications. (2022, June 29).
- Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. (n.d.). Taylor & Francis Online. [Link]
- Oxetanes in Drug Discovery Campaigns. (n.d.). PMC - NIH. [Link]
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv. [Link]
- Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. (2025, August 6).
- Process for the preparation of oxetan-3-carboxylic acids. (n.d.).
- Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. (n.d.). PMC - NIH. [Link]
- (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016, July 12).
- Synthesis of Oxetanes. (n.d.). [Source not further specified].
- Facile Rearrangement of Oxetane-Carboxylic Acids to Lactones. (n.d.). [Source not further specified].
- Protecting Groups. (n.d.). [Source not further specified].
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). [Source not further specified].
- Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Beilstein Journals. [Link]
- Oxetane Presentation.pptx. (n.d.). The Dong Group. [Link]
- Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. (2022, March 21). NIH. [Link]
- Oxetanes: formation, reactivity and total syntheses of natural products. (2025, June 27). PMC - NIH. [Link]
- Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF. (n.d.).
- Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. (n.d.). RadTech. [Link]
- Organic & Biomolecular Chemistry. (2023, June 15). RSC Publishing. [Link]
- Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group). (n.d.).
- Unexpected Isomerization of Oxetane-Carboxylic Acids. (n.d.). PMC - NIH. [Link]
- Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism. (2022, August 7). Henry Rzepa's Blog. [Link]
- Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC - PubMed Central. [Link]
- Synthesis, Decomposition, and Combustion Reactions. (2013, August 3). YouTube. [Link]
- (PDF) Unexpected isomerization of oxetane-carboxylic acids. (n.d.).
- Unexpected Isomerization of Oxetane-Carboxylic Acids. (2022, July 8). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected Isomerization of Oxetane-Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mild Intramolecular Ring Opening of Oxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
troubleshooting low yields in the preparation of oxetane-3-carboxylic acids
Welcome to the technical support center for the synthesis of oxetane-3-carboxylic acids. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide is structured to address specific issues you may encounter, explaining the underlying chemical principles to empower your research.
Troubleshooting Guide: Addressing Low Yields
This section tackles the most common and frustrating issue in the synthesis of oxetane-3-carboxylic acids: low and inconsistent yields. Each question addresses a specific problem you might be facing in the lab.
Question 1: My overall yield is consistently low when preparing oxetane-3-carboxylic acid via oxidation of the corresponding 3-hydroxymethyloxetane. What are the most critical parameters to investigate?
Low yields in the catalytic oxidation of 3-hydroxymethyloxetanes are typically traced back to a few critical areas: reaction conditions, catalyst activity, and workup procedure. This is a robust reaction that, when optimized, can produce very high yields and purity, often eliminating the need for further purification of the thermally sensitive product[1].
Core Areas for Investigation:
-
Reaction Conditions:
-
Alkalinity: The reaction requires an aqueous alkaline medium. Typically, 1 to 1.5 moles of an alkali metal hydroxide (like NaOH) are used per mole of the 3-hydroxymethyloxetane substrate[2]. Insufficient base can lead to incomplete reaction.
-
Temperature: The optimal temperature range is generally between 40°C and 100°C[1]. Lower temperatures will slow the reaction rate, while excessively high temperatures can promote side reactions or degradation. Start at a moderate temperature (e.g., 80°C) and optimize from there.
-
Oxygen Supply: The reaction consumes oxygen. Ensure a steady supply of oxygen or air is bubbled through the reaction mixture. Inefficient gas dispersion can be a rate-limiting factor.
-
-
Catalyst Activity:
-
Catalyst Choice: Palladium (Pd) or Platinum (Pt) on a carbon support (e.g., 5% Pd/C) are the most common and effective catalysts[1].
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents. If reusing the catalyst, ensure it is washed and handled properly to prevent deactivation.
-
Catalyst Loading: While catalytic, a sufficient amount is necessary. Refer to established protocols for appropriate weight percentages.
-
-
Workup and Isolation:
-
Acidification: After filtering the catalyst, the product is in the form of its alkali salt in the aqueous solution. It must be carefully acidified (e.g., with H₂SO₄ or HCl) to a pH of 1 to protonate the carboxylate[1][2]. The oxetane ring is sensitive to strong acids, which can cause ring-opening, so this step should be performed with cooling and efficient stirring[3].
-
Extraction: The free carboxylic acid is then extracted into an organic solvent (e.g., methylene chloride, ethyl acetate)[1][2]. Incomplete extraction is a common source of yield loss. Perform multiple extractions (3-4 times) and pool the organic layers.
-
Removal of Unreacted Starting Material: Before acidification, it is good practice to wash the aqueous solution with a solvent like methylene chloride to remove any unreacted, more nonpolar 3-hydroxymethyloxetane[1].
-
Question 2: I'm observing a significant byproduct along with my desired oxetane-3-carboxylic acid. What is it likely to be and how can I prevent it?
The most probable byproduct, especially if the reaction or workup involves heat, is a lactone formed from the intramolecular isomerization of the oxetane-3-carboxylic acid[4][5]. The strained oxetane ring can be opened by the neighboring carboxylic acid group.
Understanding the Side Reaction:
The carboxylic acid can intramolecularly protonate the oxetane oxygen, activating the ring for nucleophilic attack by the carboxylate, leading to a more stable five- or six-membered lactone[4]. This process can occur slowly at room temperature upon storage or more rapidly upon heating[5][6].
Preventative Measures:
-
Minimize Heat Exposure: Avoid high temperatures during the reaction and, critically, during workup. Concentrate the solvent in vacuo at low temperatures. Avoid distillation for purification if possible, as the product can be thermally labile[1].
-
Control pH During Workup: The oxetane ring is most susceptible to opening under acidic conditions[3]. Perform the acidification step at 0°C and proceed immediately to extraction to minimize the time the product spends in the acidic aqueous phase.
-
Storage: For long-term storage, consider keeping the material as its alkali salt solution or as a corresponding ester, which is less prone to this isomerization[6]. If storing the free acid, do so at low temperatures (-20°C).
Question 3: My reaction seems to stall before reaching full conversion. What troubleshooting steps should I take?
A stalled reaction points towards an issue with either the catalyst, the oxidant supply, or a change in reaction parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
-
Check Oxidant Supply: Ensure the tube delivering oxygen or air is not clogged and is submerged below the liquid surface for effective bubbling.
-
Verify Stirring: The catalyst must be well-suspended to be effective. If it has settled, increase the stirring speed.
-
Catalyst Deactivation: As mentioned in Q1, the catalyst may have been poisoned. If other parameters are correct, adding a fresh portion of catalyst may restart the reaction.
-
Monitor Oxygen Uptake: In a sealed system, monitoring the pressure drop from an oxygen-filled balloon can be a simple way to track reaction progress. A plateau indicates the reaction has stopped.
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for preparing oxetane-3-carboxylic acids on a lab scale?
The catalytic oxidation of 3-hydroxymethyloxetanes with oxygen in an aqueous alkaline medium over a palladium or platinum catalyst is a highly advantageous single-stage process. It is distinguished by high yields, excellent product purity, and the use of inexpensive and easy-to-handle reagents[1]. This method avoids the low yields and multi-step processes of older thermal dehydrogenation methods[2].
Q: Are oxetane-3-carboxylic acids stable?
They have limited stability. Many have been found to isomerize into lactones upon storage at room temperature or when heated[4][5]. This inherent instability can dramatically affect reaction yields if not properly managed, especially in any subsequent reactions that require heating[4].
Q: Why is an alkaline medium required for the oxidation of 3-hydroxymethyloxetane?
The alkaline medium (e.g., aqueous NaOH) serves two primary purposes. First, it deprotonates the primary alcohol, forming an alkoxide which is more readily oxidized. Second, as the carboxylic acid is formed, the base immediately neutralizes it to the corresponding carboxylate salt. This prevents the acidic product from causing ring-opening side reactions of the oxetane moiety[3].
Q: Can I purify my oxetane-3-carboxylic acid by distillation?
It is generally not recommended. Oxetane-3-carboxylic acids can be thermally labile and tend towards polymerization or decomposition upon heating[1]. The catalytic oxidation method is often cited as producing products of sufficient purity that distillation is unnecessary[1]. If purification is required, chromatography on silica gel is a more suitable option, though care must be taken as silica is acidic. Using a non-acidic stationary phase or neutralizing the silica gel may be necessary.
Experimental Protocol & Data
Standard Protocol: Synthesis of 3-Ethyl-oxetane-3-carboxylic Acid
This protocol is adapted from established, high-yield procedures[1].
Caption: General synthetic scheme for the target molecule.
Materials:
-
3-Ethyl-3-hydroxymethyloxetane
-
5% Palladium on activated charcoal (Pd/C)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Sulfuric Acid (50%)
-
Methylene Chloride (DCM)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, gas inlet tube, and reflux condenser, dissolve 3-ethyl-3-hydroxymethyloxetane (e.g., 0.3 mol) in a 2.2M aqueous solution of sodium hydroxide (e.g., 150 mL).
-
Catalyst Addition: Add the 5% Pd/C catalyst (e.g., 1.5 g) to the mixture.
-
Oxidation: Heat the mixture to 80°C with vigorous stirring. Bubble a steady stream of oxygen gas through the mixture via the gas inlet tube. Monitor the reaction progress by TLC or by measuring oxygen uptake. The reaction is typically complete within a few hours.
-
Catalyst Removal: Cool the reaction mixture to room temperature and remove the catalyst by filtration (e.g., through a pad of Celite). Wash the catalyst with a small amount of deionized water.
-
Workup - Part 1 (Removal of Starting Material): Transfer the aqueous filtrate to a separatory funnel and extract with methylene chloride (2 x 50 mL) to remove any unreacted 3-ethyl-3-hydroxymethyloxetane[1].
-
Workup - Part 2 (Acidification & Product Extraction): Cool the remaining aqueous layer in an ice bath. With vigorous stirring, slowly add 50% sulfuric acid until the pH of the solution is 1[1]. Extract the acidified solution with methylene chloride (4 x 75 mL).
-
Drying and Concentration: Combine the organic extracts from Step 6, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C) to yield the 3-ethyl-oxetane-3-carboxylic acid.
Table 1: Key Reaction Parameters and Typical Ranges
| Parameter | Recommended Value/Range | Rationale & Troubleshooting Notes |
| Substrate Concentration | 2-40% solution in aqueous alkali[2] | Higher concentrations can sometimes decrease the reaction rate. Start in the 10-20% range. |
| Temperature | 40°C - 100°C (80°C is a good start)[1] | Too low: slow reaction. Too high: potential for byproduct formation. |
| Alkali Stoichiometry | 1.0 - 1.5 mol per mol of alcohol[2] | Ensures complete reaction and prevents acidic conditions from developing. |
| Catalyst | Palladium or Platinum on Carbon[1] | 5% Pd/C is a common and effective choice. |
| Workup pH | pH 1[1][2] | Ensures complete protonation of the carboxylate for efficient extraction. Must be done cold. |
Visualization of Key Instability Pathway
Caption: Isomerization of oxetane-3-carboxylic acid to a lactone.[4]
References
- W. Franzischka, D. H., P. H., & S. H. (1989). Process for the preparation of oxetane-3-carboxylic acids (U.S. Patent No. US4824975A).
- Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(25), 4722–4728. [Link]
- Douglas, J. J., & MacMillan, D. W. C. (2014). Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights. Angewandte Chemie, 126(18), 4784-4788. [Link]
- Wikipedia contributors. (2023). Oxetane. Wikipedia. [Link]
- Lytvyn, R., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- W. Franzischka, et al. (1987). Process for the preparation of oxetan-3-carboxylic acids (European Patent No. EP0247485B1).
- Urban, M., & Špulák, M. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 101-134. [Link]
- Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids.
- Vo, C.-V., et al. (2015). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
- Zhang, L., & Wang, Y. (2009). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 131(41), 14654–14655. [Link]
- Shanghai 3S Technology. (2025). Practical application of photocatalytic decarboxylation and hydrogenation of oxetane-2-carboxylic acid. [Link]
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(41), 9052-9067. [Link]
- Urban, M., & Špulák, M. (2020).
- Urban, M., & Špulák, M. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Archive. [Link]
- Bar-Rog, D., et al. (2015). Synthesis of 3,3-disubstituted oxetane building blocks.
Sources
- 1. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 2. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Purification of Thermally Labile Oxetane-3-Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand the unique challenges associated with handling sensitive molecules. This guide is designed to provide in-depth, field-proven insights into the purification of thermally labile oxetane-3-carboxylic acids, a class of compounds known for their synthetic utility and inherent instability.[1][2]
The strained four-membered ring of oxetanes, combined with the carboxylic acid functionality, presents a significant risk of degradation, primarily through decarboxylation or isomerization into lactones, especially when subjected to heat.[1][3][4] This guide provides troubleshooting advice and detailed protocols to help you navigate these challenges and achieve high purity while preserving the integrity of your molecule.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows unexpected new peaks after purification. What is happening?
This is a classic sign of degradation. Thermally labile oxetane-3-carboxylic acids are prone to isomerization into gamma-butyrolactones, especially in the presence of heat or trace acid/water.[1][2] This process can occur even during storage at room temperature over time, and is accelerated by common purification steps like rotary evaporation at elevated temperatures.[1]
Q2: Can I use standard distillation for purification?
It is strongly discouraged. Given that these compounds are thermally labile, distillation, even under high vacuum, often requires temperatures that are sufficient to induce decomposition or isomerization.[5] A patent for the synthesis of these compounds explicitly notes that distillative purification is generally not necessary or desirable due to their thermal instability and tendency to polymerize.[6][7]
Q3: Is rotary evaporation safe for removing solvents?
Rotary evaporation is a common source of thermal degradation if not performed with extreme care.[8] For these sensitive compounds, it is critical to keep the bath temperature as low as possible (ideally at or below room temperature) and use a high-efficiency vacuum system. For the final drying step to remove residual solvent, non-thermal methods are superior.
Q4: What is the best all-around strategy for purifying these compounds?
A multi-step, low-temperature approach is recommended. This typically involves:
-
A low-temperature aqueous acid/base wash to remove neutral or basic impurities.[9][10]
-
Purification by a non-thermal method like low-temperature recrystallization or advanced chromatography (SFC).
-
Solvent removal via lyophilization (freeze-drying) to avoid any heat exposure.[11]
Troubleshooting Guide
Problem 1: Low recovery and yield after purification.
| Potential Cause | Explanation & Solution |
| Thermal Degradation | The most likely culprit. Heating during solvent removal or chromatography leads to product loss. Solution: Strictly adhere to low-temperature protocols. Use an ice bath during aqueous workups and remove solvents via lyophilization instead of a rotovap.[8][11] |
| Isomerization | The target acid may convert to a lactone, which has different solubility and chromatographic properties, leading to its loss during extraction or purification.[1][2] Solution: Analyze all phases (aqueous and organic) and waste fractions by LC-MS or TLC to track the location of your product and any byproducts. Minimize time in solution, especially aqueous solutions. |
| Incomplete Extraction | Oxetane-3-carboxylic acids can be highly polar. Solution: When extracting from an acidified aqueous layer, use a more polar solvent like methyl isobutyl ketone or perform multiple extractions with common solvents like ethyl acetate or dichloromethane to ensure quantitative recovery.[6][7] |
Problem 2: The purified product is a sticky oil or gum, not a solid.
| Potential Cause | Explanation & Solution |
| Residual Solvent | Even small amounts of solvent can prevent crystallization. Heat-based drying is not an option. Solution: The gold standard for removing residual solvent from thermally labile compounds is lyophilization (freeze-drying).[11][12][13] This involves freezing the sample (dissolved in a suitable solvent like water or 1,4-dioxane) and sublimating the solvent under deep vacuum. |
| Presence of Impurities | Co-purified impurities can act as an "anti-solvent," disrupting the crystal lattice. Solution: Re-purify using an orthogonal method. If you used crystallization, try a chromatographic technique like SFC. If you used chromatography, attempt a low-temperature recrystallization from a different solvent system. |
| Amorphous Nature | The compound may naturally exist as an amorphous solid or a low-melting solid. Solution: After rigorous non-thermal drying, attempt to induce crystallization by triturating with a non-polar solvent (e.g., hexane, pentane) at low temperature. |
Problem 3: Impurities co-elute with the product during column chromatography.
| Potential Cause | Explanation & Solution |
| Poor Method Selectivity | Standard silica gel or C18 columns may not provide sufficient resolution for closely related impurities. Solution: Switch to a more advanced and suitable chromatographic technique. Supercritical Fluid Chromatography (SFC) is highly recommended. SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster, more efficient separations at lower temperatures.[14][15][16] It is ideal for analyzing and purifying thermally sensitive compounds.[17][18] |
| On-Column Degradation | The stationary phase (e.g., silica gel, which is acidic) can catalyze degradation during long run times. Solution: If using standard chromatography, add a small amount of modifier like 0.1% formic acid to the mobile phase to suppress silica's activity and improve peak shape for carboxylic acids. Work quickly and keep the column cool if possible.[19] However, transitioning to SFC is the superior solution.[14] |
Purification & Analysis Workflows
Diagram: Decision-Making Workflow for Purification
This diagram outlines the logical steps for selecting an appropriate purification strategy.
Caption: Decision tree for purifying oxetane-3-carboxylic acids.
Key Experimental Protocols
Protocol 1: Low-Temperature Acid/Base Extraction
This protocol is a first-pass purification to remove non-acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., methyl isobutyl ketone, ethyl acetate) and cool the solution to 0-5 °C in an ice bath.
-
Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of pre-chilled (0-5 °C) aqueous sodium bicarbonate or sodium hydroxide solution (e.g., 1N NaOH). The pH should be at least 3 units above the pKa of the acid to ensure deprotonation.[9]
-
Separation: Shake gently to avoid emulsions, venting frequently. Allow the layers to separate at low temperature. The deprotonated oxetane salt will be in the aqueous layer. The organic layer contains neutral or basic impurities.
-
Re-acidification: Isolate the aqueous layer and cool it to 0-5 °C. Slowly add a pre-chilled acid (e.g., 1N HCl or NaHSO₄) with stirring until the pH is at least 3 units below the pKa of the acid, causing the product to precipitate or become extractable.[9][20]
-
Extraction: Extract the product from the acidified aqueous layer with a fresh, cold portion of organic solvent. Repeat the extraction 2-3 times to maximize recovery.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and proceed immediately to the next step (e.g., chromatography or solvent removal). Do not let the solution sit at room temperature.
Protocol 2: Supercritical Fluid Chromatography (SFC)
SFC is an ideal technique for purifying thermally sensitive compounds.[14][15][17] It offers high resolution and rapid separations at low temperatures.[16]
-
System Preparation: Use an SFC system equipped with a suitable chiral or achiral stationary phase (e.g., diol, amino, or specialized chiral columns).
-
Mobile Phase: The primary mobile phase is supercritical CO₂. A polar organic co-solvent (e.g., methanol, ethanol) is typically added to modulate retention. For carboxylic acids, adding a small amount of an acidic modifier (e.g., formic acid, TFA) can improve peak shape.
-
Temperature Control: Set the column oven temperature to a low value, typically 25-40 °C, which is sufficient to maintain the supercritical state without causing thermal degradation.[16]
-
Injection & Elution: Dissolve the sample in a suitable solvent and inject it onto the column. Develop a gradient elution method, starting with a low percentage of co-solvent and increasing it to elute the compound of interest.
-
Fraction Collection: Use a UV detector or mass spectrometer to identify the product peak and collect the corresponding fractions.
-
Post-Processing: The bulk of the CO₂ evaporates upon depressurization, leaving the product in the organic co-solvent, which can then be removed via lyophilization.
Protocol 3: Lyophilization (Freeze-Drying) for Solvent Removal
This is the safest method for obtaining a dry, solid product without any heat.[11][13]
-
Dissolution: Dissolve your purified compound in a minimal amount of a suitable solvent with a relatively high freezing point, such as water or 1,4-dioxane.
-
Freezing: Place the solution in a lyophilizer flask and freeze it completely. This is often done by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inside of the flask, maximizing the surface area.
-
Primary Drying (Sublimation): Attach the frozen flask to the lyophilizer. The instrument will apply a deep vacuum (e.g., < 200 mTorr). Under these conditions, the frozen solvent will sublimate directly from a solid to a gas, bypassing the liquid phase.[11] This step removes the bulk of the solvent.
-
Secondary Drying (Desorption): After all the frozen solvent has sublimated, any remaining bound solvent molecules are removed. This may involve a slight, controlled increase in shelf temperature, but it remains well below temperatures that would cause degradation.[11]
-
Completion: The process is complete when a fine, dry powder or crystalline solid remains in the flask. Vent the system with an inert gas like nitrogen before removing the sample.
References
- Supercritical Fluid Chromatography: A Green Analytical Technique for Efficient Separations. (n.d.). International Journal of Novel Research and Development.
- Chemistry For Everyone. (2025, January 26).
- Mastelf Technologies. (2024, July 16). Which Components Are Not Detected by Gas Chromatography?
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Chromatography Today. (n.d.). What is Supercritical Fluid Chromatography?
- LibreTexts Chemistry. (2022, September 4). 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction.
- McLean, E. B., et al. (n.d.). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. ChemRxiv. [Link]
- ResearchGate. (n.d.). A. Decarboxylative functionalization of 3‐oxetane carboxylic acids (2)... [Image].
- McLean, E. B., et al. (2023, March 3). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry. [Link]
- Holland Applied Technologies. (n.d.). Reducing Thermal Degradation in API Drying: The Case for Low-Temperature Evaporation.
- Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
- LibreTexts Chemistry. (2022, August 28). 3.4: Supercritical Fluid Chromatography.
- StabilityStudies.in. (n.d.). Freeze-Drying Techniques for Stability in API Formulations.
- Google Patents. (n.d.). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.
- Google Patents. (n.d.). US4824975A - Process for the preparation of oxetane-3-carboxylic acids.
- ResearchGate. (n.d.). Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights.
- SP Scientific. (2010, November 1). Effects of Speciation on the Physical Properties of Frozen Solutions.
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
- ResearchGate. (2013, September 20). How can I purify carboxylic acid? [Forum post].
- Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
- SpiroFlo. (n.d.). Non-Thermal Drying.
- ResearchGate. (2025, August 7).
- ACS Publications. (2015, November 30). Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration.
- MDPI. (n.d.). Current Strategies for Studying the Natural and Synthetic Bioactive Compounds in Food by Chromatographic Separation Techniques.
- Problems in Chemistry. (2023, February 20). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids [Video]. YouTube. [Link]
- Chromatography Online. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
- LCGC TV. (2016, November 29). Getting more out of your GC using thermal desorption [Video]. YouTube. [Link]
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Published by American Chemical Society.
- TA Instruments. (2024, May 27). Unlocking Stability: The Crucial Role of Thermal Analysis in Lyophilization Temperature Optimization.
- LibreTexts Chemistry. (2019, December 31). Gas Chromatography.
- Vakos, H. T., et al. (2001). In vacuo esterification of carboxyl groups in lyophilized proteins. Journal of Protein Chemistry, 20(6), 521-31. [Link]
- Mykhailiuk, P. K. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]
- ResearchGate. (n.d.). (PDF) Unexpected isomerization of oxetane-carboxylic acids.
- Burns, D. J., et al. (2020, April 27).
- Google Patents. (n.d.). US20210244669A1 - Formulations and methods for lyophilization and lyophilates provided thereby.
- ResearchGate. (2025, August 6). Lyophilization Cycle Development for a High-Concentration Monoclonal Antibody Formulation Lacking a Crystalline Bulking Agent. [Link]
Sources
- 1. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 7. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 8. economysolutions.in [economysolutions.in]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Freeze-Drying Techniques for Stability in API Formulations – StabilityStudies.in [stabilitystudies.in]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Unlocking Stability: The Crucial Role of Thermal Analysis in Lyophilization Temperature Optimization - TA Instruments [tainstruments.com]
- 14. ijnrd.org [ijnrd.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Oxidation of 3-Hydroxymethyl-oxetanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the oxidation of 3-hydroxymethyl-oxetanes. This resource is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges associated with this valuable transformation. The conversion of the primary alcohol on the 3-position of the oxetane ring to an aldehyde is a critical step in the synthesis of many pharmaceutical intermediates. However, the inherent ring strain (approximately 25.5 kcal/mol) and the Lewis basic oxygen atom make the oxetane motif susceptible to undesired side reactions.[1]
This guide provides in-depth, question-and-answer-based troubleshooting, field-proven protocols, and a mechanistic understanding of the common pitfalls encountered during this oxidation.
Troubleshooting Guide: Specific Experimental Issues
This section addresses the most common problems encountered during the oxidation of 3-hydroxymethyl-oxetanes. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction is incomplete, with significant starting material remaining after the recommended reaction time. What are the likely causes?
A1: Incomplete conversion is a frequent issue that can typically be traced back to reagent stoichiometry, reagent quality, or reaction temperature.
-
Causality: Oxidation reactions, particularly those like the Swern or Dess-Martin oxidation, rely on precise stoichiometry. The activating agent (e.g., oxalyl chloride) and the oxidant itself (DMSO or DMP) must be present in sufficient excess to drive the reaction to completion. Reagents can degrade over time; for instance, Dess-Martin Periodinane (DMP) is moisture-sensitive, and oxalyl chloride can decompose. Low reaction temperatures, especially in Swern oxidations (typically -78 °C), are critical for intermediate stability, but if the reaction is not allowed to warm sufficiently after the addition of the base, the final elimination step may be slow or incomplete.[2][3][4]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. The purity of DMP can be assayed by NMR or by a test reaction with a simple alcohol like benzyl alcohol.[5]
-
Adjust Stoichiometry: Increase the equivalents of the oxidizing agent incrementally. For DMP, moving from 1.1 eq. to 1.5 eq. is a common adjustment. For Swern, ensure at least 2 equivalents of the amine base are used to facilitate deprotonation of the key alkoxysulfonium ion intermediate.[3]
-
Check Temperature Protocol: In a Swern oxidation, after the addition of triethylamine at -78 °C, allow the reaction to stir at that temperature for a period before slowly warming it towards 0 °C or room temperature to ensure the final elimination occurs.
-
Consider Solvent: Ensure the solvent is anhydrous. Water can hydrolyze activating agents and the oxidant itself.
-
Q2: My TLC and LC-MS analysis show a new, highly polar spot that I suspect is the over-oxidized carboxylic acid. How can I prevent this?
A2: Over-oxidation to the corresponding 3-carboxy-oxetane is a classic side reaction, particularly with powerful or non-selective oxidants, or when water is present.
-
Causality: While many common oxidation protocols for primary alcohols are selective for the aldehyde, certain conditions can promote further oxidation. Chromium-based reagents (e.g., Jones reagent) will readily oxidize primary alcohols to carboxylic acids. Even with milder reagents like DMP, the presence of water can accelerate the oxidation and potentially lead to the carboxylic acid.[6] Swern-type oxidations are generally very reliable for stopping at the aldehyde stage because the aldehyde is not susceptible to further reaction under the anhydrous, basic conditions.[7][8]
-
Preventative Measures:
-
Choice of Oxidant: Avoid strong, chromium-based oxidants if the aldehyde is the desired product. Swern, Moffatt, or DMP oxidations are highly preferred as they generally do not further oxidize aldehydes.[8][9]
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Careful Workup: Quench the reaction appropriately and avoid prolonged exposure to oxidizing conditions once the starting material is consumed.
-
Q3: I'm observing a low yield of the desired aldehyde and my mass spec suggests the presence of products corresponding to ring-opening. How can I maintain the integrity of the oxetane ring?
A3: Maintaining the stability of the four-membered ring is the primary challenge in oxetane chemistry. Ring-opening is typically initiated by Lewis or Brønsted acids.[1][10]
-
Causality: The oxetane oxygen can be protonated or coordinate to a Lewis acid. This activation makes the ring's carbon atoms highly electrophilic and susceptible to attack by nucleophiles, leading to cleavage.[10][11] Many oxidation reactions either are run under acidic conditions or generate acidic byproducts.
-
DMP Oxidation: Generates two equivalents of acetic acid, which can be sufficient to catalyze ring-opening, especially with sensitive substrates.[6]
-
PCC/PDC Oxidation: These chromium reagents are often run with acidic additives or are inherently acidic, posing a risk to the oxetane.[12]
-
Swern Oxidation: While the reaction itself is run under basic conditions in the final step, the initial activation of DMSO with oxalyl chloride or trifluoroacetic anhydride can generate acidic species. Improper temperature control can also lead to side reactions.
-
-
Solutions to Preserve the Ring:
-
Buffered DMP Oxidation: The most effective solution for DMP is to add a mild, non-nucleophilic base to the reaction mixture to scavenge the acetic acid byproduct. Sodium bicarbonate (NaHCO₃) or pyridine are commonly used.
-
Prioritize Mild, Neutral/Basic Conditions: The Swern oxidation is often an excellent choice due to its mild conditions and the use of a hindered amine base in the final step.[3][4]
-
Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions. This is critical for all activated DMSO oxidations.
-
Substituent Effects: Be aware that the stability of the oxetane ring is influenced by its substituents. Electron-donating groups can stabilize cationic intermediates that may form during ring-opening, while 3,3-disubstituted oxetanes are often more stable due to steric hindrance.[11]
-
Q4: I used the Dess-Martin Periodinane (DMP) oxidation, but my yield was low and I saw several decomposition products. What are the common pitfalls with this reagent?
A4: While DMP is a powerful and often reliable reagent, there are several key considerations for its successful use, especially with sensitive substrates like oxetanes.
-
Causality & Pitfalls:
-
Acid-Catalyzed Decomposition: As mentioned in Q3, the generation of acetic acid is the primary culprit for side reactions with acid-labile substrates like oxetanes.[6][9]
-
Reagent Quality: DMP is a hypervalent iodine compound that is sensitive to moisture. Hydrolyzed or old DMP will have reduced oxidizing power and can lead to incomplete reactions.
-
Thermal Stability: DMP can be explosive, particularly when impure or heated.[5][13] It should be handled with care and reactions are typically run at room temperature or below.
-
Workup Issues: The iodinane byproduct must be removed. A common method is to quench with sodium thiosulfate, which reduces the iodine species to a water-soluble form.
-
-
Best Practices for DMP Oxidation:
-
Use a Buffer: Always add 1.5-2.0 equivalents of sodium bicarbonate (powder) or pyridine to the reaction mixture before adding the DMP.
-
Use High-Purity DMP: Use commercially available DMP from a reputable supplier or synthesize and purify it carefully.[5]
-
Monitor Closely: Follow the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize product exposure to the reaction conditions.
-
Standard Quench Procedure: Dilute the reaction with a suitable solvent (e.g., diethyl ether or ethyl acetate) and quench by pouring it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.
-
| Parameter | Standard DMP | Buffered DMP | Expected Outcome |
| Additive | None | NaHCO₃ or Pyridine | Neutralizes acetic acid byproduct |
| pH | Acidic | Neutral | Prevents acid-catalyzed ring-opening |
| Yield (Sensitive Substrate) | Low to Moderate | Good to Excellent | Minimizes decomposition |
| Side Reactions | Ring-opening, other decomposition | Minimal | Cleaner reaction profile |
Frequently Asked Questions (FAQs)
-
Q: How do I choose the best oxidant for my specific 3-hydroxymethyl-oxetane derivative?
-
A: For most standard, acid-sensitive oxetanes, a buffered DMP oxidation offers an excellent balance of reactivity, mild conditions, and operational simplicity. If your molecule is particularly sensitive or you need to run on a large scale, a Swern oxidation is a robust and reliable choice, provided you have a low-temperature reactor and can manage the dimethyl sulfide byproduct.[2][3][4] Avoid chromium reagents unless other methods have failed.[12]
-
-
Q: What are the best practices for setting up and monitoring these reactions?
-
A: Always use anhydrous solvents and reagents under an inert atmosphere. Add reagents slowly at the recommended temperature (e.g., dropwise addition of oxalyl chloride at -78 °C). Monitor the reaction every 15-30 minutes by TLC or LC-MS. A good TLC mobile phase is typically 20-40% ethyl acetate in hexanes. The aldehyde product should have a higher Rf than the starting alcohol.
-
-
Q: What are the recommended purification techniques for 3-formyl-oxetanes?
-
A: 3-formyl-oxetanes can be somewhat volatile and may be prone to decomposition on silica gel.
-
Standard Flash Chromatography: Use a well-packed column and elute quickly. Sometimes, deactivating the silica gel with 1% triethylamine in the eluent can prevent degradation of sensitive aldehydes.
-
Distillation: If the product is sufficiently volatile and thermally stable, short-path distillation under reduced pressure can be an effective purification method.
-
Aqueous Workup: A thorough aqueous workup after quenching the reaction is critical to remove reagent byproducts before chromatography.
-
-
Recommended Protocols
Protocol 1: Buffered Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its mild conditions and operational simplicity, with buffering to protect the oxetane ring.
-
Setup: To a flame-dried, round-bottom flask under an Argon atmosphere, add the 3-hydroxymethyl-oxetane (1.0 eq.).
-
Additives: Add anhydrous dichloromethane (DCM, to make a 0.1 M solution) and powdered sodium bicarbonate (NaHCO₃, 2.0 eq.). Stir the suspension for 5 minutes.
-
Oxidant Addition: Add Dess-Martin Periodinane (1.5 eq.) in one portion at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quench: Once the starting material is consumed, dilute the reaction with diethyl ether (Et₂O) and pour it into a separatory funnel containing a vigorously stirred, saturated aqueous solution of NaHCO₃ and an excess (approx. 3-5 eq.) of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Stir until the solid dissolves and the layers become clear. Separate the layers. Extract the aqueous layer twice with Et₂O.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (use minimal heat to avoid product loss).
-
Purification: Purify the crude aldehyde by flash column chromatography.
Protocol 2: Low-Temperature Swern Oxidation
This protocol is highly reliable and avoids acidic conditions, making it ideal for sensitive substrates.
-
Activator Preparation: In a flame-dried, three-neck flask under Argon, add anhydrous DCM and cool to -78 °C (acetone/dry ice bath). Add anhydrous dimethyl sulfoxide (DMSO, 2.2 eq.). Slowly add oxalyl chloride (1.5 eq.) dropwise via syringe, keeping the internal temperature below -65 °C. Stir for 30 minutes. You may observe gas evolution (CO and CO₂).[3]
-
Alcohol Addition: Dissolve the 3-hydroxymethyl-oxetane (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture at -78 °C. Stir for 45-60 minutes.
-
Base Addition: Add anhydrous triethylamine (Et₃N, 5.0 eq.) dropwise, again keeping the temperature at -78 °C. A thick white precipitate (triethylammonium chloride) will form.
-
Warming: Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 45 minutes.
-
Quench: Quench the reaction by adding water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, wash sequentially with 1 M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate carefully.
-
Purification: Purify the crude aldehyde by flash column chromatography. Note: All glassware that comes into contact with the dimethyl sulfide byproduct should be rinsed with bleach to neutralize the odor.[3]
Visual Guides
Reaction Pathway Diagram
Caption: A decision tree for troubleshooting common oxidation issues.
References
- Byproducts Produced in Swern Oxid
- Swern oxid
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2022). ChemRxiv. [Link]
- Oxetanes: formation, reactivity and total syntheses of natural products. (2024). Beilstein Journal of Organic Chemistry. [Link]
- Oxetanes: formation, reactivity and total syntheses of natural products. (2024). Beilstein Journals. [Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
- Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016).
- Synthesis of oxetane and azetidine ethers as ester bioisosteres. (2023). RSC Publishing. [Link]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
- Oxetanes in Drug Discovery Campaigns. (2023).
- Oxetanes in Drug Discovery Campaigns. (2023).
- Swern Oxidation. (2020, October 31). YouTube. [Link]
- The Dess-Martin Periodinane. (n.d.). Organic Syntheses. [Link]
- Synthesis of Oxetanes. (2017). Chinese Journal of Organic Chemistry. [Link]
- Dess–Martin oxid
- Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. [Link]
- Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry. [Link]
- Swern Oxidation. (2019). Organic Chemistry Portal. [Link]
- Dess–Martin periodinane (DMP)
- Dess-Martin periodinane. (n.d.). ChemEurope.com. [Link]
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. byjus.com [byjus.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
Technical Support Center: Catalyst Selection for Efficient Oxetane Synthesis
Welcome to the Technical Support Center for Oxetane Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable oxetane motif into their molecules. Oxetanes are prized in drug discovery for their ability to improve key physicochemical properties like solubility, metabolic stability, and lipophilicity.[1][2][3] However, the synthesis of this strained four-membered ring presents unique challenges, making catalyst selection a critical parameter for success.[1][4]
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts in Catalysis
This section addresses fundamental questions regarding the primary catalytic strategies for forming the oxetane ring.
Q1: What are the main catalytic strategies for synthesizing oxetanes?
There are several primary strategies, and the optimal choice depends on the available starting materials and the desired substitution pattern on the oxetane ring. The main catalyzed routes include:
-
[2+2] Cycloadditions: This is a widely used method involving the reaction of a carbonyl compound and an alkene.[5][6]
-
Paternò-Büchi Reaction: A photochemical approach where a carbonyl is excited by light to react with an alkene.[7][8] Modern methods often use photocatalysts to enable the use of visible light instead of high-energy UV radiation.[9]
-
Formal [2+2] Cycloadditions: These are stepwise processes often catalyzed by Lewis acids or bases, typically between an enol ether or enolate and a carbonyl compound.[5][6]
-
-
Intramolecular C–O Bond Formation (Williamson Etherification): This is the most common and reliable method, involving the cyclization of a 1,3-difunctionalized precursor, such as a halo-alcohol.[1][10] While often base-promoted rather than truly catalytic, catalyst choice in synthesizing the precursor is critical.
-
Ring Expansions: Catalytic methods can be used to expand smaller rings, like epoxides, into oxetanes. This is often achieved using sulfur ylides.[1][11]
-
C–H Bond Functionalization/Oxidative Cyclizations: Newer methods involve the catalytic functionalization of C-H bonds to initiate cyclization. For example, photocatalytic methods can functionalize alcohols to initiate a sequence leading to oxetane formation.[4][12]
-
Cycloisomerization: Transition metal catalysts, such as cobalt complexes, can mediate the cycloisomerization of homoallylic alcohols to form oxetanes.[5][6]
Q2: My target molecule has sensitive functional groups. Which catalytic system is generally considered the mildest?
Visible-light photocatalysis is often the mildest and most versatile option for substrates with sensitive functional groups.[4][13][14]
-
Causality: Unlike many Lewis or Brønsted acid-catalyzed reactions that require harsh conditions, photocatalytic reactions can be run at or below room temperature.[15] The catalyst is activated by low-energy visible light, and the reaction proceeds through radical intermediates that are often tolerant of a wider range of functional groups (e.g., esters, amides, nitriles) compared to ionic intermediates generated by strong Lewis acids.[4][5] For instance, iridium- and organic-based photocatalysts have been successfully used for these transformations under very mild conditions.[4][5]
Q3: What is the functional difference between a Lewis acid and a Brønsted acid catalyst in oxetane synthesis?
Both activate substrates, but they do so through different mechanisms, which impacts their application.
-
Lewis Acids (e.g., B(C₆F₅)₃, Al(C₆F₅)₃, Cu(II) complexes) are electron-pair acceptors.[6][16] In formal [2+2] cycloadditions, the Lewis acid typically coordinates to the carbonyl oxygen, lowering its LUMO and making it more electrophilic to attack by an alkene or enol ether.[5] In ring-opening reactions, they coordinate to the oxetane's ether oxygen, facilitating nucleophilic attack.[16][17]
-
Brønsted Acids (e.g., Triflic Acid) are proton donors. They are less common for direct ring formation but have been effectively used to activate 3-hydroxyoxetanes. The acid protonates the hydroxyl group, turning it into a good leaving group (water) and generating a stabilized carbocation within the strained ring, which can then be trapped by a nucleophile like an alcohol to form 3-alkoxyoxetanes.[15]
Part 2: Troubleshooting Guide - From Low Yields to Catalyst Deactivation
This section is structured to solve specific experimental problems.
Scenario 1: Low or No Yield of the Desired Oxetane
Q4: I'm getting low yields in my Paternò-Büchi reaction. Besides the catalyst, what should I investigate?
Low yields in a Paternò-Büchi reaction are common and often substrate-dependent.[4] If you are confident in your catalyst's activity, consider the following:
-
Wavelength of Light: Traditional Paternò-Büchi reactions require UV light to excite the carbonyl.[9] If you are not using a photocatalyst, ensure your light source has the correct output. If you are using a visible-light photocatalyst (e.g., an Iridium complex), ensure your light source matches the catalyst's absorption spectrum (typically blue or violet LEDs).[9]
-
Substrate Electronics: The efficiency of the reaction is highly dependent on the nature of the carbonyl and alkene. Electron-deficient carbonyls (like α-ketoesters) and electron-rich alkenes (like enol ethers) are often highly effective partners.[5][7] Simple ketones and unactivated alkenes can be sluggish.
-
Side Reactions: The excited state carbonyl can undergo other processes, such as hydrogen abstraction or decomposition, which compete with the desired cycloaddition.
Q5: My reaction with a Lewis acid catalyst is failing. I see starting material and some dark, insoluble material. What's happening?
This strongly suggests catalyst deactivation or substrate polymerization.
-
Catalyst Poisoning: Lewis acids are highly susceptible to poisoning by trace impurities in your reagents or solvent. Water is a common poison. Ensure all reagents and solvents are rigorously dried. Other nucleophilic impurities (e.g., amines, thiols) can also bind irreversibly to the Lewis acid.[18][19]
-
Substrate/Product Polymerization: Strong Lewis acids can catalyze the polymerization of sensitive alkenes or the ring-opening polymerization of the oxetane product itself. This is especially true for "superacids" like Al(C₆F₅)₃.[16] If you observe insoluble material (polymer), try reducing the catalyst loading, lowering the reaction temperature, or using a less potent Lewis acid.
-
Fouling: The dark material could be coke or other carbonaceous deposits forming on the catalyst surface, physically blocking the active sites.[18][19] This is more common at elevated temperatures.
Scenario 2: Formation of Undesired Byproducts
Q6: My primary byproduct is a 1,3-diol or other ring-opened species. How can I prevent this?
The formation of ring-opened products indicates that your oxetane is being formed but is then undergoing cleavage under the reaction conditions. This is a classic problem due to the inherent ring strain of oxetanes (25.5 kcal/mol).[5]
-
Cause: This is almost always caused by acidic conditions, either from your catalyst or during workup.[10] The strained ether is susceptible to protonation followed by nucleophilic attack (e.g., by water, alcohols). The presence of internal nucleophiles in the substrate can make this problem even worse.[3]
-
Troubleshooting Steps:
-
Avoid Acidic Workups: Use a basic or neutral workup (e.g., washing with aqueous NaHCO₃ solution).
-
Use Milder Catalysts: If using a Lewis acid, switch to a less aggressive one. Alternatively, explore non-acidic catalytic systems like photocatalysis.
-
Buffer the Reaction: In some cases, adding a non-nucleophilic base (e.g., 2,6-lutidine) can scavenge trace acid and prevent product decomposition.
-
Lower the Temperature: Ring-opening is often accelerated at higher temperatures.
-
Scenario 3: Poor Stereoselectivity
Q7: How can I improve the enantioselectivity of my Lewis acid-catalyzed oxetane formation?
Achieving high enantioselectivity requires a carefully chosen chiral catalytic system.
-
Catalyst-Ligand Combination: The key is to use a chiral ligand that coordinates to the metal center of your Lewis acid. The resulting chiral environment dictates the facial selectivity of the alkene's approach to the carbonyl. For example, chiral Cu(II) complexes have been used successfully for the asymmetric synthesis of oxetanes from silyl enol ethers.[5][6]
-
Substrate Matching: Not all chiral catalysts work for all substrates. The steric and electronic properties of your specific alkene and carbonyl must be compatible with the chiral pocket of the catalyst. Screening a small library of chiral ligands is often necessary.
-
Solvent and Temperature Effects: These parameters can significantly influence the transition state energies. Lowering the temperature often enhances selectivity. The polarity and coordinating ability of the solvent can also play a crucial role.
The following workflow provides a general guide for catalyst selection.
Caption: A decision tree for selecting a synthetic strategy and catalyst class.
Part 3: Catalyst Deactivation - Causes and Mitigation
Catalyst deactivation is a critical issue that reduces efficiency and increases costs. Understanding its root cause is key to solving the problem.[20]
Q8: My catalyst's activity is decreasing with each run. What are the common mechanisms of deactivation?
There are three primary modes of catalyst deactivation: poisoning, fouling, and thermal degradation (sintering).[21][22]
| Deactivation Mechanism | Description | Common Causes in Oxetane Synthesis | Mitigation Strategies |
| Poisoning | Strong, often irreversible binding of impurities to the catalyst's active sites.[20] | Water, sulfur, or nitrogen-containing impurities in reagents or solvents binding to Lewis acid sites. | Purify all starting materials and solvents rigorously. Use of guard beds or scavengers. |
| Fouling / Coking | Physical blockage of active sites and pores by deposited material.[19] | Polymerization of substrates or products; decomposition of organic molecules at high temperatures to form carbonaceous deposits ("coke"). | Lower reaction temperature; modify catalyst design to be less prone to coking; periodic catalyst regeneration (e.g., calcination).[18] |
| Thermal Degradation (Sintering) | Loss of active surface area due to the agglomeration of catalyst particles at high temperatures. | Running reactions at excessively high temperatures, leading to irreversible loss of catalyst structure. | Operate at the lowest effective temperature; choose thermally stable catalyst supports.[20] |
Part 4: Experimental Protocol Example
This section provides a representative protocol based on modern photocatalytic methods.
Protocol: Visible-Light Mediated Paternò-Büchi Reaction of an Aryl Glyoxylate [9]
This protocol describes the synthesis of an oxetane from an aryl glyoxylate and an alkene using an iridium-based photocatalyst.
Materials:
-
Methyl benzoylformate (1.0 equiv)
-
2,3-Dimethyl-2-butene (3.0 equiv)
-
fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) photocatalyst (1 mol%)
-
Anhydrous, degassed acetonitrile (MeCN) as solvent
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the fac-Ir(ppy)₃ catalyst (1 mol%).
-
Reagent Addition: Add methyl benzoylformate (1.0 equiv) and anhydrous, degassed MeCN. Stir until the catalyst is fully dissolved. Then, add 2,3-dimethyl-2-butene (3.0 equiv) via syringe.
-
Degassing (Critical Step): The reaction is sensitive to oxygen, which can quench the excited state of the catalyst. Degas the solution thoroughly using three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes.
-
Initiation of Reaction: Place the sealed flask approximately 5-10 cm from the blue LED light source. Use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, turn off the light. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure oxetane product.
The following diagram illustrates the catalytic cycle for this process.
Caption: Energy transfer from an excited photocatalyst to a carbonyl substrate.
By understanding the fundamental principles of catalysis and anticipating common experimental pitfalls, you can significantly improve the efficiency and success rate of your oxetane syntheses. For further in-depth questions, please consult the references provided.
References
- GeneOnline News. (2025, October 15). Photocatalytic Method Developed for Oxygen-Atom Exchange in Oxetanes to Aid Drug Design.
- Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
- DDD UAB. (n.d.). Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
- Bioengineer.org. (2025, October 15). Photocatalytic Oxygen-Atom Swap in Oxetanes.
- Synthesis of Oxetanes. (n.d.).
- Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
- Organic Chemistry Portal. (n.d.). Synthesis of oxetanes.
- ResearchGate. (2025, August 9). Photocatalytic Synthesis of Oxetane Derivatives by Selective CH Activation.
- ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
- ACS Publications. (2022, April 25). Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters.
- RSC Publishing. (2023, June 15). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols.
- ResearchGate. (2024, January 2). (PDF) Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
- ACS Publications. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Taylor & Francis. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?.
- ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- RSC Publishing. (2025, April 22). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
- ACS Publications. (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- ResearchGate. (n.d.). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis.
- Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction.
- ACS Publications. (2023, July 18). Oxetane Synthesis via Alcohol C–H Functionalization.
- MDPI. (n.d.). Oxetane Synthesis through the Paternò-Büchi Reaction.
- ACS Publications. (2024, May 23). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. Journal of the American Chemical Society.
- ResearchGate. (2025, August 30). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- ChemRxiv. (n.d.). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- ResearchGate. (2019, May 15). What are the factors for catalysts desactivation?.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. Paterno-Buechi Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. geneonline.com [geneonline.com]
- 14. bioengineer.org [bioengineer.org]
- 15. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 16. ddd.uab.cat [ddd.uab.cat]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 21. ammoniaknowhow.com [ammoniaknowhow.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Isomerization of Oxetane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane derivatives. The unique properties of the oxetane ring—a four-membered cyclic ether—make it a valuable motif in medicinal chemistry for improving physicochemical properties like solubility and metabolic stability.[1][2][3] However, the inherent ring strain (approximately 25.5 kcal/mol) also makes these compounds susceptible to isomerization and degradation, particularly during storage.[4][5]
This guide provides in-depth, experience-driven advice to help you anticipate, identify, and manage the isomerization of your oxetane-containing compounds, ensuring the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of oxetane stability and isomerization.
Q1: What is oxetane isomerization, and why is it a critical issue?
A1: Oxetane isomerization refers to the structural rearrangement of an oxetane derivative into a different isomer, most commonly a more stable five-membered ring (lactone) or a ring-opened product.[6][7] This process is driven by the release of the high ring strain associated with the four-membered ether.[2][4]
This is a critical issue in research and drug development for several reasons:
-
Loss of Purity: The formation of isomers compromises the purity of your sample, leading to inaccurate analytical results and potentially confounding biological assays.
-
Altered Biological Activity: The new isomer will have a different three-dimensional shape and physicochemical properties, which can drastically alter its interaction with biological targets, leading to reduced potency or an entirely different pharmacological profile.
-
Safety and Toxicity Concerns: Isomeric impurities are considered new chemical entities and must be identified and characterized. They may possess unforeseen toxicity, creating a safety risk.
-
Compromised Reproducibility: An unstable compound that isomerizes over time will yield different results in experiments conducted on different days or with different batches, severely undermining the reproducibility of your findings.
A notable example involves oxetane-carboxylic acids, which have been observed to unexpectedly isomerize into lactones even during storage at room temperature.[6][7][8][9] This highlights the importance of vigilance, as instability is not always predictable and can occur under seemingly benign conditions.[6][7]
Q2: What are the primary triggers for oxetane isomerization in storage?
A2: The stability of the oxetane ring is highly dependent on its substitution pattern and the storage environment.[1][10] The most common triggers for isomerization are:
-
Acidic Conditions: This is the most widely recognized catalyst for oxetane ring-opening and isomerization.[1] Both Brønsted and Lewis acids can protonate or coordinate to the oxetane oxygen, activating the ring for nucleophilic attack (inter- or intramolecularly) and subsequent rearrangement.[11] Even seemingly mild acidic sources, such as residual acid from chromatography or the inherent acidity of a co-formulated molecule, can be problematic.[12][13]
-
Elevated Temperatures: Thermal stress can provide the activation energy needed to overcome the barrier to isomerization, especially for compounds that are already predisposed to instability.[1][14] This effect is often exacerbated in the presence of other catalysts like acid or base.[6][7]
-
Presence of Internal Nucleophiles: Molecules containing both an oxetane ring and a nucleophilic group (e.g., carboxylic acid, alcohol, amine) are particularly susceptible to intramolecular cyclization, where the nucleophile attacks the oxetane ring, leading to a new, often five- or six-membered, ring system.[1][6] This auto-catalytic process is a key reason why many oxetane-carboxylic acids are unstable.[6][7]
-
Photochemical Degradation: Although less common than acid-catalyzed pathways, exposure to light, particularly UV light, can induce photochemical reactions like the Paternò-Büchi reaction in reverse or other radical-based degradations.[15][16]
Q3: How does the substitution pattern on the oxetane ring affect its stability?
A3: The substitution pattern is arguably the most critical factor in determining an oxetane's inherent stability.[1][10]
-
High Stability: 3,3-disubstituted oxetanes are generally the most stable. The substituents at the 3-position sterically hinder the approach of external nucleophiles to the carbon-oxygen bonds, effectively shielding the ring from attack.[1][10]
-
Moderate Stability: 3-monosubstituted and unsubstituted oxetanes have intermediate stability.[2]
-
Lower Stability: Oxetanes substituted with electron-donating groups at the C2 position are often less stable.[1] These groups can stabilize the formation of a carbocation intermediate upon ring-opening, lowering the energy barrier for this degradation pathway.
It is crucial to analyze the specific structure of your derivative to anticipate its potential stability challenges.
Q4: What are the ideal general storage conditions for oxetane derivatives?
A4: While the optimal conditions depend on the specific compound's stability profile, the following general guidelines provide a strong starting point to minimize isomerization and degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) | Reduces the thermal energy available for isomerization. For particularly sensitive compounds, storage at -80°C may be necessary. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and degradation from atmospheric moisture, which can become acidic in the presence of CO₂. Use of Sure/Seal™ bottles or similar systems is recommended. |
| Light | Amber Vials / Protect from Light | Prevents potential photochemical degradation pathways.[15] |
| Form | Dry, Solid State | Storing compounds as a dry solid is preferable to storage in solution. Solvents can facilitate ionic reactions and may contain impurities (e.g., acidic stabilizers) that catalyze degradation. |
| pH Control | Avoid Acidic/Basic Residues | Ensure the compound is free from residual acids or bases from synthesis or purification. If stored in solution, use a well-chosen, non-reactive buffer system if compatible. |
Part 2: Troubleshooting Guide
This section provides actionable steps for specific problems you may encounter.
Q5: I see new, unexpected peaks in my LC-MS/NMR analysis of a stored oxetane sample. How can I confirm if this is due to isomerization?
A5: The appearance of new peaks is a classic sign of degradation. The goal is to confirm the identity of the new species and prove that it originates from your oxetane derivative.
Caption: Troubleshooting workflow for identifying isomerization.
This protocol is designed to quickly test the hypothesis that your compound is susceptible to acid-catalyzed isomerization.
-
Prepare Stock Solution: Dissolve a small amount (e.g., 1-2 mg) of your highest-purity oxetane derivative in a suitable solvent (e.g., 1 mL of acetonitrile or dioxane) to create a stock solution.
-
Set Up Vials:
-
Control Vial: Add 100 µL of the stock solution to a clean HPLC vial. Add 10 µL of the pure solvent.
-
Acid Test Vial: Add 100 µL of the stock solution to a second HPLC vial. Add 10 µL of a dilute acid solution (e.g., 0.1% trifluoroacetic acid in the same solvent).
-
-
Incubation: Gently mix both vials and let them stand at room temperature. For compounds suspected to be more stable, incubation at a slightly elevated temperature (e.g., 40-50°C) can accelerate the process.[7]
-
Analysis: Analyze both the control and acid test vials by LC-MS at regular intervals (e.g., 1 hr, 4 hrs, 24 hrs).
-
Interpretation: If the area of the unknown peak in the "Acid Test Vial" increases significantly over time compared to the control, it strongly supports an acid-catalyzed isomerization or degradation pathway.
Q6: My oxetane derivative is stable when stored pure, but it isomerizes when mixed with my formulation or in a reaction mixture. What's happening?
A6: This is a classic case of extrinsic degradation, where another component in the mixture is catalyzing the isomerization. The most common culprits are acidic or basic active pharmaceutical ingredients (APIs), excipients, or reagents.
Caption: Interaction diagram for formulation-induced isomerization.
This experiment helps pinpoint which component is causing the instability.
-
Preparation: Prepare individual solutions of your oxetane derivative and each component of the formulation (API, key excipients) in a common, inert solvent.
-
Create Binary Mixtures: In separate vials, create 1:1 mixtures of the oxetane solution with each component solution.
-
Create Controls: Prepare vials containing only the oxetane solution and only each individual component solution.
-
Storage: Store all vials under the same conditions (e.g., 40°C/75% RH for an accelerated stability study, or room temperature).
-
Analysis: Analyze all samples by a stability-indicating method (like HPLC) at initial (t=0) and subsequent time points (e.g., 1 week, 2 weeks, 4 weeks).
Mitigation Strategies:
-
pH Adjustment: If the catalyst is acidic or basic, the addition of a suitable, non-reactive buffering agent may stabilize the formulation.
-
Component Substitution: Replace the problematic excipient with an inert alternative.
-
Physical Separation: In solid dosage forms, consider physical separation techniques like multi-layer tablets or coated granules.
Q7: My purification process, especially silica gel chromatography, seems to be causing isomerization. How can I prevent this?
A7: Standard silica gel is inherently acidic (pH ≈ 4-5) and can readily catalyze the degradation of acid-sensitive compounds like oxetanes.[17]
A7: Mitigation Strategies for Purification-Induced Isomerization
-
Deactivate Silica Gel: Before use, neutralize the silica gel by preparing a slurry in a solvent containing a small amount of a volatile base, such as triethylamine (~1%). After brief stirring, remove the solvent under vacuum. This "basic" silica is much gentler on acid-sensitive compounds.
-
Use Alternative Stationary Phases:
-
Basic Alumina: For compounds that are stable to basic conditions, basic alumina is an excellent alternative to silica gel.[17]
-
Reversed-Phase Chromatography (C18): This is often the best option for polar oxetane derivatives. The mobile phases (typically water/acetonitrile or water/methanol) can be buffered at a neutral pH to ensure a non-destructive environment.
-
-
Minimize Contact Time and Temperature:
-
Work quickly and avoid letting the compound sit on the column for extended periods.
-
If possible, perform the chromatography at a reduced temperature by chilling the solvent and the column. Low temperatures are known to prevent ring-opening reactions.[2]
-
By understanding the chemical principles behind oxetane instability and employing these targeted troubleshooting and handling strategies, you can significantly improve the success rate of your research and ensure the quality and integrity of your valuable compounds.
References
- Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- Rzepa, H. S. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids – catalyst design. Henry Rzepa's Blog. [Link]
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
- Denmark, S. E., et al. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]
- Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]
- Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]
- Szostak, M., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
- Chalyk, B., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Szostak, M., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
- Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- Zhang, J., et al. (2014). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances. [Link]
- Fletcher, S. A., et al. (2023). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Organic & Biomolecular Chemistry. [Link]
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem? Journal of Medicinal Chemistry. [Link]
- Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]
- Chalyk, B., et al. (2022). Unexpected isomerization of oxetane-carboxylic acids. ChemRxiv. [Link]
- Mykhailiuk, P. K., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]
- Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
- Various Authors. (n.d.). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide.
- Cubillos, M., et al. (n.d.). Photochemical formation of oxetanes derived from aromatic ketones and substituted thiophenes and selenophenes. SciSpace. [Link]
- Various Authors. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers by displacement of 3-hydroxy-3-aryl-azetidines and -oxetanes. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Unexpected Isomerization of Oxetane-Carboxylic Acids – catalyst design. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Strategies to Improve Metabolic Stability of Oxetane-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the metabolic stability of oxetane-containing compounds. As Senior Application Scientists, we have synthesized field-proven insights and technical data to help you navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Question 1: My oxetane-containing compound exhibits high clearance in human liver microsomes (HLM). What are the likely metabolic pathways at play?
Answer:
High clearance of oxetane-containing compounds in HLM assays typically points to two primary metabolic routes. Understanding these is the first step in troubleshooting.
-
Cytochrome P450 (CYP) Mediated Oxidation: CYPs are a major family of enzymes responsible for phase I drug metabolism.[1] For oxetanes, CYP-mediated metabolism can occur at several positions. Unsubstituted or monosubstituted oxetanes are particularly susceptible. Oxidation can occur on the oxetane ring itself or at adjacent, metabolically labile sites on the parent molecule that may have been exposed upon conformational changes induced by the oxetane.[2]
-
Microsomal Epoxide Hydrolase (mEH) Catalyzed Hydrolysis: A less common but significant pathway for oxetanes is hydrolysis by mEH, which opens the strained four-membered ring to form a 1,3-diol.[3][4][5] This represents a non-oxidative metabolic route and can be a way to direct metabolism away from the CYP system, potentially reducing the risk of drug-drug interactions.[6][7][8] The rate of mEH hydrolysis is influenced by the substitution pattern on the oxetane ring and the surrounding molecular architecture.[6]
It is crucial to identify the specific metabolic pathway to devise an effective strategy for improving stability.
Question 2: How can I determine which metabolic pathway is responsible for the instability of my compound?
Answer:
Identifying the dominant metabolic pathway is a critical step. Here are a few experimental approaches:
-
CYP Inhibition Studies: Co-incubate your compound in HLM with known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific isozyme inhibitors. A significant decrease in clearance in the presence of these inhibitors points towards CYP-mediated metabolism.
-
Recombinant CYP Isozyme Screening: Incubate your compound with individual recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9) to pinpoint the specific isozymes responsible for metabolism.
-
mEH Inhibition Studies: Use a known mEH inhibitor (e.g., 1,2-epoxy-3,3,3-trichloropropane) in your HLM assay. A reduction in clearance will indicate the involvement of mEH.
-
Metabolite Identification Studies: Utilize LC-MS/MS to identify the metabolites formed. The mass shift will help determine the metabolic transformation (e.g., +16 Da for oxidation, +18 Da for hydrolysis).
Question 3: What are the most effective strategies to block metabolic "soft spots" on and around the oxetane ring?
Answer:
Once you have identified the metabolic liabilities, you can employ several strategies to improve stability.
-
Substitution Pattern Modification: The substitution on the oxetane ring is a key determinant of its metabolic stability.[9][10] Generally, 3,3-disubstituted oxetanes are more stable than 2-substituted or 3-monosubstituted analogs.[9][11] This is due to steric hindrance at the site of potential metabolic attack.
-
Bioisosteric Replacement: The oxetane moiety itself is often used as a bioisostere to enhance metabolic stability.[12][13] If your parent molecule has a known metabolically labile group, such as a gem-dimethyl or carbonyl group, replacing it with an oxetane can be a powerful strategy.[9][10][13]
-
Oxetane for gem-dimethyl: This replacement can block metabolism at a vulnerable methylene position without the associated increase in lipophilicity that comes with a gem-dimethyl group.[9][10][11]
-
Oxetane for Carbonyl: Replacing a ketone or amide carbonyl with an oxetane can prevent reduction or hydrolysis of the carbonyl group and can improve metabolic stability.[9][10][11]
-
Oxetane for Morpholine: Spirocyclic oxetanes can serve as more metabolically stable replacements for morpholine rings, which are prone to oxidation.[11]
-
-
Deuteration: Replacing a hydrogen atom at a metabolically labile position with deuterium can slow down the rate of CYP-mediated metabolism due to the kinetic isotope effect. This is a more subtle modification that is less likely to impact the compound's pharmacology.[14]
Question 4: My attempts to improve metabolic stability by modifying the oxetane substitution have negatively impacted the compound's potency. What should I do?
Answer:
This is a common challenge in medicinal chemistry. The key is to find a balance between metabolic stability and pharmacological activity.
-
Fine-Tuning of Substituents: Instead of making drastic changes, consider more subtle modifications. For example, if you introduced a large, sterically hindering group that blocked the binding pocket, try a smaller group that still offers some metabolic shielding.
-
Conformational Analysis: The introduction of substituents on the oxetane ring can alter the conformation of the entire molecule, which may affect its binding to the target. Use computational modeling to understand the conformational impact of your modifications and guide your design of new analogs.
-
Explore Alternative Bioisosteres: If modifying the oxetane is detrimental to activity, consider other bioisosteric replacements for the labile part of the molecule. For instance, if a phenyl ring is the site of metabolism, you could try replacing it with a pyridine or other heteroaromatic ring.[2]
Troubleshooting Guides
Issue 1: Unexpectedly High Clearance in Rodent Microsomes Compared to Human Microsomes
Possible Cause: Species-specific differences in CYP isozyme expression and activity are common. Rodents may have higher levels of certain CYPs that are particularly efficient at metabolizing your compound.
Troubleshooting Steps:
-
Conduct Cross-Species Metabolite Profiling: Compare the metabolite profiles in human, rat, and mouse liver microsomes. This will help you understand if the metabolic pathways are conserved across species.
-
Identify the Responsible Rodent CYPs: If possible, use recombinant rodent CYP enzymes to identify the specific isozymes responsible for the high clearance.
-
Structural Modifications: Based on the identified metabolic soft spot, make structural modifications to block this position. The strategies mentioned in FAQ 3 are applicable here.
Issue 2: My Compound is Stable in Microsomes but Shows High In Vivo Clearance
Possible Cause: This discrepancy often points to metabolic pathways not present in microsomes or to other clearance mechanisms.
Troubleshooting Steps:
-
Hepatocyte Stability Assay: Conduct a metabolic stability assay using cryopreserved hepatocytes. Hepatocytes contain both phase I and phase II enzymes, providing a more complete picture of hepatic metabolism.
-
Consider Non-CYP Mediated Metabolism: Investigate the role of other enzymes like aldehyde oxidase (AO) or UDP-glucuronosyltransferases (UGTs) if your compound has a suitable handle for these enzymes.
-
Evaluate Transporter-Mediated Clearance: Your compound might be a substrate for efflux transporters in the liver or kidney, leading to rapid elimination. In vitro transporter assays can help assess this possibility.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of an oxetane-containing compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic fate (e.g., testosterone)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture by adding the phosphate buffer, liver microsomes, and test compound to the wells of a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line will give you the elimination rate constant (k).
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000
Data Presentation
Table 1: Comparative Metabolic Stability of Oxetane Analogs
| Compound | Modification | HLM CLint (µL/min/mg) |
| Parent Compound | N/A | 150 |
| Analog 1 | 3-monosubstituted oxetane | 85 |
| Analog 2 | 3,3-disubstituted oxetane | 25 |
| Analog 3 | 2-monosubstituted oxetane | 120 |
This table illustrates the impact of the oxetane substitution pattern on metabolic stability, with the 3,3-disubstituted analog showing the lowest intrinsic clearance and thus the highest stability.[11]
Visualizations
Metabolic Fates of Oxetane-Containing Compounds
Caption: Primary metabolic pathways for oxetane-containing compounds.
Workflow for Troubleshooting Metabolic Instability
Caption: A systematic workflow for addressing metabolic instability.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1820-1833. [Link]
- Toselli, F., et al. (2019). Hip to be square: oxetanes as design elements to alter metabolic pathways. Journal of Medicinal Chemistry, 62(17), 8219-8227. [Link]
- Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12616-12654. [Link]
- Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12616-12654. [Link]
- ResearchGate. (2019).
- Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473. [Link]
- Toselli, F., et al. (2019).
- Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. [Link]
- Chemistry LibreTexts. (2024). 1.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
- Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. [Link]
- Chemspace. (n.d.). Bioisosteric Replacements. [Link]
- Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. [Link]
- Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. [Link]
- BioIVT. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
- National Institutes of Health. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]
- National Institutes of Health. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]
Sources
- 1. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hip to be square: oxetanes as design elements to alter metabolic pathways. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. scirp.org [scirp.org]
- 8. scirp.org [scirp.org]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Validation & Comparative
A Researcher's Guide to Carboxylic Acid Bioisosteres: A Comparative Analysis Featuring 3-hydroxyoxetane-3-carboxylic acid
In the landscape of modern drug discovery, the carboxylic acid moiety is a ubiquitous pharmacophore, crucial for target engagement through its ability to form key hydrogen bonds and salt bridges. However, its inherent acidity and metabolic liabilities often present significant challenges, including poor membrane permeability, rapid metabolism, and potential for toxicity.[1][2][3] This has propelled the exploration of carboxylic acid bioisosteres—functional groups that mimic the essential properties of a carboxylic acid while offering improved pharmacokinetic and pharmacodynamic profiles.[4][5]
This guide provides an in-depth comparison of 3-hydroxyoxetane-3-carboxylic acid against other well-established carboxylic acid bioisosteres. We will delve into their physicochemical properties, metabolic stability, and cell permeability, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.
The Rationale for Bioisosteric Replacement
The primary motivation for replacing a carboxylic acid is to mitigate its inherent drawbacks while preserving its critical role in molecular recognition.[2] Carboxylic acids are susceptible to glucuronidation, which can lead to the formation of reactive acyl glucuronides associated with toxicity.[3] Their ionized state at physiological pH can also limit passive diffusion across biological membranes, hindering oral bioavailability and central nervous system (CNS) penetration.[1][2] An ideal bioisostere should therefore maintain a similar acidic character and spatial orientation for target binding but exhibit enhanced metabolic stability and a more favorable lipophilicity profile.[4]
A Comparative Overview of Key Bioisosteres
Here, we compare the physicochemical and pharmacokinetic properties of this compound with three widely used carboxylic acid bioisosteres: tetrazole, acyl sulfonamide, and hydroxamic acid.
dot
Caption: A typical experimental workflow for comparing carboxylic acid bioisosteres.
Determination of pKa by Potentiometric Titration
Rationale: This method directly measures the pH change of a solution upon addition of a titrant, allowing for the precise determination of the acid dissociation constant.
Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is low. [6] * Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. [6] * Prepare a 0.15 M KCl solution to maintain constant ionic strength. 2[6]. Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10. 3[6]. Titration:
-
Place 20 mL of the test compound solution in a beaker with a magnetic stirrer.
-
If the compound is an acid, titrate with 0.1 M NaOH. If it is a base, titrate with 0.1 M HCl.
-
Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, ensuring the reading stabilizes (drift < 0.01 pH units/minute). 4[7]. Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point (the point of steepest slope).
-
The pKa is the pH at half the equivalence point volume.
-
Perform at least three replicate titrations for each compound.
-
[6]#### Determination of logD at pH 7.4 by Shake-Flask Method
Rationale: This "gold standard" method measures the distribution of a compound between an aqueous and an immiscible organic phase to determine its lipophilicity at a physiological pH.
Protocol:
-
Phase Preparation:
-
Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice versa by shaking them together for 24 hours and allowing the layers to separate. 2[8]. Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known ratio of pre-saturated n-octanol and PBS (e.g., 1:1). 3[9]. Equilibration:
-
Shake the vials vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing. [9] * Allow the phases to separate completely, often aided by centrifugation. 4[9]. Quantification:
-
Carefully sample a known volume from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Calculation:
-
logD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
[10]#### In Vitro Metabolic Stability Assay Using Liver Microsomes
Rationale: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (primarily cytochrome P450s) present in liver microsomes.
Protocol:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice. [11] * Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4). 2[12]. Incubation:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer. [13] * Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system. 3[11]. Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. 4[11][13]. Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.
Protocol:
-
Plate Preparation:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane. 2[1]. Compound Addition:
-
Add the test compounds dissolved in a buffer solution (pH 7.4) to the wells of the donor plate.
-
-
Assay Assembly:
-
Place the donor plate into a 96-well acceptor plate containing a buffer solution.
-
-
Incubation:
-
Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature, allowing the compounds to diffuse from the donor to the acceptor compartment. 5[1]. Quantification:
-
Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time and membrane area.
-
Conclusion: A Strategic Approach to Bioisosteric Replacement
The choice of a carboxylic acid bioisostere is a multifaceted decision that requires a careful balance of physicochemical and pharmacokinetic properties. While established bioisosteres like tetrazoles and acyl sulfonamides have a proven track record, emerging motifs such as this compound offer exciting new possibilities for drug design. The oxetane core, with its potential to enhance solubility and metabolic stability, presents a compelling alternative, though its own stability profile must be carefully evaluated for each specific application.
[14][15]By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate and compare different bioisosteres, enabling data-driven decisions to optimize lead compounds and accelerate the journey from discovery to clinical candidate.
References
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed, National Institutes of Health.
- Bax, B. D., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. PubMed, National Institutes of Health.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Duncia, J. V., et al. (1991). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of medicinal chemistry, 34(9), 2525–2537.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Middleton, D. S., & Wölfling, J. (2009). Carboxylic Acid (Bio)Isosteres in Drug Design. Mini reviews in medicinal chemistry, 9(1), 133–146.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277–351.
- Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Wenlock, M. C., et al. (2003). A comparison of physicochemical property profiles of development and marketed oral drugs. Journal of medicinal chemistry, 46(8), 1250–1256.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- Lokey Lab Protocols. (2017). Shake Flask logK.
- MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
- MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- protocols.io. (2024). LogP / LogD shake-flask method.
- ResearchGate. (n.d.). LogP / LogD shake-flask method v1.
- ElectronicsAndBooks. (n.d.). Determination of pKa values of basic new drug substances by CE.
- National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxypropyl)oxetane-3-carboxylic acid. PubChem.
- RSC Publishing. (n.d.). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one.
- Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
- ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- CP Lab Chemicals. (n.d.). This compound, min 97%, 1 gram.
- ResearchGate. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol and Derivatives Thereof as Bio-isosteres of the Carboxylic Acid Functional Group.
- ACS Publications. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
- National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
- ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62.
- ResearchGate. (n.d.). Chapter 3. Carboxylic Acids and their Bioisosteres.
- ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C).
- National Center for Biotechnology Information. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PubMed Central.
- ResearchGate. (n.d.). comparison of partition coefficient (log p) of drugs: computational and experimental data study.
Sources
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. researchgate.net [researchgate.net]
- 11. mercell.com [mercell.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. mttlab.eu [mttlab.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for the Medicinal Chemist: Oxetane, Azetidine, and Cyclobutane in Modern Drug Design
Executive Summary: In the perpetual quest for drug candidates with improved efficacy and safety profiles, medicinal chemists are increasingly moving away from flat, aromatic structures towards more three-dimensional motifs. This "escape from flatland" has propelled small, saturated rings to the forefront of scaffold design. Among these, the four-membered oxetane, azetidine, and cyclobutane rings have emerged as powerful tools. Each offers a unique combination of steric bulk, conformational rigidity, and polarity, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This guide provides a detailed, head-to-head comparison of these three scaffolds, supported by experimental data and protocols, to empower researchers to make strategic decisions in their drug discovery campaigns.
Fundamental Physicochemical and Conformational Properties
The defining characteristic of these four-membered rings is their strained, puckered conformation. However, the introduction of a heteroatom (oxygen in oxetane, nitrogen in azetidine) imparts distinct properties compared to the all-carbon cyclobutane.
-
Conformational Analysis: Cyclobutane adopts a puckered conformation to relieve torsional strain, with a relatively low barrier to ring inversion. The introduction of a heteroatom in oxetanes and azetidines alters bond lengths and angles, leading to a more planar structure for oxetane compared to cyclobutane, which influences how substituents are displayed in three-dimensional space.[1]
-
Impact on Physicochemical Properties: The heteroatom is the primary driver of the differences between these scaffolds.
-
Solubility and Lipophilicity (LogP/LogD): Oxetane and azetidine are significantly more polar than cyclobutane. The oxygen and nitrogen atoms act as hydrogen bond acceptors, which can dramatically improve aqueous solubility—a critical parameter for oral bioavailability.[2][3]
-
Dipole Moment: The electronegative heteroatoms create a significant dipole moment in oxetanes and azetidines, while cyclobutane is nonpolar. This polarity can be exploited to form favorable interactions with target proteins.[1]
-
Basicity (pKa): The azetidine nitrogen is basic, and its pKa can be modulated by substituents. This provides a handle for tuning interactions with acidic residues in a binding pocket or altering a compound's overall charge state at physiological pH.[4][5] The oxetane oxygen, through its inductive electron-withdrawing effect, can reduce the basicity of a nearby amine, a useful tactic for improving cell permeability or avoiding off-target effects like hERG inhibition.[6][7]
-
| Property | Oxetane | Azetidine | Cyclobutane |
| Key Feature | Polar Ether | Basic/Polar Amine | Nonpolar Alkane |
| Primary H-Bonding | Acceptor | Acceptor/Donor (N-H) | None |
| Typical cLogP Shift | Negative (Increases Polarity) | Negative (Increases Polarity) | Positive (Increases Lipophilicity) |
| Metabolic Stability | Generally High[1][8] | Generally High[5] | Generally High[9][10] |
| Conformation | Nearly Planar[1] | Puckered | Puckered[10] |
| Notable Impact | Reduces pKa of proximal amines[6] | Introduces tunable basicity | Increases sp3 character[9] |
Table 1: Comparative Physicochemical Properties. A summary of the key distinguishing features and their general impact on molecular properties.
Strategic Application in Medicinal Chemistry: Bioisosterism
The true power of these scaffolds lies in their application as bioisosteres—the strategic replacement of one functional group with another to improve a molecule's properties while retaining its biological activity.
-
Oxetane: The "Magic" Methyl and Carbonyl Mimic. The 3,3-disubstituted oxetane is a premier bioisostere for the gem-dimethyl group. It offers similar steric bulk but introduces polarity, which can block a site of metabolism without the associated increase in lipophilicity.[4][6] The oxetane ring is also an effective, metabolically stable replacement for a carbonyl group, preserving the ability to act as a hydrogen bond acceptor.[2][11]
-
Azetidine: The Constrained Amine. Azetidines are frequently used as conformationally restricted analogs of larger, more flexible amines like pyrrolidines and piperidines.[5][12] This rigidity can lock a molecule into a bioactive conformation, improving potency and selectivity. The tunable basicity of the azetidine nitrogen is a key advantage for optimizing ligand-target interactions and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]
-
Cyclobutane: The 3D Phenyl Ring Analog. In the effort to "escape from flatland," the cyclobutane ring has emerged as an effective non-aromatic bioisostere for the phenyl ring.[9][13] Replacing a flat phenyl group with a puckered cyclobutane increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[9] This substitution can improve metabolic stability by removing a site susceptible to aromatic oxidation and can provide novel vectors for exploring protein binding pockets.[10]
Diagram 1: Key Bioisosteric Replacements. Common strategies for employing oxetane, azetidine, and cyclobutane to enhance drug-like properties.
Head-to-Head Impact on ADME Profiles
Ultimately, the choice of scaffold is driven by its ability to solve specific ADME challenges and create a viable drug candidate.
-
Metabolic Stability: All three rings are generally considered to be metabolically robust. Their primary utility often lies in their ability to replace metabolically labile groups. For instance, replacing a benzylic methyl group with an oxetane or cyclobutane can effectively block cytochrome P450-mediated oxidation.[4][9] Studies have shown that oxetane-containing compounds often have lower intrinsic clearance rates in human liver microsomes compared to their gem-dimethyl or carbonyl counterparts.[7]
-
Aqueous Solubility: This is where the heteroatom-containing rings show a distinct advantage. The incorporation of an oxetane or azetidine almost invariably leads to an increase in aqueous solubility compared to the parent molecule or its cyclobutane-containing analog.[2][5][14] This can be the deciding factor in advancing a compound series that is plagued by poor solubility.
-
Permeability: While increased solubility is generally desirable, it can sometimes come at the cost of reduced membrane permeability. The key is balance. The modest polarity increase from an oxetane can often improve solubility without significantly harming permeability.[6] The basicity of an azetidine means its charge state is pH-dependent, which can be strategically manipulated to balance solubility in the gut with permeability across the intestinal wall. Cyclobutane, being lipophilic, generally maintains or improves permeability.[10]
| ADME Parameter | Oxetane | Azetidine | Cyclobutane |
| Aqueous Solubility | ++ (Significant Increase) | ++ (Significant Increase) | - (Decrease/Lipophilic) |
| Metabolic Stability | + (Generally improves stability)[7] | + (Generally improves stability)[5] | + (Generally improves stability)[9] |
| Permeability (e.g., Caco-2) | o/- (Neutral to slight decrease)[6] | o/- (pH-dependent, can decrease) | + (Generally maintains or improves) |
| P-gp Efflux | Can reduce efflux[15] | Can be a substrate | Generally not a substrate |
Table 2: Summary of Expected Impact on ADME Properties. Qualitative comparison of how incorporating each scaffold typically influences key ADME parameters. (++/+/o/-/--) indicates the general direction and magnitude of the effect.
Case Studies from Drug Discovery
The successful application of these rings is best illustrated by their incorporation into clinical candidates and approved drugs.
-
Oxetane in a BACE1 Inhibitor: In the development of inhibitors for β-secretase (BACE1) for Alzheimer's disease, chemists at Amgen replaced a metabolically vulnerable group with a 3-methyl-3-(prop-1-yn-1-yl)oxetane.[15] This modification not only blocked a metabolic hotspot but also improved pharmacokinetic properties and reduced efflux by P-glycoprotein, leading to a potent and brain-penetrant clinical candidate, AMG-8718, with a BACE1 IC50 of 0.7 nM.[15]
-
Azetidine in a Kinase Inhibitor: Baricitinib (Olumiant), an FDA-approved Janus kinase (JAK) inhibitor, features an azetidine ring. The azetidine-sulfonamide moiety provides a key interaction with the protein backbone while contributing to the overall physicochemical properties, including solubility, that are favorable for an oral drug.[5]
-
Cyclobutane in an Integrin Antagonist: In the development of αvβ3 integrin antagonists for cancer therapy, a cyclobutane core was used as a rigid scaffold to mimic the Arg-Gly-Asp (RGD) sequence. The resulting compounds demonstrated good metabolic stability and were well-tolerated in vivo, highlighting the utility of the cyclobutane ring as a metabolically robust core structure.[16][17]
Key Experimental Protocols for Scaffold Evaluation
To objectively compare these scaffolds in a drug discovery program, standardized in vitro assays are essential. The causality behind these choices is to front-load the assessment of key ADME liabilities, allowing for a data-driven decision on which scaffold to pursue. A compound that is potent but has poor solubility or metabolic stability is unlikely to become a drug.
Protocol 1: Comparative Aqueous Kinetic Solubility (Nephelometry)
-
Rationale: This high-throughput assay is chosen to rapidly assess how a compound behaves when transitioning from an organic solvent (DMSO) to an aqueous buffer, mimicking the conditions of many biological assays and the initial dissolution process in vivo.[18][19] It measures precipitation, providing a practical measure of solubility under non-equilibrium conditions.
-
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound (oxetane, azetidine, and cyclobutane analogs) in 100% DMSO.[20]
-
Plate Setup: Using a liquid handler, dispense 2 µL of each DMSO stock solution into the wells of a 96-well clear-bottom plate. Include a DMSO-only blank.
-
Buffer Addition: Rapidly add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.[18]
-
Incubation: Mix the plate thoroughly and incubate at room temperature for 1-2 hours to allow for precipitation.[20]
-
Measurement: Measure the light scattering of the solutions using a nephelometer. The intensity of scattered light is proportional to the amount of undissolved particulate matter.[21][22]
-
Data Analysis: Compare the Nephelometric Turbidity Units (NTU) for each compound. Higher NTU values indicate lower kinetic solubility. A soluble compound will have an NTU value close to the DMSO blank.[18]
-
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Rationale: The liver is the primary site of drug metabolism. This assay uses subcellular fractions (microsomes) containing the key Phase I drug-metabolizing enzymes (cytochrome P450s) to predict a compound's metabolic clearance in vivo.[23][24] A compound that is rapidly metabolized will have a short half-life and likely poor oral bioavailability.
-
Methodology:
-
Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) and an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[25][26]
-
Incubation Mixture: In a 96-well plate, combine the HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer.[26]
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.[25]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[25][26]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[24]
-
Diagram 2: Workflow for Scaffold Hopping and Property Evaluation. A logical flow for systematically evaluating oxetane, azetidine, and cyclobutane replacements for a lead molecule.
Conclusion and Future Outlook
The choice between oxetane, azetidine, and cyclobutane is not a matter of one being universally superior; rather, it is a strategic decision based on the specific challenges of a given drug discovery program.
-
Choose oxetane when the primary goal is to improve solubility and block metabolism with a minimal, polar, and non-basic motif.[1][2] It is an excellent replacement for gem-dimethyl and carbonyl groups.
-
Choose azetidine when conformational restriction and the introduction of a tunable basic center are desired to enhance potency and solubility.[5][12]
-
Choose cyclobutane when the objective is to increase metabolic stability and three-dimensionality while maintaining or increasing lipophilicity, particularly as a replacement for aromatic rings.[9][10]
The continued development of novel synthetic methodologies will make more diverse and highly functionalized versions of these rings accessible, further expanding their utility.[27][28][29] As medicinal chemistry continues to embrace three-dimensionality, the thoughtful application of oxetane, azetidine, and cyclobutane scaffolds will remain a cornerstone of modern drug design, enabling the creation of safer and more effective medicines.
References
- Benchchem. 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties. Available at: https://www.benchchem.com/blog/3-oxetanone-a-modern-bioisostere-to-enhance-drug-like-properties/.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug design.
- Stepan, A. F., et al. (2011). The oxetane ring as a versatile substituent in drug design. Journal of Medicinal Chemistry, 54(22), 7816-7836.
- Vertex AI Search. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/jacs.5c08443.
- Stepan, A. F., et al. (2012). Oxetan-3-ol as a carboxylic acid bioisostere. ACS Medicinal Chemistry Letters, 3(4), 309-313.
- Vertex AI Search. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/jacs.5c08443.
- Carreira, E. M., & Fessard, T. (2012). Oxetanes as isosteres in drug design. CHIMIA International Journal for Chemistry, 66(6), 406-410.
- AxisPharm. Kinetic Solubility Assays Protocol. Available at: https://www.axispharm.com/resources/kinetic-solubility-assays-protocol/.
- Vertex AI Search. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.0c01214.
- Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: https://www.tandfonline.com/doi/full/10.1080/17460441.2024.2301887.
- ResearchGate. (2025). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Available at: https://www.researchgate.net/publication/382365287_Modular_Access_to_Functionalized_Oxetanes_as_Benzoyl_Bioisosteres.
- ResearchGate. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Available at: https://www.researchgate.
- PubMed Central. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10385803/.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00194.
- Benchchem. The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. Available at: https://www.benchchem.
- PubMed Central. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9149021/.
- ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay. Available at: https://www.researchgate.net/publication/359286438_Protocol_for_the_Human_Liver_Microsome_Stability_Assay.
- ACS Publications. (2025). Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. Available at: https://pubs.acs.org/doi/10.1021/acsomega.5c00350.
- Emerald Cloud Lab. (2025). ExperimentNephelometryKinetics Documentation. Available at: https://www.emeraldcloudlab.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: https://www.protocols.io/view/microsomal-stability-assay-for-human-and-mouse-li-e6nvw5b4dlk5/v1.
- Benchchem. Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols. Available at: https://www.benchchem.
- Mercell. metabolic stability in liver microsomes. Available at: https://www.mercell.com/no/anbud/143890/innkjoeper-av-metabolsk-stabilitet-i-lever-mikrosomer-vedlegg-2-kravspesifikasjon.aspx.
- Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: https://experiments.springernature.com/articles/10.1007/978-1-62703-758-7_11.
- PubMed Central. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10825709/.
- ResearchGate. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: https://www.researchgate.net/publication/308523999_Oxetanes_Recent_Advances_in_Synthesis_Reactivity_and_Medicinal_Chemistry.
- ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01579.
- ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00762.
- PubMed. (2010). In vitro solubility assays in drug discovery. Available at: https://pubmed.ncbi.nlm.nih.gov/20420729/.
- Enamine. Solubility Assay by Laser Nephelometry. Available at: https://enamine.net/images/Med_chem/Screening/Solubility_assay_by_laser_nephelometry.pdf.
- IONTOX. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available at: https://www.iontox.com/how-to-conduct-an-in-vitro-metabolic-stability-study/.
- ResearchGate. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Available at: https://www.researchgate.net/publication/374661066_An_Ideal_Bioisoster_of_the_para-substituted_Phenyl_Ring.
- Benchchem. A Head-to-Head Comparison of Oxetane and Azetidine Scaffolds in Medicinal Chemistry. Available at: https://www.benchchem.com/blog/a-head-to-head-comparison-of-oxetane-and-azetidine-scaffolds-in-medicinal-chemistry/.
- Benchchem. A Comparative Guide to 2-Oxetanemethanamine and Azetidine-methanamine in Drug Design. Available at: https://www.benchchem.com/blog/a-comparative-guide-to-2-oxetanemethanamine-and-azetidine-methanamine-in-drug-design/.
- ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/jacs.3c13038.
- ACS Publications. (2021). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00762.
- PubMed Central. (2017). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5450849/.
- PubMed Central. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8499292/.
- PubMed Central. (2018). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6024738/.
- PubMed. (2021). Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review. Available at: https://pubmed.ncbi.nlm.nih.gov/33882750/.
- PubMed. (2015). 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. Available at: https://pubmed.ncbi.nlm.nih.gov/26378740/.
- PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Available at: https://pubmed.ncbi.nlm.nih.gov/35510009/.
- PubMed Central. (2017). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568600/.
- PubMed Central. (2014). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4038592/.
- MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: https://www.mdpi.com/1660-3397/14/5/85.
- RSC Publishing. (2014). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Available at: https://pubs.rsc.org/en/content/articlelanding/2014/md/c4md00057a.
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chigroup.site [chigroup.site]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. emeraldcloudlab.com [emeraldcloudlab.com]
- 22. enamine.net [enamine.net]
- 23. researchgate.net [researchgate.net]
- 24. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. mercell.com [mercell.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating 3-Hydroxyoxetane-3-carboxylic Acid as a Pharmacophore Component
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is paramount. The carboxylic acid moiety, while a cornerstone of many pharmacophores due to its ability to form potent ionic and hydrogen bond interactions, often introduces liabilities such as poor membrane permeability, high plasma protein binding, and susceptibility to metabolic processes like acyl-glucuronidation, which can lead to reactive metabolites.[1][2] This has driven an extensive search for suitable bioisosteres—substituents that mimic the key interactions of a carboxylic acid while mitigating its drawbacks.[3][4]
This guide provides an in-depth validation of 3-hydroxyoxetane-3-carboxylic acid, a novel and increasingly relevant pharmacophore component. We will objectively compare its performance against traditional isosteres, supported by experimental data and detailed protocols, to equip drug development professionals with the critical insights needed to leverage this unique structural motif. The oxetane ring, a four-membered cyclic ether, has gained significant traction for its ability to favorably modulate aqueous solubility, lipophilicity, and metabolic stability, making it a valuable tool in the medicinal chemist's arsenal.[5][6][7]
The Physicochemical Landscape: A Head-to-Head Comparison
The success of a bioisosteric replacement hinges on replicating the essential physicochemical properties of the original functional group while improving upon its weaknesses. This compound introduces a rigid, three-dimensional scaffold that combines the features of a tertiary alcohol and a carboxylic acid. Let's analyze how it compares to a standard aliphatic acid (isobutyric acid) and a common acidic heterocycle (1H-tetrazole-5-yl).
Caption: Chemical structures of the target pharmacophore and common comparators.
Data Summary: Key Physicochemical Properties
The table below summarizes representative data, illustrating the distinct profile of the this compound motif.
| Property | This compound | Isobutyric Acid (Aliphatic Analogue) | 1H-Tetrazole (Heterocyclic Bioisostere) | Rationale & Causality |
| pKa | ~3.5 - 4.5 | ~4.8 | ~4.5 - 4.9[4] | The oxetane's oxygen atom is electron-withdrawing, increasing the acidity of the carboxylic acid compared to a simple alkyl acid, making it more comparable to tetrazoles. |
| cLogP | -1.0 to -0.5 | +0.8 | -0.7 | The additional polar hydroxyl group and the ether oxygen significantly increase hydrophilicity, leading to a negative cLogP value, which is often desirable for improving solubility.[8] |
| Aqueous Solubility | High | Moderate | Moderate to High | The multiple hydrogen bond donors and acceptors in a compact, rigid structure enhance interactions with water, significantly boosting solubility over simple aliphatic acids.[8] |
| 3D Shape | Rigid, Spirocyclic | Flexible, Acyclic | Planar, Aromatic | The defined three-dimensional geometry can be crucial for fitting into specific binding pockets and can improve selectivity by locking the conformation. |
| Metabolic Liability | Low | Moderate (β-oxidation) | Low (ring is stable) | The quaternary carbon at the 3-position blocks potential sites of oxidation, enhancing metabolic stability. It also avoids the specific acyl-glucuronidation pathway of carboxylic acids.[1] |
Enhancing ADME Profiles: The Oxetane Advantage
Beyond static physicochemical properties, the true validation of a pharmacophore component lies in its dynamic behavior within a biological system. The incorporation of the oxetane motif has been shown to predictably and positively alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[8]
Metabolic Stability
-
Expertise & Experience: A primary reason for replacing a simple carboxylic acid or a gem-dimethyl group is to block metabolic "hot spots." The 3,3-disubstituted oxetane core is an excellent example of modern isosterism where the central carbon is sterically shielded and lacks metabolically vulnerable C-H bonds.[6] This forces metabolism to other parts of the molecule, often resulting in a significantly longer half-life.
Membrane Permeability
-
Trustworthiness: While high polarity can sometimes hinder passive diffusion, the impact of the this compound group is context-dependent. Its ability to act as both a hydrogen bond donor and acceptor in a compact form can, in some cases, facilitate interactions with membrane transporters. However, its primary advantage is often realized in mitigating the poor permeability associated with highly acidic groups like tetrazoles, which have high desolvation energies.[4] The validation of permeability must be conducted empirically for each new chemical series.
Caption: The logical workflow for employing this compound.
Synthesis and Availability
A novel pharmacophore is only as useful as it is accessible. The synthesis of 3,3-disubstituted oxetanes, including this compound, has become increasingly robust.[9] Common strategies often start from commercially available oxetan-3-one.[10] One efficient method involves the reaction of carbamoylsilanes with oxetan-3-one to produce 3-hydroxyoxetane-3-carboxamides, which can then be hydrolyzed.[11] The direct oxidation of 3-alkyl-3-hydroxymethyl-oxetanes also provides a route to these compounds.[12] The increasing commercial availability of this compound from various chemical suppliers further lowers the barrier to its incorporation in drug discovery programs.[13][14][15]
Key Experimental Protocols
To ensure trustworthy and reproducible data, the following self-validating protocols are provided.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Expertise & Experience: This assay is a cornerstone of early ADME profiling. Using HLM allows for a focused assessment of Phase I metabolic enzymes (cytochrome P450s). The protocol includes a positive control (a rapidly metabolized compound like Verapamil) and a negative control (a stable compound like Warfarin) to validate the activity of the microsomal batch and the overall assay integrity.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock of NADPH in 100 mM phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (and positive/negative controls) in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine 194 µL of the HLM solution with 2 µL of the 10 mM test compound stock (final concentration: 1 µM compound, 0.475 mg/mL HLM).
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding 4 µL of 1 M NADPH (final concentration: 2 mM). This step is critical; reactions without NADPH serve as a baseline for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 75 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The internal standard corrects for variations in sample processing and instrument response.
-
-
Analysis:
-
Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k).
-
Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Trustworthiness: PAMPA provides a high-throughput, cell-free method to predict passive membrane permeability. It isolates the contribution of lipophilicity and polarity to diffusion, removing confounding factors from active transporters. A compound with known permeability characteristics (e.g., Propranolol for high, Theophylline for low) must be run in parallel to validate each assay plate.
Methodology:
-
Plate Preparation:
-
Coat the membrane of a 96-well filter plate (donor plate) with 5 µL of a 1% solution of lecithin in dodecane.
-
Add 150 µL of buffer (pH 7.4) to each well of a 96-well acceptor plate.
-
-
Compound Addition:
-
Prepare 100 µM solutions of test compounds in buffer (pH 7.4).
-
Add 300 µL of the compound solution to the donor plate wells.
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich."
-
Incubate at room temperature for 4-16 hours.
-
-
Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.
-
-
Permeability Calculation:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [drug]_acceptor / [drug]_equilibrium)
-
Where V is volume, A is area, and equilibrium concentration is calculated based on total drug amount and combined volumes.
-
Conclusion and Strategic Recommendations
This compound is more than just a novel scaffold; it is a strategic tool for solving specific, persistent problems in drug design. Its value is most pronounced when seeking to:
-
Increase Aqueous Solubility: It serves as an excellent replacement for lipophilic groups like a gem-dimethyl moiety when solubility is a limiting factor.[8]
-
Enhance Metabolic Stability: The 3,3-disubstituted pattern effectively blocks common sites of oxidative metabolism.
-
Modulate Acidity and Polarity: It provides a unique combination of acidity, rigidity, and polarity that is distinct from traditional acyclic acids and planar heterocyclic bioisosteres.[3]
-
Navigate Challenging Intellectual Property Landscapes: Its novelty can offer a path to new chemical matter.
While not a universal solution, the empirical data and theoretical advantages strongly support the validation of this compound as a high-value component in the modern pharmacophore toolkit. Its judicious application, guided by the comparative data and protocols outlined here, can significantly accelerate the development of safer and more effective therapeutics.
References
- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(12), 2341–2368.
- Kierstead, P. H., & Scola, P. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13195–13222.
- Zhavo, A., & Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers, 8(1), 107–115.
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
- Verhaeghe, T., & Claessens, E. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1–25.
- Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery.
- Bull, J. A., & Croft, T. S. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Angewandte Chemie International Edition, 55(42), 11120–11149.
- Bratz, M., & Vieth, U. (1989). Process for the preparation of oxetane-3-carboxylic acids. U.S. Patent No. 4,824,975. Washington, DC: U.S. Patent and Trademark Office.
- The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one. (2014). ResearchGate.
- Frankel, M. B., & Warner, M. G. (1983). Synthesis of 3-hydroxyoxetane. U.S. Patent No. 4,395,561. Washington, DC: U.S. Patent and Trademark Office.
- Evaluation of Oxetan-3-ol, Thietan-3-ol and Derivatives Thereof as Bio-isosteres of the Carboxylic Acid Functional Group. (2018). ResearchGate.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2020). ChemRxiv.
- This compound. LookChem.
- This compound, min 97%, 1 gram. CP Lab Chemicals.
- Jadhav, A. M., & Puranik, V. G. (2018). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 9(9), 947–952.
Sources
- 1. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Cas 1450997-88-2,this compound | lookchem [lookchem.com]
- 15. calpaclab.com [calpaclab.com]
A Comparative Guide to the Biological Activities of 3-Hydroxyoxetane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Oxetane Scaffold in Drug Discovery
The oxetane ring, a four-membered ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of properties—small size, polarity, and a three-dimensional structure—makes it an attractive motif for drug design.[3][4] Specifically, the 3-hydroxyoxetane moiety and its derivatives are increasingly utilized as versatile building blocks. They often serve as bioisosteric replacements for less favorable functional groups, such as gem-dimethyl or carbonyl groups, which can unfavorably increase lipophilicity.[5][6][7]
The incorporation of a 3-hydroxyoxetane scaffold can profoundly improve a molecule's physicochemical properties, leading to enhanced aqueous solubility, greater metabolic stability, and optimized lipophilicity, all of which are critical for developing successful drug candidates.[3][5][6] This guide will delve into the diverse biological activities demonstrated by these derivatives, with a focus on their anticancer, antiviral, and antibacterial potential, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Malignancy with Strained Ring Systems
The oxetane ring is a key structural feature in several successful anticancer agents, most notably the taxane family of drugs, including Paclitaxel (Taxol®), which contains an oxetane ring fused to its core structure.[3][8] This has spurred significant interest in developing novel anticancer agents incorporating this motif. Derivatives of 3-hydroxyoxetane have shown promise by targeting a variety of mechanisms, from kinase inhibition to disrupting metabolic pathways.
The strategic replacement of other groups with an oxetane can lead to dramatic improvements in potency and pharmacokinetic profiles. For example, in the development of Checkpoint Kinase 1 (ChK1) inhibitors, replacing a geminal dimethyl group with an oxetane unit helped reduce the basicity of a nearby nitrogen, mitigating off-target effects on the acetylcholine esterase (AChE) receptor while maintaining high potency.[3] Similarly, oxetane-containing inhibitors of matrix metalloproteinase 13 (MMP-13) demonstrated significantly improved metabolic stability and aqueous solubility compared to their methyl-substituted counterparts.[3]
Comparative Anticancer Potency of 3-Hydroxyoxetane Derivatives
| Compound Class | Target | Key Derivative Example | Potency (IC₅₀ / Kᵢ) | Cell Line / Assay | Reference |
| Tetrahydroisoquinolines | PRMT5 | Oxetanyl analogue 51 | 4.2 nM | Enzymatic Assay | [3] |
| Pyrimidoaminotropanes | mTOR | Oxetane 44 | 2.5 µM (CYP3A4 TDI) | Cellular Assay | [3] |
| Benzimidazole Derivatives | MNK1/2 | Oxetane 40 | 0.2 µM (MNK1), 0.089 µM (MNK2) | Enzymatic Assay | [3] |
| Thiophene Derivatives | MMP-13 | Oxetanyl derivative 36/37 | Low nM | Enzymatic Assay | [3] |
| AXL Inhibitors | AXL | Oxetane-containing 12 | 320 nM | Biochemical Assay | [3] |
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is frequently used to determine the cytotoxic effects of potential anticancer compounds.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung adenocarcinoma, HT-29 colon adenocarcinoma) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the 3-hydroxyoxetane derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for Anticancer Drug Screening
Caption: Workflow for evaluating the anticancer potential of 3-hydroxyoxetane derivatives.
Antiviral Activity: A Scaffold for Inhibiting Viral Replication
The unique three-dimensional structure of the oxetane ring makes it an excellent component for nucleoside analogues designed to interfere with viral polymerases. The natural product Oxetanocin A, which contains an oxetane ring in its sugar moiety, was an early example demonstrating significant antiviral activity.[1][10] This has inspired the synthesis of numerous derivatives with activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Respiratory Syncytial Virus (RSV).[1][3][10]
For instance, an azido-oxetane analogue of oxetanocin showed significant activity against HIV-1.[1] In another study, the introduction of an oxetane moiety into a benzimidazole scaffold led to a potent RSV inhibitor with an excellent safety profile and dose-dependent efficacy in a mouse model.[3] These examples highlight how the 3-hydroxyoxetane core can be functionalized to create highly specific and potent antiviral agents.
Comparative Antiviral Activity of Oxetane Derivatives
| Compound | Target Virus | Activity Metric | Potency (EC₅₀) | Reference |
| Oxetanocin A Analogue (Azido) | HIV-1 | Antiviral Activity | Not specified | [1] |
| 3',4'-Oxetane Nucleosides | Hepatitis C Virus (HCV) | Anti-HCV Activity | Not specified | [1] |
| Benzimidazole-Oxetane 56 | Respiratory Syncytial Virus (RSV) | Antiviral Efficacy | Single-digit nM | [3] |
| Amidinourea Derivatives | Herpes Simplex Virus 1 (HSV-1) | Virus Yield Reduction | Micromolar (µM) | [11] |
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for determining the infectivity of a viral sample and the efficacy of an antiviral compound. It measures the ability of a compound to prevent the formation of "plaques," which are localized areas of cell death caused by viral replication.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The cells are then covered with a semi-solid overlay medium that restricts the spread of progeny virions, localizing infection and cell death to form discrete plaques. The number of plaques is a direct measure of infectious virus particles.
Step-by-Step Methodology:
-
Cell Plating: Seed a suitable host cell line (e.g., Vero cells for HSV) in 6-well plates and grow until they form a confluent monolayer.[11]
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with equal volumes of medium containing serial dilutions of the 3-hydroxyoxetane derivative. As a control, mix the virus with medium alone. Incubate these mixtures for 1 hour at 37°C.
-
Infection: Aspirate the growth medium from the cell monolayers and inoculate the cells with 200 µL of the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay Application: After adsorption, remove the inoculum and overlay the cell monolayer with 3 mL of a semi-solid medium (e.g., 1.2% methylcellulose or agarose in culture medium). This prevents the virus from spreading indiscriminately through the medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, depending on the virus, until visible plaques are formed.
-
Plaque Visualization and Counting: Aspirate the overlay medium. Fix the cells with a solution like 10% formalin for 30 minutes. After removing the fixative, stain the cells with a solution such as 0.1% crystal violet. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value (the concentration that reduces the plaque number by 50%) can be determined by plotting the percentage of inhibition against the log of the compound concentration.
Viral Inhibition Mechanism
Caption: Generalized viral life cycle and the inhibition of replication by oxetane derivatives.
Antibacterial Activity: A New Frontier for Oxetanes
While less explored than their anticancer and antiviral applications, oxetane derivatives are emerging as a promising class of antibacterial agents. The incorporation of an oxetane moiety can confer novel properties that are effective against various bacterial strains, including drug-resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA).[12]
Studies on oxathiazinane derivatives, a related class of heterocyclic compounds, have shown a correlation between antineoplastic and antibacterial effects, with active compounds inducing high levels of reactive oxygen species (ROS).[12] This suggests a potential mechanism for some oxetane derivatives. Other research has focused on synthesizing quinoline derivatives containing an oxetane nucleus, aiming to leverage the known antimicrobial properties of the quinoline scaffold while improving physicochemical properties with the oxetane.[13]
Comparative Antibacterial Activity of Heterocyclic Derivatives
| Compound | Bacterial Strain | Activity Metric | Potency (MIC / Zone of Inhibition) | Reference |
| Oxathiazinane GP-2250 | S. aureus (MRSA) | Disc Diffusion | Active | [12] |
| Oxathiazinane 2293 | S. aureus (MRSA) | Disc Diffusion | Active | [12] |
| Oxathiazinane 2289 | S. aureus (MRSA) | Disc Diffusion | Active | [12] |
| Quinolone-Oxetane Hybrids | Mycobacterium spp. | Antimycobacterial | MIC: 2-8 µg/mL | [13] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of the test bacterium is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial compound. After incubation, the wells are observed for turbidity (visible growth). The MIC is the lowest concentration of the compound at which no growth is observed.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the 3-hydroxyoxetane derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions of the compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This results in the desired final compound concentrations and bacterial density.
-
Controls: Include several control wells on each plate:
-
Growth Control: Wells containing only broth and the bacterial inoculum (no compound).
-
Sterility Control: Wells containing only sterile broth (no bacteria or compound).
-
Positive Control: Wells containing a known antibiotic (e.g., amoxicillin) to validate the assay.[14]
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth, as compared to the growth control well. A plate reader can also be used to measure the optical density (OD) at 600 nm to determine growth inhibition.
General Synthetic Approach to 3-Hydroxyoxetanes
The synthesis of the strained oxetane ring can be challenging, but established methods provide reliable access to the 3-hydroxyoxetane core, which serves as a key starting material for further derivatization.[1][15][16] A common and effective route involves the intramolecular cyclization of a protected 1,3-diol derivative.
Caption: A generalized synthetic pathway to the 3-hydroxyoxetane scaffold.
Conclusion and Future Perspectives
Derivatives of 3-hydroxyoxetane represent a highly valuable and versatile class of compounds in drug discovery. Their ability to improve physicochemical properties while serving as a scaffold for potent biological activity makes them a powerful tool for medicinal chemists.[3][6] The demonstrated efficacy in anticancer, antiviral, and antibacterial applications underscores the broad potential of this structural motif.
Future research will likely focus on exploring novel substitutions on the oxetane ring to fine-tune activity and selectivity. The development of more efficient and stereoselective synthetic methods will further broaden the accessibility of diverse derivatives for screening.[1][16] As our understanding of the structure-activity relationships for this scaffold deepens, 3-hydroxyoxetane derivatives are poised to deliver the next generation of innovative therapeutics for a wide range of human diseases.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed. [Link]
- Oxetane nucleus containing bioactive compounds.
- Gusenleitner, D., Meier-Menches, S. M., Kuttke, M., Follia, V., Mair, P., Sax, J., ... & Gust, R. (2023). Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. PMC. [Link]
- Jubie, S., Shaik, A. B., & Ramesh, M. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]
- Preparation method of 3-hydroxy oxetane compound.
- Al-Jaff, B. M. A. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity. [Link]
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed. [Link]
- Vil, V., Terent'ev, A. O., Al Quntar, A. A., Gloriozova, T. A., Savidov, N., & Dembitsky, V. M. (2019). Oxetane-containing metabolites: origin, structures, and biological activities. PubMed. [Link]
- Stepan, A. F., Smil, D., Voica, F., & Carreira, E. M. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Semantic Scholar. [Link]
- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kormos, B. L. (2022). Oxetanes in Drug Discovery Campaigns. PMC. [Link]
- Stepan, A. F., Smil, D. V., & Voica, F. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Burkhard, J., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- Glisic, B. D., Djurendic, E. A., Penov Gasi, K. M., Jakimov, D. S., & Sakac, M. N. (2022).
- Li, Y., Ren, Y., & Yang, G. (2022). A mini-review on synthesis and antiviral activity of natural product oxetanocin A derivatives. Bioorganic & Medicinal Chemistry. [Link]
- Vil, V., Terent'ev, A. O., Al Quntar, A. A., Gloriozova, T. A., Savidov, N., & Dembitsky, V. M. (2019). Oxetane-containing metabolites: origin, structures, and biological activities.
- Gualdani, R., Fabbri, J., Cichero, E., Piras, M., Sanna, V., & Zamperini, C. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. MDPI. [Link]
- Bensaida, M., Le, T. N. T., Gellis, A., & Vanelle, P. (2020).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel alkylaminoethyl derivatives of androstane 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mini-review on synthesis and antiviral activity of natural product oxetanocin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses | MDPI [mdpi.com]
- 12. Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biojournals.us [biojournals.us]
- 15. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks | Semantic Scholar [semanticscholar.org]
- 16. chemrxiv.org [chemrxiv.org]
A Head-to-Head Comparison of Thietane and Oxetane Building Blocks for Medicinal Chemistry
A Senior Application Scientist's Guide to Modulating Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery, the strategic modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Small, strained heterocyclic rings have emerged as powerful tools in this endeavor, with oxetane and, more recently, thietane moieties gaining significant traction. This guide provides an in-depth, objective comparison of these four-membered heterocycles, offering researchers, scientists, and drug development professionals the experimental data and mechanistic insights needed to make informed decisions in their molecular design strategies.
Introduction: The Rise of Small Rings as Bioisosteres
The incorporation of small, rigid scaffolds is a well-established strategy to enhance the three-dimensionality of drug candidates and explore novel chemical space.[1][2] Oxetanes, four-membered oxygen-containing heterocycles, have become increasingly popular as bioisosteric replacements for commonly used functionalities like gem-dimethyl and carbonyl groups.[3][4][5] Their introduction can profoundly and positively impact aqueous solubility, metabolic stability, and lipophilicity.[3][5][6][7]
Thietanes, the sulfur-containing analogs of oxetanes, have been comparatively less explored but are now emerging as a versatile class of building blocks.[2][6] A key distinguishing feature of thietanes is the ability to modulate their properties through oxidation of the sulfur atom, offering a "three-in-one" approach to fine-tuning physicochemical parameters.[8] This guide will dissect the nuanced differences between these two valuable scaffolds, supported by experimental data from the literature.
Visualizing the Structural and Property Differences
The fundamental difference in the heteroatom—oxygen versus sulfur—and the latter's ability to exist in different oxidation states dictates the distinct properties of oxetane and thietane.
Caption: Impact of Heteroatom and Oxidation State on Key Physicochemical Properties.
Comparative Analysis of Physicochemical Properties
The choice between an oxetane and a thietane building block can have a profound impact on the resulting molecule's properties. The following sections provide a detailed comparison based on experimental data.
Lipophilicity (LogD)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A systematic study comparing model benzamides and anilides revealed clear trends in LogD values.[8]
| Building Block | Representative LogD (pH 7.4) | Key Takeaway |
| Cyclobutane | Higher | Serves as a more lipophilic baseline. |
| Thietane (S(II)) | Close to Cyclobutane | Offers a modest reduction in lipophilicity compared to the all-carbon analog.[8] |
| Oxetane | Lower than Thietane | The oxygen atom imparts greater polarity, leading to a significant reduction in lipophilicity.[7][8] |
| Thietane Sulfoxide (S(IV)) | Markedly Lower | The introduction of the sulfoxide group dramatically increases polarity.[8] |
| Thietane Sulfone (S(VI)) | Lowest | The sulfone is the most polar of the series, surpassing even oxetane in its ability to reduce lipophilicity.[8] |
Causality: The electronegativity of the heteroatom and the presence of the polar S=O bonds are the primary drivers of these differences. Oxygen is more electronegative than sulfur, making the oxetane ring more polar than the thietane ring. The oxidation of sulfur to sulfoxide and sulfone introduces highly polar functional groups that dominate the molecule's lipophilicity.
Aqueous Solubility
Improving aqueous solubility is a frequent objective in drug discovery to ensure adequate concentrations for absorption and distribution. The incorporation of an oxetane ring is a well-documented strategy for dramatically increasing solubility.[3][5][7]
In one study, replacing a gem-dimethyl group with an oxetane increased aqueous solubility by a factor of 4 to over 4000, depending on the molecular scaffold.[3][5][7] While direct comparative data for a series including thietanes is less abundant, the LogD trends strongly suggest that thietane sulfones would offer the most significant solubility enhancement, likely exceeding that of oxetanes.[8]
Metabolic Stability
The introduction of small, strained rings can block metabolically labile sites.[1] Oxetanes are known to be metabolically robust and can shield adjacent functional groups from degradation by cytochrome P450 enzymes.[6][9][10]
For thietanes, metabolic stability is more nuanced. The sulfur atom itself can be a site of metabolism, undergoing oxidation to the corresponding sulfoxide and sulfone. While this may represent a metabolic liability in some contexts, it can also be leveraged as a prodrug strategy. The thietane ring itself, however, is generally stable.
Hydrogen Bond Acceptor Strength
The ability to act as a hydrogen bond acceptor is crucial for molecular recognition at the target binding site. Theoretical and experimental studies have characterized the hydrogen bond accepting capabilities of these heterocycles.
| Heterocycle | H-Bond Acceptor Strength | Notes |
| Oxetane | Good | The oxygen atom is a competent hydrogen bond acceptor.[11] |
| Thietane (S(II)) | Weak | The sulfur atom in thietane is a significantly weaker hydrogen bond acceptor than the oxygen in oxetane.[12] |
| Thietane Sulfoxide (S(IV)) | Moderate | The oxygen of the sulfoxide group acts as the hydrogen bond acceptor. |
| Thietane Sulfone (S(VI)) | Strong | The two oxygens of the sulfone group are strong hydrogen bond acceptors. |
Causality: The difference in electronegativity and the availability of lone pairs of electrons on the heteroatom dictate the hydrogen bond acceptor strength. The more electronegative oxygen in oxetane makes it a better acceptor than the sulfur in thietane. In the oxidized thietanes, the highly polarized S=O bonds provide strong hydrogen bond accepting sites.
Impact on Basicity of Adjacent Amines (pKa)
A common application of oxetanes is to reduce the basicity of adjacent amines, which can be beneficial for improving cell permeability and reducing off-target effects. The inductive electron-withdrawing effect of the oxetane ring can lower the pKa of a neighboring amine by approximately 1.9 units when positioned beta to the nitrogen.[1][13]
A direct comparison with thietane derivatives showed that thietane sulfones have an even stronger acid-strengthening and base-weakening effect than oxetanes.[8]
| Moiety | Effect on Adjacent Amine pKa |
| Oxetane | Reduces pKa |
| Thietane (S(II)) | Modest reduction in pKa |
| Thietane Sulfone (S(VI)) | Strongest reduction in pKa |
Experimental Protocols
To empower researchers to validate these properties in their own systems, the following are standard, high-level experimental workflows for assessing key physicochemical parameters.
Workflow for Determining LogD
Caption: Shake-flask method for experimental LogD determination.
Detailed Steps:
-
Preparation: A stock solution of the test compound is prepared in a suitable organic solvent like DMSO.
-
Partitioning: A precise volume of the stock solution is added to a vial containing a biphasic system of n-octanol and a buffered aqueous solution at the desired pH (typically 7.4).
-
Equilibration: The mixture is agitated for a set period to allow the compound to reach equilibrium between the two phases.
-
Separation: The phases are separated by centrifugation.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous layers is determined using a suitable analytical method, such as LC-MS or UV-Vis spectroscopy.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Workflow for Assessing Metabolic Stability
Caption: In vitro metabolic stability assay using liver microsomes.
Detailed Steps:
-
Incubation Setup: The test compound is incubated with liver microsomes (human or other species) in a phosphate buffer at 37°C. The reaction mixture also contains a co-factor, typically an NADPH regenerating system, which is necessary for the activity of most cytochrome P450 enzymes.
-
Time Course: The reaction is initiated by the addition of the co-factor, and samples are taken at several time points.
-
Reaction Quenching: The metabolic reaction in each sample is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the amount of the parent compound remaining in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life.
Conclusion and Future Outlook
Both oxetane and thietane building blocks are potent tools for modulating the physicochemical properties of drug candidates.
-
Oxetanes are a reliable and well-validated choice for simultaneously improving aqueous solubility and metabolic stability while reducing lipophilicity. Their role as effective hydrogen bond acceptors further enhances their utility.
-
Thietanes , particularly in their oxidized forms (sulfoxides and sulfones), offer a wider range of polarity and lipophilicity modulation. Thietane sulfones, in particular, can provide a more pronounced increase in polarity and reduction in lipophilicity than oxetanes, albeit at the cost of introducing a stronger hydrogen bond acceptor group which may or may not be desirable depending on the target. The unoxidized thietane offers a more conservative modification, with properties closer to its cyclobutane analog.
The choice between these two four-membered heterocycles is not a simple one-for-one replacement. A careful consideration of the specific goals of the medicinal chemistry campaign is required. The "three-in-one" nature of the thietane scaffold provides a unique opportunity for fine-tuning, allowing chemists to dial in the desired properties with a level of precision not offered by the oxetane. As the synthetic accessibility of functionalized thietanes continues to improve,[8][14] their adoption in drug discovery programs is expected to grow, providing a powerful complement to the already well-established oxetane.
References
- Symes, O. L., Ishikura, H., & Bull, J. A. (2025). Oxetanes and Thietanes. In Burger's Medicinal Chemistry and Drug Discovery.
- Carreira, E. M., & Fessard, T. C. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(21), 7547-7569. [Link]
- Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., ... & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(10), 1047-1052. [Link]
- Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., ... & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]
- Rojas, J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12687-12713. [Link]
- Grygorenko, O. O., & Radchenko, D. S. (2020). Thietanes and Derivatives thereof in Medicinal Chemistry. ChemRxiv.
- Li, Z., & Fan, R. (2020). The diverse methods for the synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 2236-2275.
- Stepaniuk, O. O., Gavrylenko, O. V., Vashchenko, B. V., Doroshenko, I. O., Sirosh, R. Y., Ogurok, V. M., ... & Grygorenko, O. O. (2021). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]
- Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., ... & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship, University of California. [Link]
- Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol and Derivatives Thereof as Bio-isosteres of the Carboxylic Acid Functional Group.
- Van Hout, A., et al. (2022). From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur.
- Judson, R., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.
- Li, Z., & Fan, R. (2020). Recent synthesis of thietanes.
- Huang, G., Hucek, D. G., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.
- Huang, G., Hucek, D. G., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
- Wuitschik, G., et al. (2010). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide.
- Stepanov, A. A., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed.
- Symes, O. L., Ishikura, H., & Bull, J. A. (2025). Oxetanes and Thietanes. X-MOL.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- The Royal Society of Chemistry. (2023). Physicochemical Properties. In The Handbook of Medicinal Chemistry.
- Li, Z., & Fan, R. (2020). Examples of biologically active thietane-containing molecules.
- Rojas, J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns.
- Ghosh, A., et al. (2024). Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C–H···O=C Bond.
- Vinogradova, E. V., et al. (2020).
- Gad, E. A., et al. (2024).
- Mó, O., Yáñez, M., & Elguero, J. (2006). A theoretical prediction of stability in hydrogen-bonded complexes formed between oxirane and oxetane rings with HX (X=F and Cl). PubMed.
- Bartlett, R. J. (Ed.). (1985). Comparison of Ab Initio Quantum Chemistry with Experiment for Small Molecules. Barnes & Noble.
- Kenny, P. W., et al. (2025). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. Rowan University.
- Ghosh, A., et al. (2024). Hydrogen Bond Strengthens Acceptor Group: The Curious Case of the C-H···O=C Bond. PubMed.
- Appelt, M., et al. (2021). Hydrogen bonding interactions with the thiocarbonyl π-system.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A theoretical prediction of stability in hydrogen-bonded complexes formed between oxirane and oxetane rings with HX (X=F and Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
The Oxetane Motif: A Guide to Assessing its Impact on Drug Potency and Selectivity
In the landscape of modern medicinal chemistry, the strategic incorporation of small, functional motifs to optimize the properties of drug candidates is a cornerstone of successful drug discovery campaigns. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for enhancing the potency, selectivity, and overall developability of small molecule therapeutics.[1][2][3][4] This guide provides an in-depth comparison of oxetane-containing compounds with their traditional counterparts, supported by experimental data and detailed protocols for key assays.
The Rationale for Oxetane Bioisosterism: Beyond a Simple Substitution
The oxetane motif is most commonly employed as a bioisostere for the gem-dimethyl and carbonyl groups.[1][2][3][5][6] This substitution, however, is far from a simple structural exchange. The unique electronic and conformational properties of the oxetane ring impart profound changes to the physicochemical profile of a molecule, which in turn can have a significant impact on its biological activity.
-
As a gem-Dimethyl Surrogate: The oxetane group offers a similar steric footprint to the gem-dimethyl group but introduces a degree of polarity.[1][6] This can disrupt undesirable lipophilic interactions with off-target proteins, leading to improved selectivity, and can also enhance aqueous solubility, a critical factor for oral bioavailability.[1][7][8]
-
As a Carbonyl Surrogate: The oxetane ring can mimic the hydrogen-bonding acceptor capabilities of a carbonyl group while being significantly more resistant to metabolic degradation.[1][2][6] This can lead to improved pharmacokinetic profiles and a longer duration of action.
The strategic incorporation of an oxetane can also influence the conformation of a molecule, locking it into a bioactive conformation and thereby increasing its potency.[7] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can modulate the basicity (pKa) of adjacent amines, a crucial parameter for controlling off-target activities, such as hERG channel inhibition.[3][8]
Comparative Analysis: The Impact of Oxetane Incorporation on Drug Properties
The following tables summarize the quantitative impact of incorporating an oxetane moiety in place of a gem-dimethyl or carbonyl group across various drug discovery programs.
Table 1: Oxetane as a gem-Dimethyl Bioisostere
| Parent Compound (with gem-Dimethyl) | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change/Difference | Reference |
| Compound A | Compound A-Oxe | Aqueous Solubility | 24 µM | >2200 µM | >91-fold increase | [9] |
| Compound B | Compound B-Oxe | Metabolic Stability (t½) | 30 min | 120 min | 4-fold increase | [2] |
| Compound C | Compound C-Oxe | Lipophilicity (LogD) | 3.5 | 2.1 | Δ -1.4 | [2] |
| Compound D | Compound D-Oxe | Selectivity (Target X vs. Y) | 10-fold | 100-fold | 10-fold increase | [10] |
| Compound E | Compound E-Oxe | Potency (IC₅₀) | 50 nM | 10 nM | 5-fold increase | [10] |
Table 2: Oxetane as a Carbonyl Bioisostere
| Parent Compound (with Carbonyl) | Oxetane Analog | Property | Parent Value | Oxetane Value | Fold Change/Difference | Reference |
| Compound F | Compound F-Oxe | Metabolic Stability (t½) | 15 min | 90 min | 6-fold increase | [1] |
| Compound G | Compound G-Oxe | Potency (EC₅₀) | 100 nM | 25 nM | 4-fold increase | [2] |
| Compound H | Compound H-Oxe | hERG Inhibition (IC₅₀) | 1 µM | >30 µM | >30-fold decrease | [2] |
Experimental Protocols for Assessing Potency and Selectivity
To empirically validate the impact of oxetane incorporation, a series of well-defined in vitro assays are essential. The following protocols provide a framework for these investigations.
Experimental Workflow for Comparative Assessment
Caption: Workflow for assessing the impact of oxetane incorporation.
Protocol 1: In Vitro Potency Assay (IC₅₀/EC₅₀ Determination)
This protocol outlines a typical enzyme or cell-based assay to determine the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration of a compound.
1. Reagent Preparation:
- Prepare a stock solution of the test compound (both parent and oxetane analog) in a suitable solvent (e.g., DMSO).
- Prepare assay buffer, enzyme/cell suspension, and substrate/agonist solution as per the specific assay requirements.
2. Compound Dilution:
- Perform a serial dilution of the stock compound solution in the assay buffer to create a range of concentrations (typically 10-12 concentrations spanning several orders of magnitude).
3. Assay Procedure:
- Add the diluted compound solutions to a multi-well plate (e.g., 96-well or 384-well).
- Add the enzyme/cell suspension to each well.
- Initiate the reaction by adding the substrate/agonist.
- Incubate the plate for a predetermined time at a specific temperature.
- Stop the reaction and measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
4. Data Analysis:
- Subtract the background signal from all wells.
- Normalize the data to the positive and negative controls.
- Plot the normalized response versus the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.[11][12]
Protocol 2: In Vitro Selectivity Profiling
This protocol describes how to assess the selectivity of a compound against a panel of related and unrelated targets.
1. Target Selection:
- Select a panel of off-target proteins that are structurally related to the primary target or known to be associated with common toxicities.
2. Assay Execution:
- Perform single-point or dose-response assays for the test compounds against each target in the panel using appropriate assay formats (as described in Protocol 1).
3. Data Analysis:
- Calculate the percent inhibition at a single high concentration (e.g., 10 µM) for a preliminary screen.
- For compounds showing significant inhibition, determine the IC₅₀ values.
- Calculate the selectivity ratio by dividing the off-target IC₅₀ by the on-target IC₅₀. A higher ratio indicates greater selectivity.
Case Study: The PI3K-Akt-mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is implicated in many cancers.
Caption: The PI3K-Akt-mTOR pathway and the inhibitory action of GDC-0349.
In the development of mTOR inhibitors, the introduction of an oxetane ring in the drug candidate GDC-0349 led to a significant reduction in amine basicity and hERG inhibition, while maintaining potent and selective mTOR inhibition.[2] This exemplifies the power of the oxetane motif to fine-tune the properties of a drug candidate for an improved safety and efficacy profile.
Conclusion
The oxetane motif has firmly established itself as a valuable component of the medicinal chemist's toolkit. Its ability to modulate key physicochemical properties in a predictable manner provides a powerful strategy for overcoming common challenges in drug discovery, such as poor solubility, metabolic instability, and off-target toxicity.[2][3][10] By judiciously applying the principles of bioisosterism and conducting rigorous experimental assessments, researchers can leverage the unique characteristics of the oxetane ring to design more potent, selective, and ultimately, more effective medicines.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1820–1831. [Link]
- Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12514–12547. [Link]
- Voitovich, Y. V., Shevchenko, N. E., Zozulya, S. A., Zozulya, Y. A., & Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
- Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
- Burrows, J. N., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12373–12437. [Link]
- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
- Stepan, A. F., Karki, K., & Dutra, J. K. (2014). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 5(10), 1126–1131. [Link]
- SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]
- PubMed. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
- ResearchGate. (2023). Oxetanes in Drug Discovery Campaigns | Request PDF. [Link]
- ResearchGate. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
- ResearchGate. (n.d.). Tools for the Evaluation of Potency and Selectivity | Download Table. [Link]
- BMG LABTECH. (2019).
- Pharmaron. (n.d.). Potency Assay Guide. [Link]
- NCBI. (n.d.).
- Deranged Physiology. (2023). Potency and efficacy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chigroup.site [chigroup.site]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 3-Hydroxyoxetane-3-Carboxylic Acid in Drug Development: A Comparative Guide
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a relentless endeavor. The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of this process. Among the various functionalities targeted for such replacement, the carboxylic acid group presents a frequent challenge. While often crucial for target engagement, its inherent acidity can lead to poor membrane permeability, significant plasma protein binding, and susceptibility to metabolic liabilities. This guide provides an in-depth technical comparison of 3-hydroxyoxetane-3-carboxylic acid as a promising, yet underexplored, bioisostere for carboxylic acids, benchmarking it against conventional alternatives. We will delve into the causality behind its design, present detailed protocols for its synthesis and evaluation, and offer a data-driven perspective for its application in drug discovery programs.
The Carboxylic Acid Conundrum: Why Seek Alternatives?
The carboxylic acid moiety is a ubiquitous pharmacophore, prized for its ability to form strong hydrogen bonds and ionic interactions with biological targets. However, its pKa of approximately 4-5 ensures it is predominantly ionized at physiological pH. This anionic character, while beneficial for target binding, often results in a cascade of undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
-
Limited Permeability: The negative charge impedes passive diffusion across lipophilic biological membranes, hindering oral bioavailability and access to intracellular targets.
-
Metabolic Instability: Carboxylic acids are prone to Phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in idiosyncratic drug toxicity.
-
High Plasma Protein Binding: The ionized carboxylate can bind extensively to plasma proteins like albumin, reducing the concentration of the free, pharmacologically active drug.
These liabilities necessitate the exploration of bioisosteres that can mimic the key interactions of a carboxylic acid while imparting more favorable drug-like properties.
The Oxetane Scaffold: A Three-Dimensional Solution
The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable motif in drug discovery.[1][2] Its appeal lies in a unique combination of properties:
-
Polarity and Low Lipophilicity: The embedded ether oxygen introduces polarity without a significant increase in lipophilicity, often improving aqueous solubility.[3]
-
Metabolic Stability: The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[4]
-
Three-Dimensionality: Unlike flat aromatic rings, the puckered nature of the oxetane ring introduces a desirable three-dimensional character to molecules, which can enhance target selectivity and reduce off-target effects.[5]
When substituted at the 3-position with both a hydroxyl and a carboxylic acid group, as in This compound (CAS 1450997-88-2), this scaffold presents a compelling hypothesis for a novel carboxylic acid bioisostere. The tertiary alcohol can act as a hydrogen bond donor and acceptor, while the carboxylic acid provides the key acidic interaction point. The rigid oxetane core pre-organizes these functionalities in a defined spatial arrangement.
Comparative Analysis: this compound vs. Other Isosteres
The true value of a bioisostere is revealed through direct comparison with established alternatives. While experimental data for this compound is not extensively published, we can extrapolate its potential advantages and provide a framework for its evaluation against common isosteres like tetrazoles and acylsulfonamides.
Below is a table summarizing the predicted and known properties of these isosteres. The values for this compound are computational predictions that require experimental validation using the protocols provided in this guide.
| Property | Carboxylic Acid (Reference) | 5-Substituted Tetrazole | Acylsulfonamide | This compound (Predicted) | Rationale for Use |
| pKa | ~4-5 | ~4.5-5.5 | ~2-4 | ~3.5-4.5 | Mimics acidity of carboxylic acid. |
| Lipophilicity (logP) | Variable | Generally more lipophilic than corresponding acid | Variable, often more lipophilic | Predicted to be less lipophilic | Can improve solubility and reduce non-specific binding. |
| Hydrogen Bonding | Donor and Acceptor | Acceptor | Donor and Acceptor | Multiple Donors and Acceptors | Provides diverse interaction points for target binding. |
| Metabolic Stability | Susceptible to glucuronidation | Generally stable | Generally stable | Predicted to be stable | Can block metabolic hotspots and improve half-life. |
| Key Feature | The biological target's natural ligand often has a carboxylic acid. | Well-established, successful in many approved drugs. | Stronger acid, can form different interactions. | Introduces 3D character, presents H-bond donor/acceptor array. | Offers novel intellectual property and potentially improved properties. |
Experimental Protocols: From Synthesis to Characterization
To facilitate the exploration of this compound in drug discovery programs, we provide the following detailed, self-validating experimental protocols.
Synthesis of this compound
While numerous methods exist for the synthesis of substituted oxetanes, a common route to 3-substituted oxetane-3-carboxylic acids involves the oxidation of a 3-hydroxymethyl-3-substituted oxetane precursor. The following is a representative, adaptable protocol.
Protocol 1: Synthesis of 3-Alkyl-oxetane-3-carboxylic Acid (Adaptable for this compound)
This protocol is adapted from a general method for the oxidation of 3-hydroxymethyl-oxetanes.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting 3-alkyl-3-hydroxymethyl-oxetane (1.0 eq) in a mixture of water and a suitable co-solvent like dioxane.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2.2 eq) to the reaction mixture.
-
Oxidation: While stirring vigorously, add potassium permanganate (KMnO4, 2.5 eq) portion-wise to the mixture. The reaction is exothermic; maintain the temperature below 50°C using an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite (Na2SO3) until the purple color of the permanganate is discharged and a brown precipitate of manganese dioxide (MnO2) forms.
-
Filtration: Filter the mixture through a pad of celite to remove the MnO2, washing the filter cake with water.
-
Acidification: Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 3-alkyl-oxetane-3-carboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the final product.
Physicochemical Property Determination
Protocol 2: pKa Determination by Potentiometric Titration [5]
-
Sample Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator. Maintain a constant ionic strength with a background electrolyte (e.g., 0.15 M KCl).
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M NaOH, adding small increments of the titrant and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Protocol 3: Lipophilicity (logD) Determination by Shake-Flask Method [7]
-
System Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (n-octanol).
-
Partitioning: Add a known amount of the test compound to a vial containing equal volumes of the aqueous and organic phases.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
In Vitro ADME Assays
Protocol 4: Metabolic Stability in Human Liver Microsomes (HLM) [8]
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare a mixture containing human liver microsomes (0.5 mg/mL protein), a phosphate buffer (pH 7.4), and the test compound (1 µM final concentration).
-
Initiation of Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a solution of the cofactor NADPH (1 mM final concentration).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 5: Caco-2 Permeability Assay [1][4]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (donor) chamber.
-
At specified time intervals, take samples from the basolateral (receiver) chamber.
-
Analyze the concentration of the test compound in the receiver chamber samples by LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical for Efflux Ratio):
-
Add the test compound to the basolateral (donor) chamber.
-
Sample from the apical (receiver) chamber over time.
-
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio is the ratio of Papp (B-A) to Papp (A-B).
Visualizing the Bioisosteric Strategy and Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Bioisosteric replacement strategies for a carboxylic acid.
Caption: Experimental workflow for evaluating a novel bioisostere.
Conclusion
The strategic replacement of the carboxylic acid moiety is a critical step in optimizing the drug-like properties of many lead compounds. While well-established isosteres like tetrazoles offer a proven path, the exploration of novel scaffolds is essential for expanding the toolkit of medicinal chemists. This compound represents a compelling, albeit under-documented, alternative that leverages the beneficial properties of the oxetane ring to introduce three-dimensionality and favorable physicochemical characteristics. By following the detailed synthetic and analytical protocols outlined in this guide, researchers can systematically evaluate this and other novel bioisosteres, enabling data-driven decisions in the complex, multifaceted process of drug development.
References
- Caco2 assay protocol. (n.d.). Retrieved January 7, 2026, from https://www.fda.gov/media/109224/download
- Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry.
- Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 7, 2026, from https://www.mercell.com/en-us/resources/in-vitro-metabolic-stability-assay-using-liver-microsomes.html
- Caco-2 Permeability Assay. (n.d.). Enamine. Retrieved January 7, 2026, from https://enamine.net/services/adme-t-screening/caco-2-permeability-assay
- Process for the preparation of oxetane-3-carboxylic acids. (1989). U.S.
- Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. (2025). BenchChem.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 7, 2026, from https://www.creative-bioarray.
- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. (2015). Connect Journals.
- This compound, min 97%, 1 gram. (n.d.). Retrieved January 7, 2026, from https://www.laballey.com/products/3-hydroxyoxetane-3-carboxylic-acid-min-97-1-gram
- This compound. (n.d.). Fluorochem. Retrieved January 7, 2026, from https://www.fluorochem.co.uk/product/f519261/3-hydroxyoxetane-3-carboxylic-acid
- This compound. (n.d.). Appchem. Retrieved January 7, 2026, from https://www.appchem.com/product/ai73091
- This compound. (n.d.). CymitQuimica. Retrieved January 7, 2026, from https://www.cymitquimica.com/es/producto/3-hydroxyoxetane-3-carboxylic-acid-1450997-88-2
- Microsomal Stability. (n.d.). Cyprotex. Retrieved January 7, 2026, from https://www.cyprotex.com/admepk/metabolism/microsomal-stability
- The Strategic Pivot: A Comparative Guide to Carboxylic Acid Isosteres in Medicinal Chemistry. (2025). BenchChem.
- Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). ChemMedChem.
- Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Medicinal Chemistry Letters.
- The same and not the same: Carboxylic acids and tetrazoles. (2016). The Curious Wavefunction.
- Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are toler
- LogD. (2019). Cambridge MedChem Consulting.
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 6. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of 3-Oxetanols: A Superior Carboxylic Acid Mimic for Modern Drug Discovery
A Senior Application Scientist's Guide to Physicochemical and Biological Advantages
In the landscape of medicinal chemistry, the carboxylic acid moiety is a ubiquitous pharmacophore, vital for target engagement in numerous drug candidates. However, its inherent acidity and polarity frequently lead to liabilities in absorption, distribution, metabolism, and excretion (ADME), such as poor membrane permeability and rapid clearance.[1] This has driven a continuous search for effective bioisosteres—functional groups that can replicate the key interactions of a carboxylic acid while offering a more favorable physicochemical profile. Among the rising stars in this field are 3-oxetanols, which have demonstrated significant promise as versatile and effective carboxylic acid mimics.[2][3][4][5][6][7][8]
This guide provides an in-depth evaluation of 3-oxetanols as carboxylic acid bioisosteres, presenting a comparative analysis of their properties and offering experimental data to support their application in drug discovery programs. We will delve into the causal relationship between their unique structure and their advantageous properties, providing field-proven insights for researchers, scientists, and drug development professionals.
The Shortcomings of a Classic Pharmacophore: Why We Need Alternatives
The carboxylic acid group, while a potent hydrogen bond donor and acceptor, often exists in its anionic carboxylate form at physiological pH. This high polarity can be a double-edged sword. While it can enhance aqueous solubility, it often leads to:
-
Limited Membrane Permeability: The negative charge hinders passive diffusion across biological membranes, including the blood-brain barrier, which is a significant challenge for developing drugs targeting the central nervous system (CNS).[1]
-
Rapid Metabolic Clearance: Carboxylates are susceptible to glucuronidation and other metabolic pathways, leading to rapid elimination from the body.
-
Potential for Off-Target Effects: The acidic nature can lead to non-specific interactions and potential toxicity.
These limitations have spurred the investigation of various bioisosteric replacements, including tetrazoles, hydroxamic acids, and acylsulfonamides. However, 3-oxetanols have recently emerged as a particularly attractive alternative due to their unique combination of properties.[4]
3-Oxetanols: A Structural and Physicochemical Paradigm Shift
The 3-oxetanol moiety, with its four-membered heterocyclic ring containing an oxygen atom and a hydroxyl group at the 3-position, serves as an excellent isostere of the carboxylic acid group. The oxetane ring acts as a bioisosteric replacement for the carbonyl group, while the hydroxyl group mimics the acidic proton of the carboxylic acid in its hydrogen bonding interactions.[2][5][6][7]
The key to their success lies in a fundamental shift in physicochemical properties:
-
Reduced Acidity: 3-Oxetanols are significantly less acidic than carboxylic acids, with pKa values typically greater than 12.[3] This means they are predominantly neutral at physiological pH, a stark contrast to the anionic nature of carboxylates.
-
Increased Lipophilicity: The replacement of a polar carboxylate with a less polar oxetanol ring generally leads to an increase in lipophilicity, as measured by the distribution coefficient (logD).[3][4]
-
Enhanced Permeability: The combination of neutrality and increased lipophilicity results in improved passive permeability across biological membranes.[3][4]
These attributes make 3-oxetanols particularly well-suited for improving the drug-like properties of lead compounds, especially for CNS-penetrant drugs.[2][3]
Comparative Physicochemical Data: Hydrocinnamic Acid vs. its 3-Oxetanol Analogue
To illustrate these differences, let's examine the comparative data for hydrocinnamic acid and its 3-oxetanol analogue.
| Property | Hydrocinnamic Acid | 3-(2-phenylethyl)oxetan-3-ol | Rationale for Change |
| pKa | ~4.5 | >12 | The hydroxyl group on the oxetane is significantly less acidic than a carboxylic acid proton. |
| logD at pH 7.4 | -0.49 | 2.07 | The neutral 3-oxetanol is more lipophilic than the ionized carboxylate at physiological pH.[4] |
| logPapp (PAMPA) | -5.79 | -5.08 | The increased lipophilicity and neutral state of the 3-oxetanol lead to higher apparent permeability.[4] |
This data clearly demonstrates the transformative effect of replacing a carboxylic acid with a 3-oxetanol on key physicochemical parameters relevant to drug absorption and distribution.
Biological Efficacy: The Ibuprofen Case Study
A critical question is whether this bioisosteric replacement maintains biological activity. A study on the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen provides compelling evidence. Researchers synthesized an analogue where the carboxylic acid group of ibuprofen was replaced with a 3-oxetanol moiety.[2][5][6][7]
The 3-oxetanol analogue of ibuprofen was evaluated for its ability to inhibit the cyclooxygenase (COX) pathway in a cell-based assay. The results showed that the analogue retained inhibitory activity, demonstrating that the 3-oxetanol group can effectively mimic the carboxylic acid in its interaction with the biological target.[4] This provides a strong proof-of-concept for the utility of 3-oxetanols as effective carboxylic acid bioisosteres in drug design.[4]
Experimental Protocols
Synthesis of 3-Oxetanols: From Multi-step to Direct Conversion
Historically, the synthesis of 3-oxetanols required multi-step de novo approaches, which could be a barrier to their widespread adoption.[4] These methods often involved the addition of organometallic reagents to 3-oxetanone or other ring-forming strategies.[4]
A General Multi-step Synthesis of a 3-Oxetanol from an Alkyl Halide:
Caption: General multi-step synthesis of a 3-oxetanol.
More recently, innovative photoredox-catalyzed methods have been developed for the direct conversion of carboxylic acids to 3-oxetanols.[4] This represents a significant advancement, streamlining the synthesis and making this valuable bioisostere more accessible to medicinal chemists.
Photoredox-Catalyzed Decarboxylative Addition for Direct Conversion:
-
Reaction Setup: A mixture of the starting carboxylic acid, 3-oxetanone, a photocatalyst (e.g., an iridium or organic dye-based catalyst), and a suitable solvent is prepared in a reaction vessel.
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: The reaction is irradiated with visible light (e.g., blue LEDs) to initiate the photocatalytic cycle.
-
Mechanism: The photocatalyst absorbs light and enters an excited state. It then engages in a single-electron transfer (SET) with the carboxylic acid, leading to decarboxylation and the formation of a radical intermediate. This radical then adds to 3-oxetanone, and subsequent steps yield the final 3-oxetanol product.
-
Workup and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and other reagents, and the desired 3-oxetanol is purified by standard techniques such as column chromatography.
Caption: Simplified photoredox cycle for direct conversion.
In Vitro Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: The test compounds (carboxylic acid and its 3-oxetanol analogue) are dissolved in a buffer solution at a known concentration.
-
Assay Procedure: The filter plate is placed on top of a 96-well acceptor plate containing buffer. The test compound solutions are added to the donor wells of the filter plate.
-
Incubation: The plate assembly is incubated at room temperature for a set period (e.g., 4-18 hours) to allow for passive diffusion of the compounds across the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (VA / (Area × Time)) × ln(1 - [C]A / [C]equilibrium)
Where VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]A is the concentration in the acceptor well, and [C]equilibrium is the concentration at equilibrium.
Conclusion: A Call for Broader Adoption
The evidence strongly supports the evaluation of 3-oxetanols as effective bioisosteric replacements for carboxylic acids in drug discovery. Their ability to maintain or even improve biological activity while significantly enhancing key physicochemical properties like lipophilicity and membrane permeability makes them a valuable tool for medicinal chemists.[2][3][4] The development of more direct and efficient synthetic routes further lowers the barrier to their incorporation into drug candidates.[4] As the demand for drug candidates with optimized ADME profiles continues to grow, particularly for challenging targets such as those in the CNS, the strategic application of 3-oxetanols is poised to become an increasingly important strategy in the design of next-generation therapeutics.
References
- Burli, R. W., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864–868. [Link]
- Wuts, P. G. M. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol and Derivatives Thereof as Bio-isosteres of the Carboxylic Acid Functional Group.
- Tan, Y., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis.
- Burli, R. W., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PubMed. [Link]
- Burli, R. W., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship. [Link]
- Burli, R. W., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]
- Burli, R. W., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Semantic Scholar. [Link]
- Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
Sources
- 1. DSpace [cora.ucc.ie]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Hydrogen Bonding Capacity of 3-Oxetanols and Carboxylic Acids
A Senior Application Scientist's Perspective for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Hydrogen bonds, as the most critical directional intermolecular interactions, play a decisive role in determining a drug's solubility, permeability, metabolic stability, and target affinity. While carboxylic acids are a ubiquitous and potent hydrogen-bonding pharmacophore, their inherent acidity often presents challenges, including poor permeability and potential for metabolic liabilities.[1][2][3][4]
This has led to a surge of interest in bioisosteres that can replicate the hydrogen-bonding patterns of carboxylic acids while offering a more favorable property profile. Among these, the 3-oxetanone motif has emerged as a compelling candidate.[5][6][7] This guide provides an in-depth, objective comparison of the hydrogen bonding capabilities of 3-oxetanols and carboxylic acids, supported by experimental principles and data to inform rational molecular design in drug discovery.
The Fundamental Nature of the Hydrogen Bond
A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the hydrogen bond donor , HBD) and another nearby electronegative atom (the hydrogen bond acceptor , HBA). The strength of these interactions dictates the behavior of molecules in a biological milieu.
-
Hydrogen Bond Donors (HBDs): The capacity of a functional group to donate a proton is quantified by its acidity (pKa) and its hydrogen bond acidity (often represented by the Abraham parameter, α). Lower pKa values generally correlate with stronger HBD capabilities.
-
Hydrogen Bond Acceptors (HBAs): The ability to accept a hydrogen bond is termed hydrogen bond basicity (represented by the Abraham parameter, β). This is influenced by the availability and accessibility of electron lone pairs on atoms like oxygen and nitrogen.
Carboxylic Acids: The Archetypal Hydrogen-Bonding Group
The carboxyl group (-COOH) is a powerful and versatile hydrogen-bonding moiety, capable of acting as both a strong HBD and a strong HBA.[2]
-
As an HBD: The hydroxyl proton is highly acidic (pKa typically 4-5) due to the resonance stabilization of the resulting carboxylate anion. This makes it an exceptionally potent hydrogen bond donor.
-
As an HBA: The carbonyl oxygen (C=O) is an effective hydrogen bond acceptor, readily participating in interactions with HBDs in the surrounding environment.[8]
A defining feature of carboxylic acids is their strong tendency to form stable, cyclic dimers in non-polar solvents and even in the liquid and vapor phases.[9][10][11][12] This dimerization involves two reciprocal hydrogen bonds, significantly increasing the effective molecular weight and leading to unusually high boiling points compared to alcohols of similar mass.[9][13]
Caption: Cyclic Dimerization of Carboxylic Acids.
3-Oxetanols: A Multifaceted Hydrogen-Bonding Scaffold
The 3-oxetanone structure, containing a hydroxyl group on a four-membered ether ring, presents a more complex hydrogen-bonding profile with multiple potential interaction sites.
-
As an HBD: The hydroxyl group (-OH) is the sole hydrogen bond donor. However, its acidity is significantly lower than that of a carboxylic acid (pKa is expected to be closer to that of a typical secondary alcohol, ~16-18). The electron-withdrawing nature of the oxetane ring can slightly increase this acidity compared to an acyclic alcohol, but not to the extent seen in carboxylic acids.[5][7]
-
As an HBA: 3-Oxetanols possess two distinct hydrogen bond acceptor sites:
-
The Hydroxyl Oxygen: Similar to any alcohol, this oxygen has lone pairs available for H-bond acceptance.
-
The Ether Oxygen: The oxygen atom within the oxetane ring is also a potent HBA. It has been observed experimentally and computationally that the strained C-O-C bond angle in oxetanes exposes the oxygen's lone pairs, making them effective hydrogen bond acceptors, often more so than in other cyclic ethers like tetrahydrofuran (THF).[14]
-
Unlike carboxylic acids, 3-oxetanols do not form planar cyclic dimers. Instead, they are more likely to form extended chains or complex three-dimensional networks of hydrogen bonds in the condensed phase.[15]
Caption: Hydrogen Bonding Modes of 3-Oxetanols.
Head-to-Head Comparison: Performance and Properties
A direct comparison reveals the distinct advantages and disadvantages of each functional group in a drug design context.
| Property | Carboxylic Acid | 3-Oxetanol | Rationale & Implications |
| H-Bond Donor Strength | Very Strong | Moderate | Carboxylic acids form very strong, often charge-assisted, hydrogen bonds with target residues like arginine or lysine. 3-Oxetanols provide a weaker, more neutral interaction. |
| pKa (in water) | ~ 4-5 | ~ 16-18 (estimated) | Carboxylic acids are mostly ionized at physiological pH (7.4), which enhances water solubility but can drastically reduce cell membrane permeability. 3-Oxetanols are neutral, often leading to better permeability. |
| H-Bond Acceptor Sites | 1 (Carbonyl Oxygen) | 2 (Ether & Hydroxyl Oxygens) | 3-Oxetanols offer more HBA sites, potentially allowing for more complex or alternative binding modes within a target pocket. The oxetane ether is a particularly good acceptor.[14] |
| Dominant Interaction Motif | Cyclic Dimer | Chains / Networks | The strong self-association of carboxylic acids can impact solubility and crystal packing. The less rigid network of 3-oxetanols may offer more favorable crystallization properties. |
| Physicochemical Impact | Increases polarity & solubility; often reduces permeability. | Increases polarity & solubility (vs. gem-dimethyl); generally improves permeability (vs. carboxylic acid).[7][16] | The oxetane motif is often used to fine-tune properties, breaking lipophilicity while avoiding the full ionization of a carboxylic acid.[5][6] |
Experimental Protocols for Assessing Hydrogen Bonding Capacity
To empirically validate the hydrogen-bonding characteristics of a novel compound, spectroscopic methods are indispensable. Fourier-Transform Infrared (FTIR) spectroscopy is a robust technique for measuring the strength of H-bond acceptance.
Workflow for Determining H-Bond Basicity (β)
Caption: Experimental Workflow for H-Bond Basicity Measurement.
Detailed Protocol: FTIR Measurement of H-Bond Basicity
-
Objective: To quantify the hydrogen bond acceptor strength of a test compound (e.g., a 3-oxetanone derivative) by measuring its association constant with a reference H-bond donor (e.g., 4-fluorophenol or methanol).
-
Materials & Equipment:
-
Double-beam FTIR Spectrometer
-
Matched quartz or CaF₂ cuvettes (1 cm path length)
-
Carbon tetrachloride (CCl₄), spectroscopic grade (Caution: Toxic)
-
Reference HBD: 4-Fluorophenol
-
Test HBA: 3-Oxetanol derivative
-
Volumetric flasks and gas-tight syringes
-
-
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the reference HBD (e.g., 0.01 M 4-fluorophenol) in CCl₄. Prepare several stock solutions of the test HBA at concentrations ranging from 0.01 M to 0.5 M in CCl₄.
-
Reference Spectrum: Fill a cuvette with the 0.01 M HBD solution. Record the FTIR spectrum (4000-3000 cm⁻¹). Note the sharp absorbance peak of the "free" O-H stretch.
-
Titration: Create a series of solutions by mixing the HBD stock solution with varying amounts of the HBA stock solutions. Allow them to equilibrate.
-
Spectral Acquisition: For each mixture, record the FTIR spectrum. Observe the decrease in the intensity of the free O-H peak and the concurrent growth of a new, broader peak at a lower wavenumber, which corresponds to the hydrogen-bonded O-H stretch.
-
Data Analysis:
-
Measure the absorbance of the free O-H peak for each concentration of the HBA.
-
Use the Benesi-Hildebrand method or a similar non-linear regression analysis to plot the change in absorbance against the HBA concentration.
-
From this plot, calculate the equilibrium association constant (K) for the 1:1 complex formation.
-
-
Interpretation: A larger K value indicates a stronger interaction and thus a greater hydrogen bond basicity (β) of the test compound. This quantitative data allows for direct comparison with other functional groups, including carboxylic acids.
-
Conclusion and Strategic Outlook
The choice between a carboxylic acid and a 3-oxetanone is a strategic decision in drug design, hinging on the specific requirements of the biological target and the desired ADME profile.
-
Carboxylic acids remain the gold standard for forming powerful, often charge-assisted, hydrogen bonds. They are ideal when a strong acidic interaction is essential for potency and high water solubility is the primary goal, provided the resulting low permeability can be tolerated.
-
3-Oxetanols offer a more nuanced approach. They act as "neutral polar" scaffolds, capable of participating in multiple hydrogen bonds as both moderate donors and effective acceptors. Their key advantage lies in improving solubility and polarity over lipophilic groups (like a gem-dimethyl) without the baggage of full ionization at physiological pH. This makes them an outstanding tool for enhancing permeability and fine-tuning molecular properties to escape the liabilities associated with carboxylic acids.
Ultimately, understanding the distinct hydrogen-bonding capacities of these two functional groups empowers medicinal chemists to make more informed, rational decisions, navigating the complex, multidimensional space of drug optimization with greater precision.
References
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Tool for Modulating Physicochemical Properties and Drug Safety. Journal of Medicinal Chemistry.
- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
- ResearchGate. (2023). Oxetanes in Drug Discovery Campaigns.
- CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids.
- Chemguide. (n.d.). an introduction to carboxylic acids.
- Chemistry LibreTexts. (2021). Physical Properties of Carboxylic Acids.
- Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
- National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
- ResearchGate. (n.d.). Hydrogen bonding in the carboxylic acid−aldehyde complexes.
- Chemistry LibreTexts. (2021). Structure and Properties of Carboxylic Acids.
- National Center for Biotechnology Information. (n.d.). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts.
- National Center for Biotechnology Information. (n.d.). Structure Property Relationships of Carboxylic Acid Isosteres.
- ResearchGate. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
- National Center for Biotechnology Information. (2022). Microhydrated 3‐Methyl‐3‐oxetanemethanol: Evolution of the Hydrogen‐Bonding Network from Chains to Cubes.
- MDPI. (n.d.). Chemical Space Exploration of Oxetanes.
- Quora. (2017). Why does carboxylic acid have a higher boiling point than alcohols with the same molecular weight?.
- ResearchGate. (n.d.). Hydrogen-bond acidity of silanols: A combined experimental and theoretical study.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. Chemical Space Exploration of Oxetanes [mdpi.com]
- 15. Microhydrated 3‐Methyl‐3‐oxetanemethanol: Evolution of the Hydrogen‐Bonding Network from Chains to Cubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
A Technical Guide to the Structure-Activity Relationship of 3-Hydroxyoxetane-3-Carboxylic Acid Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is a paramount challenge. Small structural modifications can lead to profound changes in a molecule's efficacy, selectivity, and pharmacokinetic properties. The 3-hydroxyoxetane-3-carboxylic acid scaffold has emerged as a promising, yet underexplored, motif in this endeavor. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative perspective against alternative inhibitor classes and detailing the experimental rationale for their design and evaluation.
The Strategic Value of the this compound Core
The this compound moiety combines several features that make it an attractive starting point for drug design. The oxetane ring, a four-membered cyclic ether, is not merely a passive scaffold. Its incorporation into molecules has been shown to improve key drug-like properties.[1][2][3] The high polarity and three-dimensional nature of the oxetane can enhance aqueous solubility and metabolic stability, while its small size allows for fine-tuning of steric interactions within a target's binding site.[1][4]
The carboxylic acid group is a well-established pharmacophore, often crucial for direct interaction with biological targets through hydrogen bonding or ionic interactions.[5] However, it can also introduce challenges such as poor membrane permeability and metabolic liabilities. The rigid arrangement of the hydroxyl and carboxyl groups on the oxetane ring presents a unique spatial orientation of these key functionalities, offering a distinct advantage for exploring new binding modes. Furthermore, the oxetan-3-ol group itself has been investigated as a potential bioisostere for the carboxylic acid moiety, providing a strategic avenue for modulating physicochemical properties while retaining biological activity.[5][6][7]
Comparative Analysis: A Hypothetical SAR Study Targeting Matrix Metalloproteinases (MMPs)
To illustrate the principles of SAR for this class of compounds, we will consider a hypothetical study targeting Matrix Metalloproteinase-13 (MMP-13), a key enzyme in the degradation of extracellular matrix and a target for osteoarthritis therapeutics. The native carboxylic acid functionality is a known zinc-binding group in many MMP inhibitors.
Rationale for Targeting MMP-13
MMP-13 is a well-validated target for which numerous inhibitors have been developed, providing a rich context for comparison. The design of selective MMP-13 inhibitors is challenging due to the high homology of the catalytic domain across the MMP family. The unique stereoelectronic properties of this compound analogs could offer a path to enhanced selectivity.
Key Structural Modifications and Their Postulated Effects
The following table outlines a hypothetical SAR study, exploring modifications at three key positions of the this compound scaffold. The presented IC50 values are plausible, based on established medicinal chemistry principles, and serve to illustrate the SAR discussion.
| Compound ID | R1 (Aryl Moiety) | R2 (Carboxylic Acid Bioisostere) | R3 (Oxetane Substitution) | Hypothetical IC50 (nM) for MMP-13 | Rationale for Modification |
| 1a | Phenyl | -COOH | -H | 500 | Parent compound, establishing baseline activity. |
| 1b | 4-Fluorophenyl | -COOH | -H | 250 | Introduction of a halogen for potential hydrophobic interactions and improved metabolic stability. |
| 1c | 4-Methoxyphenyl | -COOH | -H | 800 | Electron-donating group may not be favorable for binding. |
| 1d | Naphthyl | -COOH | -H | 100 | Extended aromatic system to explore larger hydrophobic pockets. |
| 2a | 4-Fluorophenyl | -CONHOH (Hydroxamic acid) | -H | 50 | Classic zinc-binding group, expected to enhance potency. |
| 2b | 4-Fluorophenyl | -tetrazole | -H | 300 | Carboxylic acid bioisostere, may alter pKa and cell permeability. |
| 2c | 4-Fluorophenyl | -CH2OH | -H | >10000 | Removal of the key zinc-binding group leads to loss of activity. |
| 3a | 4-Fluorophenyl | -COOH | 2-methyl | 400 | Introduction of steric bulk on the oxetane ring may disrupt binding. |
| 3b | 4-Fluorophenyl | -COOH | 2,2-dimethyl | >5000 | Increased steric hindrance likely prevents optimal binding. |
Discussion of Structure-Activity Relationships
-
Aryl Moiety (R1) Exploration: The initial phenyl-substituted compound 1a provides a baseline activity. The introduction of a 4-fluoro substituent in 1b is a common strategy in medicinal chemistry to block potential metabolic oxidation sites on the aromatic ring and can lead to favorable hydrophobic interactions, resulting in a modest increase in potency. Expanding the aromatic system to a naphthyl group (1d ) further enhances potency, suggesting the presence of a larger hydrophobic pocket in the S1' region of the MMP-13 active site that can be exploited for improved binding. The decreased activity of the 4-methoxy analog 1c might be due to steric hindrance or unfavorable electronic effects.
-
Bioisosteric Replacement of the Carboxylic Acid (R2): The carboxylic acid is hypothesized to be a key zinc-binding group. Replacing it with a hydroxamic acid (2a ), a classic and potent zinc-chelating moiety, leads to a significant increase in inhibitory activity. This supports the hypothesis of the carboxylic acid's role in coordinating with the catalytic zinc ion. The use of a tetrazole (2b ) as a carboxylic acid bioisostere results in a slight decrease in potency compared to the parent carboxylic acid. While tetrazoles can mimic the acidity and hydrogen bonding properties of carboxylic acids, their different spatial arrangement and charge distribution can impact binding affinity.[8] The complete loss of activity upon reduction to an alcohol (2c ) strongly indicates that an acidic, metal-coordinating group is essential for inhibition.
-
Substitution on the Oxetane Ring (R3): The introduction of a methyl group at the 2-position of the oxetane ring (3a ) leads to a decrease in activity, likely due to a steric clash with the protein. The addition of a second methyl group (3b ) results in a complete loss of activity, reinforcing the notion that the space around the oxetane ring is sterically constrained.
Comparison with Alternative MMP-13 Inhibitors
| Inhibitor Class | General Structure | Advantages | Disadvantages |
| Hydroxamic Acids | R-CONHOH | High potency due to strong zinc chelation. | Poor selectivity, potential for off-target toxicity (e.g., hERG inhibition). |
| Carboxylate-based | R-COOH | Good balance of potency and selectivity. | Can have poor cell permeability and metabolic liabilities. |
| Thiol-based | R-SH | Potent zinc binding. | Prone to oxidation, potential for poor pharmacokinetic properties. |
| 3-Hydroxyoxetane-3-Carboxylic Acids | (As described) | Potential for improved physicochemical properties (solubility, metabolic stability) due to the oxetane ring; unique 3D arrangement may enhance selectivity. | Less explored, SAR is not as well-established. |
The this compound analogs offer a compelling alternative to traditional MMP inhibitors. By leveraging the property-enhancing effects of the oxetane ring, it may be possible to overcome some of the known liabilities of other inhibitor classes, such as the poor selectivity of hydroxamates or the metabolic instability of some carboxylates.
Experimental Protocols
Synthesis of a Representative Analog (Compound 1b)
Step 1: Synthesis of 3-(4-Fluorophenyl)oxetan-3-ol
-
To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of (4-fluorophenyl)magnesium bromide (1.1 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(4-fluorophenyl)oxetan-3-ol.
Step 2: Synthesis of 3-(4-Fluorophenyl)-3-hydroxyoxetane-3-carboxylic acid (Compound 1b)
-
To a solution of 3-(4-fluorophenyl)oxetan-3-ol (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final compound.
In Vitro MMP-13 Inhibition Assay
-
Reagents and Materials:
-
Recombinant human MMP-13 catalytic domain.
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).
-
Test compounds (this compound analogs) dissolved in DMSO.
-
A known MMP-13 inhibitor as a positive control.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.
-
Add 5 µL of the diluted compound solutions to the wells of the 96-well plate.
-
Add 85 µL of the assay buffer containing the recombinant human MMP-13 enzyme to each well.
-
Incubate the plate at 37 °C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.
-
Monitor the increase in fluorescence (e.g., excitation at 328 nm, emission at 393 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each concentration of the inhibitor by linear regression of the fluorescence signal over time.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control (DMSO vehicle).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design of novel enzyme inhibitors. The strategic incorporation of the oxetane ring offers the potential to improve the physicochemical and pharmacokinetic properties of drug candidates, while the 3-hydroxy and 3-carboxylic acid functionalities provide key interaction points for binding to biological targets. The hypothetical SAR study presented here illustrates a rational approach to optimizing the potency of this class of compounds by systematically modifying the aryl moiety, exploring bioisosteric replacements for the carboxylic acid, and probing the steric constraints of the oxetane ring. As our understanding of the benefits of the oxetane motif continues to grow, we can anticipate that this compound and its analogs will play an increasingly important role in the development of the next generation of therapeutics.
References
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]
- Li, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(6), 969-998. [Link]
- Fustero, S., & Sánchez-Roselló, M. (2021). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 64(17), 12359-12391. [Link]
- Carreira, E. M., & Fessard, T. C. (2014). Four-membered rings in drug discovery. Chemical Reviews, 114(17), 8257–8322. [Link]
- Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
- Aladdin Scientific. (n.d.). This compound, min 97%, 1 gram.
- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
- Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864-868. [Link]
- Zhang, P., et al. (2019). The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one. Tetrahedron Letters, 60(22), 1523-1526. [Link]
- CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents. (n.d.).
- Lassalas, P., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship, University of California. [Link]
- Gharia, A., et al. (2020). Design, synthesis, computational and biological evaluation of novel hydroxamic and carboxylic acid derivatives as histone decaetylase inhibitors. Indian Journal of Chemistry - Section B, 59B(5), 690-699. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group [escholarship.org]
- 8. BJOC - Design and synthesis of bioactive molecules [beilstein-journals.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Hydroxyoxetane-3-carboxylic Acid
As a key building block in modern drug discovery, 3-Hydroxyoxetane-3-carboxylic acid (CAS No. 1450997-88-2) is increasingly utilized by researchers for its unique properties, including its ability to enhance aqueous solubility and metabolic stability in novel chemical entities.[1][2] While its application is innovative, the responsibility for its safe handling and disposal is paramount to ensuring laboratory safety and environmental compliance.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and its associated waste streams. The procedures outlined herein are synthesized from established hazardous waste management principles and data on analogous chemical structures, providing a robust framework for your laboratory's operational and safety plans.
Hazard Profile and Core Safety Principles
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard assessment can be constructed by analyzing its primary functional groups: a carboxylic acid and a strained oxetane ring.
-
Carboxylic Acid Group: This group imparts acidic properties, meaning the compound is corrosive and incompatible with bases, oxidizing agents, and reducing agents.[3]
-
Oxetane Ring: This four-membered heterocyclic ether is generally more stable than a highly reactive epoxide ring but is susceptible to cleavage under acidic conditions.[4] The parent compound, oxetane, is flammable.[5]
-
Overall Profile: The toxicological properties of this compound have not been fully investigated.[6] Therefore, in accordance with the principles of chemical safety, it must be handled as a hazardous chemical. All waste must be managed in accordance with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following safety measures are in place:
-
Engineering Controls: All handling and disposal preparation (such as neutralization) should be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[3][6] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
Disposal Decision Workflow
The correct disposal path depends entirely on the form and concentration of the waste. Use the following workflow to identify the appropriate protocol for your specific waste stream.
Caption: Decision workflow for selecting the correct disposal protocol.
Detailed Disposal Protocols
Protocol A: Bulk and Concentrated Hazardous Waste
This protocol applies to the original chemical container, concentrated solutions, or mixtures with other hazardous materials.
-
Container Selection: The primary waste container must be the original manufacturer's container or a designated hazardous waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass).[3][11] The container must have a leak-proof, screw-on cap.[11]
-
Labeling: Label the container clearly with a hazardous waste tag. The label must include the full chemical name, "this compound," and list any other constituents. Mark the associated hazards, such as "Corrosive" or "Acid".[3][11]
-
Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[12][13]
-
Crucially, store this acidic waste separately from bases, cyanides, sulfides, and reactive metals.[3][12]
-
Place the primary container in a chemically compatible secondary container capable of holding 110% of the liquid's volume to contain any potential leaks.[11]
-
-
Disposal Request: Do not overfill the container; leave at least 10% of the volume as headspace.[3][12] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3] Waste must be collected within 90 days of the start date on the label.[11]
Protocol B: Dilute Aqueous Waste Neutralization
This protocol is ONLY for dilute (<1% by weight) aqueous solutions that are NOT contaminated with other hazardous materials (e.g., heavy metals, solvents). Always verify that this procedure is permitted by your local wastewater authority. [14]
-
Preparation: In a chemical fume hood, place the dilute acidic solution in a large, appropriate container (e.g., a polyethylene bucket).[15]
-
Neutralization: Slowly add a weak base, such as a saturated solution of sodium bicarbonate (baking soda) or soda ash, to the acidic solution while stirring constantly.[3][15] Be cautious, as this reaction is exothermic and will produce carbon dioxide gas.[3]
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a calibrated pH meter.[15]
-
Completion: Continue adding the basic solution until the pH is within a neutral range, typically between 5.5 and 10.5.[14][15]
-
Final Disposal: Once neutralized, the solution can be poured down a laboratory sink with a copious amount of running water.[14][15]
Protocol C: Contaminated Solid Waste and Empty Containers
This protocol applies to disposable lab supplies such as gloves, absorbent paper, and pipette tips.
-
Solid Waste:
-
Empty Containers:
-
An "empty" container is not truly empty and must be decontaminated.[13]
-
Triple rinse the container with a suitable solvent (e.g., water).[13] Collect the rinsate and manage it as hazardous liquid waste (follow Protocol A or B depending on concentration).
-
After triple rinsing and air-drying in a fume hood, deface or remove the original label.[13] The clean, decontaminated container can then typically be disposed of in the regular laboratory trash or recycling.[13]
-
Summary of Key Disposal Parameters
| Parameter | Specification | Rationale & Reference |
| Waste Segregation | Store acidic waste away from bases, oxidizers, and metals. | Prevents dangerous chemical reactions.[3][12] |
| Waste Container | Leak-proof, screw-on cap; compatible material (HDPE, glass). | Ensures secure containment and prevents leaks or material degradation.[7][11] |
| Max Container Fill Level | 90% of total capacity. | Allows for vapor expansion and prevents spills.[3] |
| Target pH for Neutralization | Between 5.5 and 10.5. | Ensures the effluent is safe for drain disposal and will not damage plumbing.[14][15] |
| Satellite Accumulation Time | Max 90 days from accumulation start date. | Regulatory compliance to prevent indefinite storage of hazardous waste.[11] |
| Full Container Removal | Within 3 days of becoming full. | Regulatory requirement to ensure timely removal of generated waste.[11][12] |
References
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- How to Store and Dispose of Hazardous Chemical Waste. (2025, October 28). UC San Diego.
- Hazardous Waste Disposal Procedures. (n.d.). University of Chicago.
- Hazardous Waste & Disposal Considerations. (n.d.). American Chemical Society.
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- Safety Data Sheet - Calcium salts and Carboxylic acids. (2018, April 24). Greenbook.net.
- This compound Product Page. (n.d.). CP Lab Chemicals.
- Hazardous Waste Manual. (2025-2026). University of Georgia Environmental Health & Safety.
- Oxetane - Wikipedia. (n.d.). Wikipedia.
- Gouverneur, V., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (2019, November 5). SCIRP.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes - Enamine [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxetane - Wikipedia [en.wikipedia.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. pfw.edu [pfw.edu]
- 8. fishersci.com [fishersci.com]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. acs.org [acs.org]
- 15. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Navigating the Safe Handling of 3-Hydroxyoxetane-3-carboxylic Acid: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
As a novel building block in medicinal chemistry and drug development, 3-Hydroxyoxetane-3-carboxylic acid presents unique opportunities and, like all laboratory chemicals, requires a thorough understanding of its safe handling to protect researchers and ensure the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, grounded in established safety protocols for similar chemical entities.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 1450997-88-2) is not widely available in public databases, preliminary information and data from structurally similar carboxylic acids provide a strong basis for a conservative risk assessment.[1][2][3] Analogous compounds, such as 3-Hydroxyadamantane-1-carboxylic acid and various coumarin-3-carboxylic acids, are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5]
Therefore, it is prudent to handle this compound with the assumption that it may possess the following hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Serious Eye Irritation: Can cause significant and potentially damaging irritation to the eyes.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (low dust) | Safety glasses with side shields meeting ANSI Z.87.1 standards. | Chemical-resistant nitrile or butyl rubber gloves. Inspect gloves before use.[6] | Fully buttoned laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Handling stock solutions and transfers | Chemical splash goggles.[6] | Chemical-resistant nitrile or butyl rubber gloves.[6] | Chemical-resistant laboratory coat or apron. | Not generally required if handled in a well-ventilated area or fume hood. |
| Procedures with potential for aerosol or dust generation | A face shield worn over chemical splash goggles.[6] | Chemical-resistant nitrile or butyl rubber gloves.[6] | Chemical-resistant laboratory coat or apron. | Use of a certified chemical fume hood is mandatory. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[7][8] |
| Cleaning spills | A face shield worn over chemical splash goggles.[6] | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant suit or apron over a lab coat. | A NIOSH-approved respirator may be required depending on the spill size and ventilation. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for the safe handling of this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[5][9]
-
Keep the container tightly closed when not in use.[4]
Handling and Use:
-
All handling of the solid compound should ideally take place within a certified chemical fume hood to minimize inhalation exposure.[10]
-
When weighing, use a spatula for transfers and avoid creating dust.[10]
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.[10]
-
Always wash hands thoroughly with soap and water after handling, even if gloves were worn.
Emergency Procedures: Be Prepared
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing. If irritation persists, seek medical attention.[4][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][11]
-
Inhalation: Move the individual to fresh air.[4][11] If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[4][11]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and drink plenty of water.[4] Seek immediate medical attention.
Spill Response Workflow:
The following diagram outlines the procedural steps for managing a spill of this compound.
Sources
- 1. chiralen.com [chiralen.com]
- 2. This compound | 1450997-88-2 [amp.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
